3-Bromobenzanthrone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13976. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benz(a)Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzo[b]phenalen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVECFEIAZAKUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058860 | |
| Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-96-9 | |
| Record name | 3-Bromobenzanthrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobenzanthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromobenzanthrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenz[de]anthracen-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOBENZANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DH9916FNO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromobenzanthrone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromobenzanthrone, a synthetic aromatic ketone and a key intermediate in the dye industry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its known biological activities, with a focus on its role in inducing oxidative stress and its potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided. A mandatory visualization of a key signaling pathway is included using the DOT language for Graphviz.
Introduction
This compound (CAS No. 81-96-9) is a halogenated derivative of benzanthrone, a polycyclic aromatic hydrocarbon.[1][2] It primarily serves as a crucial intermediate in the manufacturing of various vat and disperse dyes.[3][4] Due to its chemical structure, a substituted aromatic ketone, this compound and its derivatives have been investigated for various applications, including the preparation of near-infrared fluorescent dyes.[4] However, concerns regarding the toxicological profile of benzanthrone and its halogenated derivatives have also been raised, necessitating a deeper understanding of their biological interactions.[5] This guide aims to consolidate the available technical information on this compound to support further research and development.
Chemical and Physical Properties
This compound is a yellow, needle-like crystalline solid at room temperature.[6] Its core structure consists of a benz[de]anthracen-7-one skeleton with a bromine atom substituted at the 3-position.
General and Physicochemical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 81-96-9 | [1][2] |
| Molecular Formula | C₁₇H₉BrO | [1][2] |
| Molecular Weight | 309.16 g/mol | [1] |
| Appearance | Yellow needle-like crystals or brown to green powder | [6] |
| Melting Point | 164-166 °C | [6] |
| Boiling Point | 483.0 ± 14.0 °C (Predicted) | [6] |
| Density | 1.4294 g/cm³ (Rough Estimate) | [6] |
| Water Solubility | Log10WS: -6.11 (Predicted) | [7] |
| Octanol/Water Partition Coefficient | LogPoct/wat: 4.86 (Predicted) | [7] |
| Storage Temperature | Room Temperature | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of publicly available spectra for the pure compound is limited, data for its derivatives and related compounds provide valuable insights.
-
Infrared (IR) Spectroscopy: The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[8] Key absorptions are expected for the C=O (ketone) stretching, C-Br stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The NIST WebBook also contains the electron ionization mass spectrum of this compound.[2][9]
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a known procedure for the bromination of benzanthrone.
Materials:
-
Benzanthrone
-
Glacial Acetic Acid
-
Bromine
-
Water
-
Chlorobenzene
-
Methanol
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, add 11.5 g of benzanthrone to a mixture of 184 g of glacial acetic acid and 23 g of water.
-
With continuous stirring, slowly add a solution of 11.2 g of bromine in 20.5 g of glacial acetic acid dropwise to the benzanthrone suspension.
-
Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 5.5 hours.
-
Allow the mixture to cool, which will result in the precipitation of the crude product.
-
Filter the precipitated crystals and wash them thoroughly with water.
-
Dry the crude this compound.
-
For purification, recrystallize the crude product from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol. This should yield approximately 10.52 g of purified this compound.
Biological Activity and Signaling Pathways
The biological effects of benzanthrone and its derivatives, including this compound, have been a subject of toxicological studies. Research indicates that these compounds can induce oxidative stress and may interact with specific cellular signaling pathways.
Oxidative Stress and Hepatotoxicity
A comparative study on the effects of benzanthrone and this compound in guinea pigs revealed that both compounds can induce oxidative stress.[5] this compound, in particular, was shown to cause a significant depletion of hepatic free sulfhydryl content and a substantial enhancement of lipid peroxidation.[5] Furthermore, it led to a decrease in cytochrome P-450 content and phase I enzymes, while phase II enzymes were significantly increased.[5] These findings suggest that this compound can disrupt the integrity of cellular membranes and impair hepatic xenobiotic metabolism, with evidence pointing towards a greater toxic potential than its non-brominated counterpart.[5]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Polycyclic aromatic hydrocarbons and their halogenated derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes encoding for drug-metabolizing enzymes and other cellular processes. Benzanthrone has been shown to act as a ligand for AhR, leading to the modulation of melanogenic signaling pathways and inducing hyperpigmentation.[12]
Given that this compound is a halogenated aromatic hydrocarbon, it is plausible that it also interacts with the AhR signaling pathway. Activation of AhR by a ligand like this compound would lead to its translocation to the nucleus, dimerization with the AhR Nuclear Translocator (ARNT), and subsequent binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This can trigger a cascade of events, including the induction of cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolic activation of xenobiotics, and potentially leading to the generation of reactive oxygen species (ROS) and cellular damage.
The following diagram illustrates the hypothesized activation of the AhR signaling pathway by this compound.
References
- 1. This compound | C17H9BrO | CID 6696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Comparative effect of benzanthrone and this compound on hepatic xenobiotic metabolism and anti-oxidative defense system in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 81-96-9 [m.chemicalbook.com]
- 5. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound (CAS 81-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. The carbon-13 NMR spectra of benzanthrone and its derivatives (1982) | A. Vaidyanathan | 10 Citations [scispace.com]
- 11. N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide [mdpi.com]
- 12. Aryl Hydrocarbon Receptor Activation Contributes to Benzanthrone-Induced Hyperpigmentation via Modulation of Melanogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzanthrone is a synthetic aromatic ketone and a brominated derivative of benzanthrone. It serves as a crucial intermediate in the synthesis of various dyes and pigments, particularly vat dyes.[1] Its extended polycyclic aromatic structure imparts unique photophysical properties, making its derivatives subjects of interest in the field of fluorescent materials.[2] From a toxicological perspective, like its parent compound benzanthrone, this compound has been studied for its effects on biological systems, including its role in inducing oxidative stress and interacting with metabolic pathways. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and known biological interactions.
Physical and Chemical Properties
This compound typically appears as yellow needle-like crystals or a powder ranging in color from pale green to brown.[3] It is a stable compound under standard conditions.
General and Physical Properties
The key physical and identifying properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 81-96-9 | [3] |
| Molecular Formula | C₁₇H₉BrO | [3] |
| Molecular Weight | 309.16 g/mol | [3] |
| Appearance | Yellow needle-like crystals; Pale green to brown powder | [3] |
| Melting Point | 164-166 °C | [3] |
| Boiling Point | 483.0 ± 14.0 °C (Predicted) | [3] |
| Solubility | While quantitative data is limited, it is soluble in organic solvents like acetic acid, chlorobenzene, and nitrobenzene. | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound.
| Spectroscopy | Data | Reference(s) |
| Mass Spectrum (EI) | The NIST WebBook provides the mass spectrum, showing characteristic isotopic patterns for a bromine-containing compound. | [4] |
| Infrared (IR) Spectrum | The gas-phase IR spectrum is available on the NIST WebBook. Key absorptions would include C=O stretching for the ketone and C-H and C=C stretching for the aromatic system. | [4] |
| UV-Vis Absorption | As a polycyclic aromatic ketone, it is expected to absorb in the UV-visible region. Derivatives show absorption maxima that are solvent-dependent (solvatochromism). | [5] |
| ¹H NMR | A predicted spectrum would show complex multiplets in the aromatic region (approx. 7.0-9.0 ppm) due to the nine aromatic protons. | |
| ¹³C NMR | A predicted spectrum would show 17 distinct signals for the aromatic carbons, with the carbonyl carbon appearing significantly downfield (approx. >180 ppm). The carbon attached to the bromine would be influenced by the heavy atom effect. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct bromination of benzanthrone.
Protocol 1: Bromination in Acetic Acid
-
Materials: Benzanthrone, Bromine, Acetic Acid, Water, Chlorobenzene, Methanol.
-
Procedure:
-
A mixture of 11.5 g of benzanthrone, 184 g of acetic acid, and 23 g of water is prepared with stirring.
-
A solution of 11.2 g of bromine in 20.5 g of acetic acid is added dropwise to the benzanthrone mixture.
-
The entire mixture is then heated with stirring to 100°C for 5.5 hours.
-
During the reaction, this compound precipitates as crystals.
-
After cooling, the precipitated crystals are filtered and washed thoroughly with water.
-
The crude product is then dried.
-
Purification is achieved by recrystallization from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol to yield the final product.
-
Protocol 2: Bromination in an Inert Organic Solvent
-
Materials: Benzanthrone, Nitrobenzene, Iodine, Bromine, Sulfuryl Chloride.
-
Procedure:
-
To a solution of 1 part of iodine in 600 parts of nitrobenzene, 100 parts of benzanthrone is added under agitation.
-
80 parts of bromine are added to the suspension, and the mixture is stirred for 2 hours at ambient temperature.
-
100 parts of sulfuryl chloride are then added, and the mixture is stirred for an additional 18 hours.
-
The reaction mixture is gradually warmed to 55°C and held for 2 hours to complete the bromination.
-
After the reaction is complete, the mixture is cooled to 20-25°C and the product is isolated by filtration.
-
Characterization Workflow
A standard workflow for the characterization of synthesized this compound is depicted below.
Biological Activity and Signaling
This compound has been shown to exert significant biological effects, primarily related to hepatotoxicity and the induction of oxidative stress.
Interaction with Hepatic Xenobiotic Metabolism
Studies in animal models have demonstrated that this compound interacts with the cytochrome P450 (CYP450) enzyme system, a critical pathway for metabolizing foreign compounds (xenobiotics).[6]
-
Inhibition of Phase I Enzymes: Treatment with this compound leads to a decrease in the total content of cytochrome P-450.[6] Specifically, it inhibits the activity of Phase I enzymes such as ethoxyresorufin-O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH).[6]
-
Induction of Phase II Enzymes: Conversely, it causes a substantial increase in the activity of Phase II detoxification enzymes, including quinone reductase and glutathione-S-transferase (GST).[6]
Induction of Oxidative Stress
A primary mechanism of this compound toxicity is the generation of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[6]
-
Depletion of Antioxidants: It causes a significant depletion of endogenous non-enzymatic antioxidants, including a marked reduction in hepatic free sulfhydryl content (glutathione) and ascorbic acid (Vitamin C).[6]
-
Lipid Peroxidation: The depletion of antioxidants is accompanied by a significant increase in lipid peroxidation, a process where ROS damage cell membranes.[6]
-
Upregulation of Antioxidant Enzymes: As a compensatory response to high levels of oxidative stress, the activities of key antioxidant enzymes such as glutathione peroxidase, glutathione reductase, superoxide dismutase (SOD), and catalase are significantly increased.[6]
The proposed signaling pathway for this compound-induced oxidative stress is illustrated in the diagram below.
Conclusion
This compound is a compound of significant industrial importance, primarily in dye manufacturing. Its well-defined physical and chemical properties, along with established synthesis routes, make it a readily accessible intermediate for further chemical elaboration. However, its toxicological profile, characterized by the inhibition of Phase I metabolic enzymes and the potent induction of oxidative stress, warrants careful handling and consideration in any application, particularly for professionals in drug development and safety assessment. The detailed understanding of its interaction with cellular pathways provides a basis for further research into the toxicology of halogenated polycyclic aromatic compounds.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. This compound | C17H9BrO | CID 6696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 81-96-9 [amp.chemicalbook.com]
- 5. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromobenzanthrone
This technical guide provides a comprehensive overview of 3-Bromobenzanthrone, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. This document details the molecule's structure, physical and chemical properties, synthesis protocols, and various applications.
Core Data Summary
The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₉BrO | [1][2][3][4][5][6][7][8][] |
| Molecular Weight | 309.16 g/mol | [1][2][3][4][5][7][] |
| CAS Number | 81-96-9 | [1][2][3][4][5][6][7][8][] |
| Appearance | Yellow needle-like crystals or brown to green powder | [8][] |
| Melting Point | 164-166 °C | [2][8][] |
| Boiling Point | ~483 °C at 760 mmHg | [2][8][] |
| Density | ~1.43 - 1.58 g/cm³ | [2][8][] |
Molecular Structure
The chemical structure of this compound is depicted in the following diagram.
Caption: Molecular structure of this compound (C₁₇H₉BrO).
Experimental Protocols: Synthesis
The synthesis of this compound is primarily achieved through the bromination of benzanthrone. Below are detailed methodologies from cited sources.
Method 1: Bromination in Acetic Acid[11]
This protocol outlines a direct bromination method using a solution of bromine in acetic acid.
Workflow Diagram:
References
- 1. This compound [webbook.nist.gov]
- 2. This compound CAS#: 81-96-9 [m.chemicalbook.com]
- 3. This compound (CAS 81-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | 81-96-9 [chemicalbook.com]
- 5. 3-BROMO BENZANTHRONE | VSNCHEM [vsnchem.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to the Solubility of 3-Bromobenzanthrone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromobenzanthrone is a synthetic aromatic ketone and a derivative of benzanthrone. It serves as a crucial intermediate in the synthesis of various dyes and pigments. Understanding its solubility in organic solvents is paramount for its application in organic synthesis, materials science, and potentially in the development of novel therapeutics. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow for this procedure. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative assessments and provides a robust methodology for empirical determination.
Introduction to this compound
This compound (C₁₇H₉BrO) is a key chemical intermediate, particularly in the manufacturing of vat and disperse dyes. Its large, relatively nonpolar aromatic structure dictates its solubility characteristics, making it generally more soluble in organic solvents than in aqueous solutions. The precise solubility in a given organic solvent is influenced by factors such as the solvent's polarity, the temperature, and the presence of any impurities. While derivatives of this compound are noted to be soluble in a variety of polar and non-polar organic solvents, specific quantitative data for the parent compound is not extensively documented.
Qualitative Solubility Profile
Based on the general principles of "like dissolves like" and information available for related benzanthrone derivatives, a qualitative solubility profile for this compound can be inferred.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the aromatic rings of this compound. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have the ability to dissolve a wide range of organic compounds and are likely to effectively solvate this compound. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderately to Sparingly Soluble | The polarity of these solvents may lead to some solubility, though strong dipole-dipole interactions might not be as favorable as with less polar solvents. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | The hydrogen-bonding nature of these solvents is less compatible with the largely nonpolar structure of this compound. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The lack of significant intermolecular forces between these solvents and this compound limits solubility. |
Experimental Protocol for Quantitative Solubility Determination
The following detailed methodology, based on the widely accepted shake-flask method, is provided for the precise determination of the equilibrium solubility of this compound in organic solvents.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
-
Equilibration:
-
Add an excess amount of this compound to a series of vials or flasks.
-
Add a known volume of the organic solvent to each vial.
-
Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
Allow the samples to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the prepared standard solutions.
-
-
Analysis:
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to generate a calibration curve of signal versus concentration.
-
Analyze the diluted sample of the saturated solution using the same method.
-
Data Analysis
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express the solubility in standard units such as mg/mL or g/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Spectroscopic Profile of 3-Bromobenzanthrone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Bromobenzanthrone (CAS No: 81-96-9, Molecular Formula: C₁₇H₉BrO, Molecular Weight: 309.16 g/mol ). The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of dyes and other organic materials.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a vital tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and ketonic functionalities. The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[1]
Data Presentation
| Frequency (cm⁻¹) | Assignment | Intensity |
| ~1650 - 1700 | C=O (Ketone) stretch | Strong |
| ~3000 - 3100 | C-H (Aromatic) stretch | Medium |
| ~1580 - 1600 | C=C (Aromatic ring) stretch | Medium |
| ~1400 - 1500 | C=C (Aromatic ring) stretch | Medium |
| ~1000 - 1200 | C-Br stretch | Medium |
| ~700 - 900 | C-H (Aromatic) out-of-plane bend | Strong |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
A common and convenient method for obtaining an IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. The spectrum is then collected by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance versus wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Data Presentation
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.5 - 8.5 | Multiplets | Aromatic Protons (H) |
¹³C NMR (Carbon NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~180 - 190 | C=O (Ketone) |
| ~120 - 140 | Aromatic Carbons (C) |
| ~110 - 125 | Aromatic Carbon (C-Br) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added (δ = 0.00 ppm). The sample is gently agitated to ensure complete dissolution.
-
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the current in a series of shim coils to obtain sharp, symmetrical peaks.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[3]
Data Presentation
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 310 | ~98 | [M+2]⁺ (due to ⁸¹Br isotope) |
| 308 | 100 | [M]⁺ (Molecular ion, due to ⁷⁹Br isotope) |
| 282 | ~10 | [M - CO + 2]⁺ |
| 280 | ~10 | [M - CO]⁺ |
| 229 | ~5 | [M - Br]⁺ |
| 202 | ~20 | [M - Br - CO]⁺ |
| 101 | ~15 | Further fragmentation |
Note: The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (³⁰⁸ and ³¹⁰).
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
A common method for analyzing a solid sample like this compound is through a direct insertion probe.
-
Sample Preparation: A small amount of the solid sample is loaded into a capillary tube at the tip of a direct insertion probe.
-
Sample Introduction: The probe is inserted into the high-vacuum source of the mass spectrometer through a vacuum interlock system.
-
Ionization: The probe tip is heated, causing the sample to vaporize directly into the ion source. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
A Technical Guide to the Historical Synthesis of 3-Bromobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthesis methods of 3-Bromobenzanthrone, a crucial intermediate in the production of vat dyes and a compound of interest in medicinal chemistry. This document provides a detailed overview of the primary synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.
Direct Bromination of Benzanthrone
The most historically significant and industrially practiced method for the synthesis of this compound is the direct electrophilic bromination of benzanthrone. This approach has been refined over the years, with variations in solvents, catalysts, and brominating agents to improve yield and purity.
Overview
Direct bromination involves the reaction of benzanthrone with elemental bromine or other bromine carriers in the presence of a suitable solvent and often a catalyst. The position of bromination is influenced by the reaction conditions. While the 3-position is a primary site of substitution, the formation of isomers and poly-brominated byproducts is a key challenge that various historical methods have sought to address.
Experimental Protocols
This method, detailed in early patents, describes a controlled bromination process that minimizes over-bromination and results in a purer product.
Experimental Protocol:
-
A suspension of benzanthrone is prepared in an inert organic solvent such as nitrobenzene.
-
A catalyst, typically iodine, is added to the mixture.
-
Elemental bromine is added to the suspension, and the mixture is stirred at ambient temperature for several hours.
-
Sulfuryl chloride is then introduced, and the reaction is stirred for an extended period (e.g., 18 hours).
-
The reaction mixture is gradually warmed to approximately 55°C and held at this temperature for a few hours to ensure the completion of the bromination.
-
After cooling, the product is isolated by filtration, washed, and dried.
An early method for the preparation of this compound involved the use of glacial acetic acid as the solvent.
Experimental Protocol:
-
Benzanthrone is suspended in a mixture of glacial acetic acid and water.
-
A solution of bromine in glacial acetic acid is added dropwise to the stirred benzanthrone suspension.
-
The reaction mixture is heated to 100°C and maintained at this temperature with stirring for several hours (e.g., 5.5 hours).
-
Upon cooling, the crystalline product precipitates out of the solution.
-
The product is collected by filtration, washed with water, and then dried.
-
Recrystallization from a solvent mixture like chlorobenzene and methanol can be performed for further purification.[1]
To create a more economical and environmentally friendly process, methods using water as the reaction medium were developed.
Experimental Protocol:
-
Finely divided benzanthrone is suspended in water.
-
The suspension is heated to a temperature between 80°C and the boiling point of the aqueous suspension (preferably 85-95°C).
-
Bromine is then added gradually to the heated suspension over a period of several hours.
-
The mixture is stirred for an additional period at a slightly reduced temperature (e.g., 85°C) to complete the reaction.
-
The solid product is isolated by filtration and washed with water until the filtrate is neutral.
Quantitative Data
| Method | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield | Purity | Reference |
| Inert Organic Solvent | Nitrobenzene | Iodine / Sulfuryl Chloride | Ambient, then 55 | ~24 | Essentially theoretical | High Purity | U.S. Patent 2,180,835 |
| Glacial Acetic Acid | Glacial Acetic Acid / Water | Bromine | 100 | 5.5 | Not specified | Recrystallized product | PrepChem |
| Aqueous Suspension | Water | Bromine | 85-95 | ~5 | ~95% | 91-94% this compound | U.S. Patent 4,146,547 |
Reaction Pathway
Caption: Direct electrophilic bromination of benzanthrone.
Synthesis via Sandmeyer-Type Reaction
An alternative historical route to this compound involves a two-step process starting from benzanthrone: nitration to form 3-nitrobenzanthrone, followed by reduction to 3-aminobenzanthrone, and finally, a Sandmeyer-type reaction to replace the amino group with a bromine atom. While this method is less direct, it can offer a pathway to specifically the 3-isomer.
Overview
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide ion, typically using a copper(I) bromide catalyst.
Experimental Protocols
Experimental Protocol:
-
Benzanthrone is dissolved in a suitable solvent, such as concentrated sulfuric acid.
-
A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature to control the reaction.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure complete nitration.
-
The mixture is then poured into a large volume of cold water or ice to precipitate the 3-nitrobenzanthrone.
-
The solid product is collected by filtration, washed thoroughly with water until neutral, and dried.
Experimental Protocol:
-
3-Nitrobenzanthrone is suspended in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent, such as sodium sulfide, sodium hydrosulfite, or catalytic hydrogenation (e.g., using H₂/Pd-C), is added.
-
The reaction mixture is heated under reflux for several hours until the reduction is complete, often indicated by a color change.
-
After cooling, the 3-aminobenzanthrone is isolated by filtration or by neutralization and extraction.
-
The crude product can be purified by recrystallization.
Experimental Protocol (Representative):
-
Diazotization:
-
3-Aminobenzanthrone is dissolved or suspended in an acidic solution (e.g., aqueous hydrobromic acid) and cooled to 0-5°C in an ice bath.
-
A chilled aqueous solution of sodium nitrite is added dropwise with vigorous stirring, maintaining the temperature below 5°C. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution with stirring.
-
Evolution of nitrogen gas is observed. The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt.
-
-
Work-up:
-
The reaction mixture is diluted with water, and the solid this compound is collected by filtration.
-
The product is washed with water, a dilute sodium carbonate or sodium bisulfite solution (to remove unreacted bromine), and again with water.
-
The crude product is then dried and can be purified by recrystallization.
-
Quantitative Data
Quantitative data for the complete three-step synthesis is not well-documented in a consolidated source. Yields for each step can vary significantly based on the specific conditions and reagents used.
| Step | Reactant | Product | Typical Reagents | Typical Yield |
| Nitration | Benzanthrone | 3-Nitrobenzanthrone | HNO₃ / H₂SO₄ | Good to high |
| Reduction | 3-Nitrobenzanthrone | 3-Aminobenzanthrone | Na₂S / Na₂S₂O₄ | Good to high |
| Sandmeyer | 3-Aminobenzanthrone | This compound | 1. NaNO₂, HBr2. CuBr | Moderate to good |
Reaction Pathway
Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.
Conclusion
The historical synthesis of this compound has primarily relied on the direct bromination of benzanthrone, with various modifications developed to enhance yield and purity for industrial applications. The multi-step Sandmeyer reaction route, while more complex, offers an alternative pathway that can provide regiochemical control. The choice of method depends on factors such as the desired purity, scale of production, and economic considerations. This guide provides a foundational understanding of these historical methods for researchers and professionals in the chemical and pharmaceutical sciences.
References
The Dawn of a Chromophore: A Technical Guide to the Discovery and First Synthesis of Benzanthrone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the historical discovery and the seminal first synthesis of benzanthrone and its derivatives. Benzanthrone, a cornerstone molecule in the development of vat dyes and a versatile platform for fluorescent probes and biologically active compounds, has a rich history rooted in the foundational principles of organic chemistry. This document provides a comprehensive overview of the pioneering synthetic routes, detailed experimental protocols, and a comparative analysis of the quantitative data from these early reports.
Discovery and a New Class of Polycyclic Aromatic Ketones
The journey into the world of benzanthrone began in the early 20th century. In 1905, the Swiss chemist Roland Scholl, along with his colleague Oscar Bally, reported the synthesis of a novel polycyclic aromatic ketone, which they named benzanthrone.[1][2] Their work, a landmark in dye chemistry, opened the door to a new class of highly stable and brightly colored compounds. The core of their discovery was the reaction of anthraquinone, a readily available coal tar derivative, with glycerol in the presence of concentrated sulfuric acid.[1][3] This reaction, now famously known as the Bally-Scholl reaction, remains a fundamental method for the industrial production of benzanthrone.
The initial synthesis involved the reduction of anthraquinone to its corresponding hydroquinone or anthrone in situ, followed by a condensation reaction with acrolein, which is generated from the dehydration of glycerol by sulfuric acid.[3][4] The resulting intermediate then undergoes cyclization and oxidation to yield the stable benzanthrone skeleton. The robustness of this reaction and the vibrant colors of the resulting compounds quickly established benzanthrone as a critical intermediate in the synthesis of a wide array of vat dyes.
The First Synthesis: The Bally-Scholl Reaction
The classical synthesis of benzanthrone, as first described by Bally and Scholl, involves the reaction of anthraquinone with glycerol and a reducing agent in concentrated sulfuric acid.[1][2][3] Over the years, various modifications have been introduced to improve the yield and purity of the product. Below is a detailed experimental protocol based on the well-established procedure from Organic Syntheses.
Experimental Protocol: Synthesis of Benzanthrone
Materials:
-
Anthraquinone
-
Concentrated Sulfuric Acid
-
Copper powder (precipitated)
-
Glycerol
-
Water
-
Tetrachloroethane
-
Decolorizing carbon
-
Sodium hydroxide solution (1%)
Procedure:
-
Reduction of Anthraquinone: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve anthraquinone in concentrated sulfuric acid. To this red solution, add water. The flask is then immersed in an oil bath, and precipitated copper is added portion-wise while maintaining the temperature between 38-42°C. The stirring is continued until all the copper has dissolved, which is indicated by the disappearance of the metallic copper from the bottom of the flask. The color of the mixture will turn to a yellow-brown.[1]
-
Condensation with Glycerol: To the reaction mixture, slowly add a mixture of glycerol and water over a period of 30 minutes, allowing the temperature to rise to 85-90°C. The mixture is then carefully heated to 120°C over 1.5 hours. This temperature is maintained for an additional 3 hours. It is crucial to control the temperature carefully to avoid charring.[1]
-
Work-up and Isolation: After cooling the reaction mixture to 70-80°C, it is carefully poured into boiling water with vigorous stirring. The precipitated crude benzanthrone is then filtered, washed with hot water, and then with a dilute sodium hydroxide solution to remove acidic impurities. The product is filtered again, washed with water until the filtrate is neutral, and dried.[1]
-
Purification: The crude benzanthrone is purified by recrystallization from a suitable solvent like tetrachloroethane. The crude material is dissolved in hot tetrachloroethane, treated with decolorizing carbon, and filtered hot. The solvent is then removed by steam distillation to yield pure, yellow needles of benzanthrone.[1]
Quantitative Data from Early Syntheses
The table below summarizes the quantitative data from various early reports on the synthesis of benzanthrone, highlighting the evolution of the process to achieve higher yields and purity.
| Method/Reducing Agent | Anthraquinone (moles) | Glycerol (moles) | Sulfuric Acid (conc.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/Melting Point (°C) | Reference |
| Bally & Scholl (Aniline Sulfate) | - | - | Concentrated | - | - | - | - | [2] |
| Organic Syntheses (Copper) | 0.35 | 1.04 | Concentrated | 118-120 | 4.5 | 60-65 (pure) | 170-171 | [1] |
| Iron Powder | - | - | 70-90% | 130-135 | 4.5 | - | - | [2] |
| Anthrone as Reducing Agent | 1 | 1.1-1.5 (per mole of AQ/anthrone mixture) | 85% | 135-140 | 1.5 | 92 | 174 (>97% purity) | [5] |
Reaction Mechanism and Workflow
The Bally-Scholl reaction proceeds through a series of well-defined steps. The following diagram illustrates the overall workflow of the synthesis.
Caption: Workflow of the Bally-Scholl synthesis of benzanthrone.
The mechanism of the Bally-Scholl reaction involves the initial reduction of anthraquinone to anthrone. Concurrently, glycerol is dehydrated by concentrated sulfuric acid to form acrolein. The electron-rich anthrone then undergoes a Michael addition to the α,β-unsaturated aldehyde, acrolein. This is followed by an intramolecular cyclization and subsequent oxidation by sulfuric acid to yield the aromatic benzanthrone core.
Caption: Simplified mechanism of the Bally-Scholl reaction.
Early Derivatives and Their Synthesis
The versatility of the Bally-Scholl reaction allowed for the synthesis of various benzanthrone derivatives by using substituted anthraquinones as starting materials. For instance, the use of a methyl-substituted anthraquinone would yield a methylbenzanthrone.
Furthermore, the benzanthrone core itself can be functionalized through various electrophilic substitution reactions. Early work demonstrated the sulfonation of benzanthrone using concentrated sulfuric acid or oleum to produce benzanthrone sulfonic acids, which were also valuable dye intermediates.
More recent synthetic advancements have expanded the library of benzanthrone derivatives significantly, employing modern cross-coupling reactions and other selective functionalization techniques.[6][7] These newer methods allow for the precise installation of various functional groups, leading to compounds with tailored electronic and photophysical properties for applications in materials science and medicinal chemistry.[8][9][10][11]
Conclusion
The discovery and first synthesis of benzanthrone by Bally and Scholl marked a pivotal moment in the history of synthetic organic chemistry and the dye industry. The elegance and efficiency of their method have stood the test of time, and the benzanthrone scaffold continues to be a source of inspiration for the development of new functional materials and therapeutic agents. This guide has provided a detailed overview of the foundational work in this field, offering valuable insights for researchers and professionals engaged in the synthesis and application of polycyclic aromatic compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0010525B1 - Process for the preparation of benzanthrone - Google Patents [patents.google.com]
- 3. Benzanthrone synthesis - chemicalbook [chemicalbook.com]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. US4559176A - Process for the production of benzanthrone - Google Patents [patents.google.com]
- 6. Novel and rapid approach for benzanthrone synthesis: BBr3-promoted annulation of 8-aryl-1-naphthoic acid derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel and rapid approach for benzanthrone synthesis: BBr3-promoted annulation of 8-aryl-1-naphthoic acid derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent progress of benzanthrone chemistry: a condensed review | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to 3-Bromobenzanthrone and its Structural Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromobenzanthrone (3-BBA), a prominent derivative of the polycyclic aromatic hydrocarbon benzanthrone. The document details its physicochemical properties, synthesis, and toxicological profile, while also exploring the characteristics of its key structural analogs. The information is curated to support research and development initiatives, particularly in the fields of medicinal chemistry, toxicology, and materials science.
Core Compound: this compound (3-BBA)
This compound (CAS No: 81-96-9) is a halogenated derivative of benzanthrone.[1][2] Historically, its primary application has been as a key intermediate in the synthesis of various vat and disperse dyes, contributing to the production of green and blue pigments with high color stability.[3][4] However, its distinct chemical structure and biological activity have drawn interest from a toxicological and drug development perspective.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 81-96-9 | [1][2] |
| Molecular Formula | C₁₇H₉BrO | [1][2] |
| Molecular Weight | 309.16 g/mol | [1] |
| Appearance | Yellow needle-like crystals to brown powder | [3][5] |
| Melting Point | 164-166 °C | [3][6] |
| Boiling Point (Predicted) | 483.0 ± 14.0 °C at 760 mmHg | [3][6] |
| Density (Estimate) | 1.584 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in alcohol |
Synthesis of this compound
The synthesis of 3-BBA is typically achieved through the direct bromination of the parent compound, benzanthrone. An established laboratory-scale protocol is detailed below.
-
Reaction Setup: Prepare a mixture of 11.5 g of benzanthrone, 184 g of glacial acetic acid, and 23 g of water in a suitable reaction vessel equipped with a stirrer.
-
Bromine Addition: Separately, dissolve 11.2 g of bromine in 20.5 g of glacial acetic acid. Add this bromine solution dropwise to the benzanthrone mixture while stirring continuously.
-
Heating: Heat the entire mixture with stirring to 100 °C and maintain this temperature for 5.5 hours to ensure the reaction goes to completion.
-
Isolation: Upon cooling, the this compound product will precipitate as crystals. Filter the precipitated solid from the reaction mixture.
-
Washing and Drying: Wash the collected crystals thoroughly with water to remove any residual acid and unreacted reagents, then dry the product.
-
Recrystallization (Purification): For higher purity, recrystallize the crude product from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol. This step yields approximately 10.5 g of purified this compound.
The following diagram illustrates the general workflow for this synthesis.
Structural Analogs of this compound
The benzanthrone core can be functionalized at various positions, leading to a wide range of structural analogs. Halogenation, nitration, and amination are common modifications that significantly alter the compound's properties.
| Analog | Key Structural Difference | Notable Properties / Applications |
| Benzanthrone | Parent compound (no substitution) | Dye intermediate; exhibits phototoxicity by generating reactive oxygen species (ROS). |
| 3,9-Dibromobenzanthrone | Bromine at positions 3 and 9 | Dye intermediate; used in the synthesis of heterocyclic derivatives with deep-red fluorescence. |
| 3-Nitrobenzanthrone (3-NBA) | Nitro group at position 3 | Environmental pollutant found in diesel exhaust; potent mutagen and carcinogen that induces significant DNA damage. |
| 3-Aminobenzanthrone (3-ABA) | Amino group at position 3 | Metabolite of 3-NBA; induces cell signaling and cytokine release but with lower cytotoxicity than 3-NBA. Used to create fluorescent probes. |
| 3-Bromo-9-aminobenzanthrone | Bromine at 3, Amino group at 9 | A disubstituted intermediate used to synthesize novel amidino derivatives and fluorescent dyes. |
Biological Activity and Toxicology
The biological activity of 3-BBA and its analogs is a critical area of study for drug development and safety assessment. Research indicates that these compounds can induce significant cellular responses, primarily related to toxicity and oxidative stress.
Dermal and Systemic Toxicity
Benzanthrone and its derivatives are known skin irritants.[7] 3-BBA, in particular, has been classified as a "moderately irritant" compound. Comparative studies have shown that 3-BBA can cause more pronounced systemic toxicity than the parent benzanthrone. Oral administration in animal models led to a significant decrease in body weight and a more substantial depletion of ascorbic acid in the liver and adrenal glands, indicating a greater level of oxidative stress.
| Compound | Acute Toxicity (Intraperitoneal LD50, mouse) | Dermal Irritation (PCI Index) | Reference(s) |
| This compound | 300 mg/kg | 3.58 (Moderately Irritant) | [7] |
| Benzanthrone | Not specified | 3.16 (Moderately Irritant) | [7] |
The Draize test is a standard method for assessing the skin irritation potential of a substance.
-
Animal Model: The test is typically conducted on albino rabbits.
-
Preparation: A small area on the back of the restrained animal is shaved. For some protocols, the skin may be abraded to test for effects on compromised skin.
-
Application: A defined amount (e.g., 0.5 g) of the test substance, often dissolved in a vehicle like DMSO, is applied to the prepared skin area and covered with an occlusive patch.
-
Exposure: The patch remains in place for a set period, typically 4 hours (a refinement from the original 24 hours to reduce animal stress).
-
Observation & Scoring: After patch removal, the skin is observed at 24, 48, and 72 hours. Reactions such as erythema (redness) and edema (swelling) are scored on a scale of 0 (none) to 4 (severe).
-
Calculation: The scores are used to calculate a Primary Cutaneous Irritation (PCI) index, which classifies the substance's irritancy potential.
Mechanism of Action: Oxidative Stress and DNA Damage Signaling
The toxicity of benzanthrone derivatives is strongly linked to their ability to induce oxidative stress through the generation of Reactive Oxygen Species (ROS). This can lead to lipid peroxidation, depletion of endogenous antioxidants like glutathione, and damage to cellular macromolecules, including DNA.
Studies on the analogs 3-Nitrobenzanthrone (3-NBA) and 3-Aminobenzanthrone (3-ABA) provide a detailed model for the potential signaling pathways activated by these compounds. 3-NBA, a potent genotoxic agent, triggers a classic DNA damage response. This response involves the activation of sensor kinases (like ATM), which then phosphorylate downstream checkpoint kinases (Chk1/Chk2) and the tumor suppressor protein p53. Activated p53 can induce apoptosis (programmed cell death) by promoting the translocation of pro-apoptotic proteins like Bax to the mitochondria. This cascade is a critical pathway through which cells respond to severe DNA damage.
The diagram below outlines this proposed signaling cascade.
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-BBA) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value can be calculated from the dose-response curve.
Applications in Research and Development
While primarily used in the dye industry, the unique properties of 3-BBA and its analogs present opportunities in other fields:
-
Fluorescent Probes: Amino-substituted benzanthrones exhibit pronounced luminescent properties. Their fluorescence is often sensitive to the polarity of the local environment (solvatochromism), making them valuable as fluorescent probes for studying proteins, lipids, and cellular structures.
-
Scaffolds for Drug Discovery: The benzanthrone core is a rigid, polycyclic aromatic system that can be functionalized to interact with biological targets. While its inherent toxicity is a challenge, it can serve as a starting scaffold for the development of anticancer agents, leveraging its ability to induce ROS and trigger apoptotic pathways in cancer cells.
-
Materials Science: The photophysical properties of benzanthrone derivatives make them candidates for use in organic electronics and as charge transport materials.
This guide provides a foundational understanding of this compound and its analogs. The detailed protocols and summarized data offer a valuable resource for scientists exploring the toxicological and therapeutic potential of this chemical family. Further research is warranted to fully elucidate the specific mechanisms of action and to explore the structure-activity relationships that could lead to the development of novel therapeutic agents or advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]
- 3. researchgate.net [researchgate.net]
- 4. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Draize test - Wikipedia [en.wikipedia.org]
Unveiling the Electronic Landscape of 3-Bromobenzanthrone: A Theoretical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of 3-Bromobenzanthrone. While direct, in-depth computational studies on the parent this compound molecule are limited in publicly available literature, this document synthesizes existing data on related compounds and outlines the established computational methodologies applicable to this class of molecules. This guide serves as a valuable resource for researchers in drug development and materials science by detailing the theoretical framework, computational protocols, and key electronic parameters that govern the molecule's behavior.
Introduction to this compound
This compound is a halogenated derivative of benzanthrone, a polycyclic aromatic hydrocarbon. The introduction of a bromine atom at the 3-position significantly influences the molecule's electronic properties, making it a subject of interest for applications in dye synthesis, fluorescent probes, and as a precursor for more complex organic molecules. Understanding its electronic structure, including the distribution of electron density, frontier molecular orbitals, and electrostatic potential, is crucial for predicting its reactivity, photophysical properties, and potential biological interactions.
Theoretical Framework and Computational Methodologies
The primary theoretical tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT methods provide a good balance between computational cost and accuracy for systems of this size. Time-Dependent DFT (TD-DFT) is further employed to study excited state properties and predict electronic absorption spectra.
Proposed Computational Protocol
Based on computational studies of similar benzanthrone derivatives and brominated polycyclic aromatic hydrocarbons, a standard and reliable computational protocol for this compound is outlined below.
| Parameter | Specification | Rationale |
| Software | Gaussian, ORCA, Spartan, or similar | Widely used and validated quantum chemistry software packages. |
| Method | Density Functional Theory (DFT) | Offers a robust framework for calculating electronic structure. |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A hybrid functional known for its good accuracy for organic molecules. |
| Basis Set | 6-311+G(d,p) | A triple-zeta basis set with diffuse and polarization functions to accurately describe the electron distribution, especially for the bromine atom. |
| Solvation Model | Polarizable Continuum Model (PCM) or SMD | To simulate the influence of a solvent environment on the electronic properties. |
| Calculations | Geometry Optimization, Frequency Analysis, Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) Analysis, Time-Dependent DFT (TD-DFT) for excited states. | A comprehensive set of calculations to fully characterize the electronic structure and predict spectroscopic properties. |
Key Electronic Structure Parameters
The following table summarizes key electronic structure parameters for a bromo-xylene derivative related to this compound synthesis, providing an estimate of the values that could be expected for this compound itself.[1] It is important to note that these values are for a related precursor and may differ from the final this compound molecule.
| Parameter | Calculated Value | Significance |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.12 eV | Indicates the molecule's kinetic stability and the energy of the lowest electronic transition. A larger gap suggests higher stability.[1] |
| Highest Occupied Molecular Orbital (HOMO) | Typically localized on the electron-rich aromatic core | Represents the ability to donate an electron; region susceptible to electrophilic attack. |
| Lowest Unoccupied Molecular Orbital (LUMO) | Typically distributed across the π-conjugated system, including the carbonyl group | Represents the ability to accept an electron; region susceptible to nucleophilic attack. |
Visualization of Computational Workflow and Electronic Properties
The following diagrams, generated using the DOT language, illustrate the typical workflow for theoretical calculations on this compound and the conceptual relationship between its key electronic properties.
Caption: Computational workflow for determining the electronic structure of this compound.
Caption: Interrelationship of key electronic properties of this compound.
Conclusion
Theoretical calculations, particularly DFT, provide a powerful lens through which to examine the intricate electronic structure of this compound. While a dedicated, comprehensive computational study on this specific molecule is yet to be widely published, the methodologies and insights gleaned from related compounds offer a solid foundation for future research. The data and protocols presented in this guide are intended to empower researchers in the fields of drug development and materials science to better understand, predict, and ultimately harness the properties of this versatile molecule. Further computational and experimental work is encouraged to build upon this theoretical framework and fully elucidate the electronic landscape of this compound.
References
A Technical Guide to Quantum Chemical Studies of Benzanthrone Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of benzanthrone derivatives. Benzanthrone and its derivatives are a significant class of organic luminophores known for their robust photophysical properties and extended π-conjugation.[1][2] These characteristics make them highly valuable in various fields, including optoelectronics, liquid-crystalline materials, and as advanced fluorescent probes for investigating biological membranes and proteins.[1][2][3][4][5] This document details the standard computational and experimental protocols, summarizes key quantitative findings, and illustrates fundamental concepts through logical diagrams.
Methodologies and Protocols
The investigation of benzanthrone derivatives relies on a synergistic approach combining computational modeling with experimental validation.
Quantum Chemical Computational Protocol
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the cornerstone computational tools for predicting the electronic and photophysical properties of these molecules.[6][7][8] A typical workflow is outlined below.
Detailed Protocol:
-
Molecular Structure Input: The process begins with building the 3D structure of the target benzanthrone derivative using molecular modeling software.
-
Ground State (S₀) Geometry Optimization: The initial structure is optimized to find its lowest energy conformation.
-
Method: DFT is employed for this step.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and provides a good balance of accuracy and computational cost.[7][8]
-
Basis Set: A common choice is the 6-311+G(d,p) basis set, which provides sufficient flexibility for an accurate description of the electron distribution.[7]
-
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
-
Solvation Modeling: To simulate the behavior of the molecule in a solution, a solvent model is applied.
-
Excited State Calculations (TD-DFT):
-
Absorption (λ_abs): Vertical excitation energies and oscillator strengths (f) are calculated from the optimized ground state geometry using TD-DFT.[7][8] The calculated energy for the S₀ → S₁ transition corresponds to the maximum absorption wavelength.
-
Emission (λ_em): To determine the fluorescence wavelength, the geometry of the first excited state (S₁) is optimized. A subsequent TD-DFT calculation on the S₁ optimized geometry provides the energy of the S₁ → S₀ transition, corresponding to the emission.
-
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a key indicator of molecular stability and the wavelength of electronic transitions. This analysis is crucial for understanding the Intramolecular Charge Transfer (ICT) characteristics of the molecule.[1][4]
Experimental Synthesis and Spectroscopic Protocol
Experimental work is essential to synthesize the compounds and validate the computational predictions.
Detailed Protocol:
-
Synthesis: Benzanthrone derivatives are commonly synthesized via condensation reactions.[11][12][13] For example, new amidine derivatives can be formed by reacting 3-aminobenzanthrone with appropriate amides.[11]
-
Structural Characterization: The chemical structures of the newly synthesized compounds are confirmed using a suite of standard analytical techniques, including ¹H NMR, IR spectroscopy, and mass spectrometry.[11][13]
-
UV-Visible Absorption Spectroscopy:
-
A stock solution of the purified derivative is prepared in a high-purity solvent (e.g., ethanol, DMSO, chloroform).[12]
-
The solution is diluted to a standard concentration, typically around 1 x 10⁻⁵ M.[12]
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer in a 10 mm quartz cuvette to identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Spectroscopy:
-
Using the same sample solution, the fluorescence spectrum is measured on a spectrofluorometer.[14]
-
The sample is excited at its determined λ_abs.
-
The emission spectrum is scanned to find the wavelength of maximum fluorescence (λ_em).
-
The difference between the absorption and emission maxima (Stokes shift) is calculated, which is an important characteristic of a fluorophore.
-
Data Presentation and Key Findings
Quantum chemical studies have elucidated several core principles governing the behavior of benzanthrone derivatives. The primary photophysical behavior is dictated by an Intramolecular Charge Transfer (ICT) from an electron-donating group (substituent) to the electron-accepting benzanthrone core.[1][3][4][5]
The tables below summarize representative computational and experimental data for various 3-substituted benzanthrone derivatives.
| Derivative Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Calc. λ_abs (nm) | Exp. λ_abs (nm) | Exp. λ_em (nm) |
| 3-Amino | -5.45 | -2.51 | 2.94 | 421 | 430-520[13] | 505-665[1][2][4] |
| 3-Amidine | -5.60 | -2.65 | 2.95 | 419 | 410-495[1][2][13] | 505-665[1][2][4] |
| 3-Nitro | -6.52 | -3.48 | 3.04 | 408 | 383+[7] | N/A |
| 3-Morpholino-9-Nitro | -6.10 | -3.30 | 2.80 | 443 | 450-560[13] | ~650 |
Note: Data is compiled and representative of trends reported in the literature. Exact values vary with the specific derivative, computational method, and solvent.
Key Observations:
-
Substituent Effects: Attaching electron-donating groups (like amino groups) at the C-3 position raises the HOMO energy level, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift in the absorption and emission spectra.[5] Conversely, electron-withdrawing groups (like a nitro group) tend to lower both FMO levels.[7]
-
Solvatochromism: Benzanthrone derivatives exhibit pronounced solvatochromism. In polar solvents, the emission wavelength shifts bathochromically (to a longer wavelength).[6][11] This is because the excited state (S₁) has a larger dipole moment than the ground state (S₀) due to ICT. Polar solvent molecules organize around the excited-state fluorophore, lowering its energy and thus reducing the energy of the S₁ → S₀ transition.[1]
Visualizations
Diagrams generated using the DOT language provide clear visual representations of complex workflows and concepts.
Caption: A typical workflow for the quantum chemical analysis of benzanthrone derivatives.
Caption: Impact of substituents on the HOMO-LUMO gap and spectral shifts.
Caption: Energy level diagram illustrating the bathochromic shift in polar solvents.
References
- 1. Finding New Precursors for Light Harvesting Materials: A Computational Study of the Fluorescence Potential of Benzanthrone Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent substituted amidines of benzanthrone: synthesis, spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives [mdpi.com]
- 13. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Applications of Fluorescent Dyes from 3-Bromobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fluorescent dyes derived from 3-bromobenzanthrone. The methodologies cover key synthetic strategies, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, to generate a diverse palette of fluorophores. Furthermore, detailed protocols for the application of these dyes in biological imaging and materials science are presented.
Introduction
Benzanthrone derivatives are a class of polycyclic aromatic compounds renowned for their robust photostability, extended π-conjugation, and strong fluorescence, making them highly valuable as fluorescent probes and materials.[1] The functionalization at the C-3 position of the benzanthrone core is a key strategy for tuning their photophysical properties.[1] Starting from the readily available this compound, a variety of fluorescent dyes with tailored characteristics can be synthesized. These dyes have shown significant promise in diverse applications, including the visualization of biological structures like amyloid fibrils, and as components in advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs).[2][3][4]
Synthesis of Fluorescent Dyes from this compound
Two primary synthetic routes for the derivatization of this compound are detailed below: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.
Protocol 1: Synthesis of 3-Aminobenzanthrone Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 3-aminobenzanthrone derivatives by the reaction of this compound with various amines. The presence of an electron-withdrawing nitro group on the benzanthrone core can facilitate this reaction.[5]
Materials:
-
This compound or 3-Bromo-9-nitrobenzanthrone
-
Appropriate amine (e.g., piperidine, morpholine, or other primary/secondary amines)
-
1-Methyl-2-pyrrolidone (NMP) or other suitable high-boiling polar aprotic solvent
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Toluene or other suitable eluent for chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, combine this compound (or its nitro-substituted derivative) (1.0 mmol) and the desired amine (2.0-3.0 mmol).
-
Add a suitable solvent, such as 1-methyl-2-pyrrolidone (5-10 mL).
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the amine and the presence of activating groups on the benzanthrone core (typically 90-130°C for 2-7 hours).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding a mixture of ethanol and water.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., toluene or a mixture of toluene and ethyl acetate).[5]
-
Characterize the final product using standard analytical techniques (NMR, MS, IR).
Diagram: Synthetic Workflow for Nucleophilic Aromatic Substitution
Caption: A schematic workflow for the synthesis of 3-aminobenzanthrone derivatives.
Protocol 2: Synthesis of 3-Arylbenzanthrone Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or [PdCl₂(NH₂CH₂COOH)₂]) (0.1-1 mol%)[6][7]
-
Solvent system (e.g., toluene/water, 1,4-dioxane/water, or neat water)[7][9]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%), and the base (e.g., K₂CO₃, 3.0 mmol).[7]
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 5.0 mL of distilled water).[7]
-
Stir the mixture vigorously at the appropriate temperature (room temperature to 100°C) for the required time (1.5 to 24 hours).[7][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If the product precipitates, it can be filtered and washed with water.[6]
-
Alternatively, dilute the mixture with an organic solvent (e.g., ethyl acetate), transfer to a separatory funnel, and wash the organic layer with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using standard analytical techniques.
Diagram: Suzuki-Miyaura Cross-Coupling Reaction Pathway
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Photophysical Data of 3-Substituted Benzanthrone Dyes
The photophysical properties of benzanthrone dyes are highly dependent on the substituent at the 3-position and the polarity of the solvent. The following table summarizes key data for a selection of derivatives.
| Substituent at 3-Position | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| -NH₂ | Toluene | 485 | 564-574 | 79-89 | - | [4] |
| -NH-CH₂-(2-pyridyl) | Ethanol | 471 | 621 | 150 | - | [10][11] |
| -N=CH-(2-furyl) | Ethanol | 448 | 569 | 121 | - | [10][11] |
| 3-(N'-phenyl)piperazino | Methanol | - | - | - | - | [12] |
| 3-(N'-3-chlorophenyl)piperazino | Methanol | - | - | - | - | [12] |
| 3-[4-(2-phenylethyl)piperazin-1-yl] | Benzene | - | - | - | - | [12] |
| 3-methoxy | Acetone | - | - | - | 0.56 | [12] |
| 3-acetamido | DMSO | - | - | - | 0.87 | [12] |
| Amidine derivatives | Various | 410-495 | - | - | - | [13][14] |
| Alkyl/Aryl sulfides | Various | 403-448 | - | - | - | [13] |
| Amino derivatives | Various | 430-520 | - | - | - | [13] |
Note: "-" indicates data not available in the cited sources.
Application Protocols
Protocol 3: Staining of Amyloid Fibrils with Benzanthrone Dyes
This protocol describes the use of benzanthrone-derived fluorescent dyes for the detection and characterization of amyloid fibrils, which are associated with various neurodegenerative diseases.[2]
Materials:
-
Benzanthrone dye stock solution (e.g., 1 mM in DMSO or ethanol)
-
Amyloid fibril suspension (e.g., pre-formed lysozyme or α-synuclein fibrils)[2][15]
-
Native protein solution (as a control)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Fluorometer or fluorescence microscope
-
Quartz cuvettes or microscope slides
Procedure:
-
Preparation of Dye-Fibril Mixture:
-
Dilute the amyloid fibril suspension to the desired concentration in the appropriate buffer.
-
Add a small aliquot of the benzanthrone dye stock solution to the fibril suspension to achieve a final dye concentration in the low micromolar range.
-
Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
-
Fluorometric Analysis:
-
Transfer the dye-fibril mixture to a quartz cuvette.
-
Measure the fluorescence emission spectrum using an excitation wavelength appropriate for the specific dye (refer to the photophysical data table).
-
As a control, measure the fluorescence of the dye in buffer alone and in the presence of the native protein. An increase in fluorescence intensity and a potential shift in the emission maximum upon binding to fibrils are indicative of a positive result.[2]
-
-
Fluorescence Microscopy:
-
Place a drop of the dye-fibril mixture onto a microscope slide and cover with a coverslip.
-
Visualize the stained fibrils using a fluorescence microscope equipped with the appropriate filter set for the dye's excitation and emission wavelengths.
-
Diagram: Workflow for Amyloid Fibril Staining and Analysis
Caption: A schematic representation of the amyloid fibril staining and analysis protocol.
Protocol 4: Fabrication of Organic Light-Emitting Diodes (OLEDs) with Benzanthrone Dyes
This protocol provides a general procedure for the fabrication of a simple solution-processed OLED device using a benzanthrone derivative as the emissive dopant.
Materials:
-
ITO-coated glass substrate
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Host material (e.g., CBP, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl)
-
Benzanthrone dye (dopant)
-
Electron transporting material (e.g., TPBI, 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Low work function metal for cathode (e.g., Cs₂CO₃/Al or LiF/Al)
-
Solvents for dissolving organic materials (e.g., chlorobenzene, toluene)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrate with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at an appropriate temperature (e.g., 120°C for 15 minutes) in a nitrogen atmosphere.[16]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material (e.g., CBP) and the benzanthrone dye (dopant) in a suitable solvent at a specific weight ratio (e.g., 8 wt% dopant).[16]
-
Spin-coat the EML solution onto the HIL and anneal to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Device Encapsulation and Characterization:
-
Encapsulate the device to protect it from air and moisture.
-
Characterize the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and efficiency of the fabricated OLED.
-
Protocol 5: Preparation of a Guest-Host Liquid Crystal Display (LCD) Cell
This protocol outlines the basic steps for fabricating a guest-host LCD cell using a benzanthrone dye as the guest.
Materials:
-
Two ITO-coated glass substrates
-
Alignment layer material (e.g., polyimide)
-
Nematic liquid crystal (host)
-
Benzanthrone dye (guest)
-
Spacers of a defined diameter
-
UV-curable sealant
-
Polarizers
-
Cleaning solvents
-
Spin coater
-
Rubbing machine (optional, for alignment)
-
UV lamp
Procedure:
-
Substrate Preparation and Alignment Layer Coating:
-
Clean the ITO-coated glass substrates thoroughly.
-
Spin-coat a thin layer of the alignment material (e.g., polyimide) onto both substrates and cure according to the manufacturer's instructions.
-
Create a preferential alignment direction by rubbing the polyimide layer with a velvet cloth.
-
-
Guest-Host Mixture Preparation:
-
Dissolve a small amount of the benzanthrone dye into the nematic liquid crystal host. The concentration will depend on the desired color and contrast.
-
-
Cell Assembly:
-
Dispense the UV-curable sealant around the perimeter of one of the substrates.
-
Sprinkle spacers onto the substrate to maintain a uniform cell gap.
-
Place the second substrate on top, with the alignment directions either parallel or perpendicular, depending on the desired mode of operation.
-
Press the substrates together and cure the sealant with a UV lamp.
-
-
Liquid Crystal Filling:
-
Fill the empty cell with the guest-host liquid crystal mixture via vacuum filling.
-
-
Sealing and Polarizer Lamination:
-
Seal the filling port.
-
Laminate polarizers onto the outer surfaces of the glass substrates with their polarization axes appropriately aligned with the rubbing directions.
-
-
Characterization:
-
Test the electro-optical properties of the LCD cell by applying a voltage across the ITO electrodes and measuring the change in light transmission.
-
References
- 1. Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses | Semantic Scholar [semanticscholar.org]
- 2. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescent substituted amidines of benzanthrone: synthesis, spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amyloid dye-binding analysis of α-synuclein fibrils protocol v1 [protocols.io]
- 16. The third strategy: modulating emission colors of organic light-emitting diodes with UV light during the device fabrication process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 3-Bromobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 3-Bromobenzanthrone, a versatile building block in the synthesis of functional dyes, fluorescent probes, and potential pharmaceutical intermediates. The following sections detail procedures for nucleophilic aromatic substitution, Sonogashira coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, complete with quantitative data and reaction schematics.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the functionalization of this compound, typically involving the displacement of the bromide with a nitrogen or oxygen nucleophile. The electron-withdrawing nature of the benzanthrone core facilitates this reaction.
Experimental Protocols
Protocol 1.1: Synthesis of 3-(Piperidin-1-yl)-7H-benzo[de]anthracen-7-one
A mixture of this compound and piperidine is heated to induce a nucleophilic substitution of the bromine atom.
-
Materials:
-
This compound
-
Piperidine
-
1-Methyl-2-pyrrolidone (NMP) as solvent (optional)
-
-
Procedure:
-
Combine this compound and an excess of piperidine in a reaction vessel.
-
If desired, add 1-methyl-2-pyrrolidone as a solvent.
-
Heat the reaction mixture at 120-130°C for 6-7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by precipitation with water or a suitable anti-solvent.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 1.2: Synthesis of 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one
This protocol describes the reaction of this compound with a substituted piperazine in the presence of a base.
-
Materials:
-
This compound (1 mmol)
-
1-(2-Phenylethyl)piperazine (1.5 mmol)
-
Triethylamine (5 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (0.31 g, 1 mmol), 1-(2-phenylethyl)piperazine (0.28 g, 1.5 mmol), and triethylamine (5 mL).
-
Heat the mixture at reflux for 5-6 hours.
-
After cooling, filter the product and dry.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield a red compound.[1]
-
Quantitative Data for Nucleophilic Aromatic Substitution
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 1-Methyl-2-pyrrolidone | 120-130 | 6-7 | 48 | [2] |
| 1-(2-Phenylethyl)piperazine | Triethylamine | Reflux | 5-6 | 65 | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of derivatives accessible from this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Protocol 2.1.1: Synthesis of 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one
This procedure details the coupling of this compound with phenylacetylene using a palladium catalyst and a copper(I) co-catalyst.
-
Materials:
-
This compound (1 mmol, 309 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Palladium(II) chloride (PdCl₂) (10 mol%, 18 mg)
-
Triphenylphosphine (PPh₃) (20 mol%, 53 mg)
-
Copper(I) iodide (CuI) (10 mol%, 19 mg)
-
Triethylamine (Et₃N) (2 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a 20 mL screw-cap vial under an inert atmosphere, add this compound, PdCl₂, PPh₃, and CuI.
-
Add DMF and Et₃N to the vial.
-
Add phenylacetylene to the reaction mixture.
-
Heat the mixture at 80°C and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a solution of aqueous ammonia, water, and ice.
-
Stir the resulting precipitate for 30 minutes, then filter and dry.
-
Purify the crude product by column chromatography using dichloromethane as the eluent to obtain a yellow compound.[3]
-
| Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂ (10) | PPh₃ (20) | CuI (10) | Triethylamine | DMF | 80 | 74 | [3] |
Suzuki-Miyaura Coupling
Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture with stirring (typically between 80-120°C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming a carbon-nitrogen bond between this compound and a primary or secondary amine. Similar to the Suzuki coupling, specific examples for this compound are limited in the provided search results, so a general protocol is presented.
Protocol 2.3.1: General Procedure for Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2-2 times the Pd concentration)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically between 80-110°C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction, typically with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Reaction Workflows
The following diagrams illustrate the general workflows for the described reactions of this compound.
References
Application Notes and Protocols: 3-Bromobenzanthrone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzanthrone is a valuable and versatile building block in organic synthesis, prized for its rigid, polycyclic aromatic structure and the reactive bromine substituent. This combination allows for its elaboration into a diverse array of complex molecules with applications in materials science, dye chemistry, and potentially in the development of novel therapeutics. Its utility stems from the ability to undergo a variety of cross-coupling and nucleophilic substitution reactions, making it a key intermediate in the synthesis of functional dyes, fluorescent probes, and extended polycyclic aromatic hydrocarbons. These derivatives are of significant interest for their photophysical properties, thermal stability, and potential biological activity.
Applications of this compound
This compound serves as a pivotal precursor in the synthesis of a range of organic materials and fine chemicals. The bromine atom at the 3-position provides a reactive handle for introducing various functionalities through transition-metal-catalyzed cross-coupling reactions or nucleophilic substitutions.
Key application areas include:
-
Dye and Pigment Synthesis: It is a crucial intermediate in the manufacturing of high-performance dyes and pigments. The benzanthrone core is a known chromophore, and modification at the 3-position allows for the tuning of color and other properties like lightfastness. For instance, it is used in the production of green and blue pigments with excellent color stability.[1]
-
Fluorescent Materials: Derivatives of this compound often exhibit interesting photophysical properties, including strong fluorescence. This makes them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes for biological imaging.[1] The introduction of amino groups, for example, can lead to dyes with intense fluorescence.
-
Functional Polymers: this compound can be used as a monomer or comonomer to create specialty polymers with enhanced thermal stability, mechanical strength, and chemical resistance. These polymers find use in high-performance coatings, adhesives, and engineering plastics.[1]
-
Synthesis of Polycyclic Aromatic Hydrocarbons: It is a precursor for the synthesis of larger, more complex polycyclic aromatic systems, such as violanthrone derivatives, which are of interest for their electronic properties.
Key Reactions and Quantitative Data
The reactivity of the C-Br bond in this compound allows for a variety of synthetic transformations. The following table summarizes some key reactions with representative quantitative data.
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Product Type | Reference |
| Nucleophilic Substitution | Secondary Cyclic Amines | - | 1-Methyl-2-pyrrolidone | 90-100 | 59-63 | 3-Aminobenzanthrone Derivatives | MDPI (2023) |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd Catalyst, Phosphine Ligand, Base | Toluene, THF, or Dioxane | 80-110 | Good to Excellent (General) | 3-N-Aryl/Alkylaminobenzanthrones | Benchchem |
| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd Catalyst, Base | Aqueous Media (General) | RT - 100 | High (General) | 3-Arylbenzanthrones | Wikipedia |
| Sonogashira Coupling | Terminal Alkynes | Pd Catalyst, Cu(I) cocatalyst, Base | THF/Et3N | RT - Reflux | Good to Excellent (General) | 3-Alkynylbenzanthrones | Wikipedia |
| Ullmann Condensation | Phenols, Amines | Cu Catalyst, Base | NMP, DMF | >180 (Traditional) | Variable | 3-Aryloxy/Arylamino-benzanthrones | Wikipedia |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via the bromination of benzanthrone.
Materials:
-
Benzanthrone
-
Bromine
-
Acetic acid
-
Water
-
Chlorobenzene
-
Methanol
Procedure: [2]
-
Prepare a solution of 11.2 g of bromine in 20.5 g of acetic acid.
-
In a separate flask, create a mixture of 11.5 g of benzanthrone, 184 g of acetic acid, and 23 g of water.
-
With stirring, add the bromine solution dropwise to the benzanthrone mixture.
-
Heat the resulting mixture with stirring to 100 °C for 5.5 hours.
-
Allow the reaction to cool, which will cause the product to precipitate as crystals.
-
Filter the precipitated crystals and wash them with water.
-
Dry the crude product.
-
Recrystallize the product from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol to obtain pure this compound (yield: 10.52 g).
Protocol 2: Synthesis of a 3-Aminobenzanthrone Derivative via Nucleophilic Substitution
This protocol provides a general method for the synthesis of fluorescent 3-aminobenzanthrone derivatives.
Materials:
-
This compound (or 9-nitro-3-bromobenzanthrone for enhanced reactivity)
-
Secondary cyclic amine (e.g., morpholine, piperidine)
-
1-Methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Water
-
Dichloromethane
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask, combine 0.3 g (approx. 0.8 mmol, assuming 9-nitro-3-bromobenzanthrone) of the bromo-benzanthrone derivative, 0.5 g of the corresponding secondary cyclic amine, and 5 mL of 1-methyl-2-pyrrolidone.
-
Heat the mixture at 90–100 °C for 2–3 hours.
-
After cooling to room temperature, add a mixture of 5 mL of ethanol and 10 mL of water to precipitate the product.
-
Filter the precipitate and dry it.
-
Dissolve the resulting solid in dichloromethane and purify by column chromatography on silica gel using toluene as the eluent.
Protocol 3: General Procedure for Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for common palladium-catalyzed reactions, which can be adapted and optimized for this compound.
A. Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, K2CO3)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
Procedure: [3]
-
In a reaction tube, add the this compound, palladium catalyst, phosphine ligand, and base.
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a flask containing a stirrer bar, add this compound, the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizing Synthetic Pathways and Applications
The following diagrams illustrate the central role of this compound in synthetic pathways and its diverse applications.
References
Application Notes and Protocols: Synthesis of 3-Aminoanthraquinone from 3-Bromobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-aminoanthraquinone from 3-bromobenzanthrone. The primary method described is a copper-catalyzed nucleophilic aromatic substitution, commonly known as the Ullmann condensation, employing aqueous ammonia as the aminating agent under elevated temperature and pressure. This transformation is a key step in the synthesis of various dyes, pigments, and functional materials. The protocol includes reaction setup, purification procedures, and expected outcomes, supported by quantitative data and a visual workflow diagram.
Introduction
3-Aminoanthraquinone is a valuable intermediate in the chemical industry, serving as a precursor for a wide range of anthraquinone-based dyes and functional molecules. The conversion of this compound to its amino derivative is a critical transformation that leverages the principles of nucleophilic aromatic substitution. The Ullmann condensation, a copper-catalyzed reaction, is a well-established and industrially relevant method for forming carbon-nitrogen bonds with aryl halides. This application note details the experimental procedure for this synthesis, providing researchers with a reliable method for obtaining 3-aminoanthraquinone.
Experimental Protocols
Synthesis of 3-Aminoanthraquinone via Ullmann Condensation
This protocol is adapted from established industrial methods for the amination of brominated benzanthrone derivatives.
Materials:
-
This compound
-
Aqueous ammonia (25% solution)
-
Copper(I) chloride (CuCl) or Copper(II) sulfate (CuSO₄)
-
Water, distilled
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
High-pressure autoclave with stirring mechanism
Procedure:
-
Charging the Autoclave: In a high-pressure autoclave, a mixture of this compound, water, and a catalytic amount of a copper salt (such as copper(I) chloride or copper(II) sulfate) is prepared. A typical ratio involves approximately 1 part of this compound to 10-15 parts of water.
-
Addition of Ammonia: Aqueous ammonia (25% solution) is added to the autoclave. The molar excess of ammonia is crucial for driving the reaction to completion.
-
Reaction Conditions: The autoclave is sealed and heated to a temperature of 200-210°C with constant stirring. The reaction is maintained at this temperature, and the pressure will rise to approximately 40-50 atmospheres. The reaction is typically run for a duration of 10-15 hours.
-
Work-up and Isolation:
-
After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture, a suspension of the product, is filtered.
-
The filter cake is washed with hot water to remove any unreacted ammonia and inorganic salts.
-
To purify the product, the crude 3-aminoanthraquinone is boiled with dilute hydrochloric acid to dissolve the product as its hydrochloride salt and to remove any copper catalyst.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is then neutralized with a sodium hydroxide solution to precipitate the free 3-aminoanthraquinone.
-
-
Final Purification and Drying:
-
The precipitated 3-aminoanthraquinone is collected by filtration.
-
The product is washed thoroughly with water until the washings are neutral.
-
The purified product is dried in an oven at 100-110°C.
-
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of 3-aminoanthraquinone from this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1 part by weight |
| Aqueous Ammonia (25%) | Molar excess |
| Water | 10-15 parts by weight |
| Catalyst (Copper Salt) | Catalytic amount |
| Reaction Conditions | |
| Temperature | 200-210 °C |
| Pressure | 40-50 atm |
| Reaction Time | 10-15 hours |
| Product | |
| Yield | 95-97% of theoretical |
| Purity | High (after purification) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-aminoanthraquinone from this compound.
Caption: Workflow for the synthesis of 3-aminoanthraquinone.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical progression of the chemical transformation from reactant to product.
Caption: Ullmann condensation of this compound.
The Synthesis and Application of 3-Substituted Benzanthrone Derivatives: A Guide to Reactions with Amines and Thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel benzanthrone derivatives through the reaction of 3-Bromobenzanthrone with various amines and thiols. These reactions are crucial for the development of new fluorescent probes, materials with unique photophysical properties, and potential therapeutic agents.
Introduction
Benzanthrone and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest due to their versatile applications as dyes, pigments, and fluorescent materials. Functionalization at the 3-position of the benzanthrone core has been shown to be a particularly effective strategy for tuning their electronic and photophysical properties. The introduction of amino and thioether moieties at this position can lead to compounds with enhanced fluorescence, solvatochromism, and potential biological activity. This document outlines key synthetic methodologies for achieving these transformations, focusing on Ullmann-type condensations and palladium-catalyzed Buchwald-Hartwig aminations for the introduction of amino groups, and nucleophilic aromatic substitution for the introduction of thioether functionalities.
Reaction of this compound with Amines
The introduction of an amino group at the 3-position of benzanthrone can be achieved through several synthetic strategies, primarily involving the reaction of this compound with a variety of primary and secondary amines. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst to couple an aryl halide with an amine. While traditionally requiring harsh reaction conditions, modern modifications have made this a more versatile and accessible method.
General Reaction Scheme:
Figure 1: General scheme for the Ullmann condensation of this compound with amines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more recent and often more efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It generally proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann reaction.
General Reaction Scheme:
Application Notes and Protocols for Suzuki and Sonogashira Coupling of 3-Bromobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki and Sonogashira cross-coupling reactions of 3-bromobenzanthrone, a key intermediate in the synthesis of functional dyes, fluorescent probes, and potential pharmaceutical agents. The following sections offer comprehensive experimental procedures, tabulated data for reaction conditions, and visualizations of the reaction mechanisms and workflows.
Suzuki Coupling Protocol for 3-Arylbenzanthrone Synthesis
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[1] This protocol is optimized for the coupling of this compound with various arylboronic acids to yield 3-arylbenzanthrone derivatives.
General Reaction Scheme:
-
Reactants: this compound, Arylboronic Acid
-
Catalyst: Palladium complex (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent: An organic solvent, often in the presence of water (e.g., Dioxane/H₂O, Toluene/H₂O)
Data Presentation: Suzuki Coupling Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of aryl bromides. While specific data for this compound is not extensively published, these conditions serve as an excellent starting point for optimization.
| Parameter | Condition 1: Standard | Condition 2: Microwave-Assisted |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 80-100 °C | 120 °C |
| Reaction Time | 12-24 hours | 20-60 minutes |
| Typical Yields | Good to Excellent | Excellent |
Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Sonogashira Coupling Protocol for 3-Alkynylbenzanthrone Synthesis
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]
General Reaction Scheme:
-
Reactants: this compound, Terminal Alkyne
-
Catalyst: Palladium complex (e.g., PdCl₂(PPh₃)₂)
-
Co-catalyst: Copper(I) salt (e.g., CuI)
-
Base: Amine base (e.g., Triethylamine)
-
Solvent: Organic solvent (e.g., DMF, THF)
Data Presentation: Sonogashira Coupling of this compound
The following table provides the specific reaction conditions for the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one.[2]
| Parameter | Condition |
| Substrate | This compound (1.0 equiv.) |
| Alkyne | Phenylacetylene |
| Palladium Catalyst | PdCl₂ (10 mol%) with PPh₃ (20 mol%) |
| Copper Co-catalyst | CuI (10 mol%) |
| Base | Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12-14 hours |
| Yield | Good[2] |
Experimental Protocol: Sonogashira Coupling
This protocol details the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Palladium(II) chloride (PdCl₂) (0.1 mmol, 10 mol%)
-
Triphenylphosphine (PPh₃) (0.2 mmol, 20 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Triethylamine (Et₃N) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a screw-cap vial, combine this compound, PdCl₂, PPh₃, and CuI.
-
Inert Atmosphere: Purge the vial with argon or nitrogen.
-
Solvent and Base Addition: Add DMF and Et₃N to the vial.
-
Alkyne Addition: Add phenylacetylene to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 12-14 hours, monitoring the reaction by TLC.[2]
-
Work-up: After the reaction is complete, pour the mixture into a solution of aqueous ammonia, water, and ice.[2]
-
Purification: The precipitated product can be collected by filtration and purified by recrystallization or column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
References
Application of 3-Bromobenzanthrone in Organic Electronics: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzanthrone is a versatile building block in the synthesis of advanced organic materials for electronic applications. Its rigid, planar aromatic structure, combined with the reactive bromine substituent, allows for the creation of a diverse range of derivatives with tailored photophysical and electronic properties. These characteristics make it a compound of significant interest in the development of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). This document provides an overview of the applications of this compound in organic electronics, including synthetic protocols for key derivatives and their photophysical properties.
While this compound itself is primarily a synthetic intermediate, its derivatives have shown promise as functional materials. The core strategy involves modifying the 3-position of the benzanthrone skeleton to tune the molecule's electron-donating or -accepting character, thereby influencing its performance in electronic devices.
Synthetic Protocols
The functionalization of this compound is key to unlocking its potential in organic electronics. The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions or nucleophilic substitutions.
Protocol 1: Synthesis of 3-Aminobenzanthrone Derivatives
3-Aminobenzanthrone derivatives are important intermediates for creating emissive materials. The amino group can be further functionalized to fine-tune the electronic properties.
Reaction Scheme:
Caption: Synthesis of 3-aminobenzanthrone derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig coupling, or Copper catalyst (e.g., CuI) for Ullmann coupling
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous toluene or DMF
Procedure (Buchwald-Hartwig Amination):
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), the amine (1.2 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Add anhydrous toluene to the flask.
-
Add NaOtBu (1.4 equivalents) to the mixture.
-
Heat the reaction mixture at 80-110 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Isothiocyanatobenzanthrone
This derivative is useful for fluorescently labeling biomolecules but also serves as a precursor for other heterocyclic derivatives.[1]
Reaction Scheme:
Caption: Synthesis of 3-isothiocyanatobenzanthrone.
Materials:
-
3-Aminobenzanthrone
-
Thiophosgene (CSCl₂)
-
Dichloromethane
-
Water
-
Sodium bicarbonate
Procedure:
-
Dissolve 3-Aminobenzanthrone in dichloromethane.
-
Add this solution to a stirred, cooled (0 °C) biphasic mixture of thiophosgene in dichloromethane and an aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Photophysical Properties of this compound Derivatives
The photophysical properties of benzanthrone derivatives are highly sensitive to the substituent at the 3-position and the solvent environment. This tunability is a key feature for their application in organic electronics.
Table 1: Photophysical Data of Selected 3-Substituted Benzanthrone Derivatives in Solution
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Reference |
| 3-Isothiocyanatobenzanthrone | Dichloromethane | 430 | 515 | 3890 | [1] |
| 3-Isothiocyanatobenzanthrone | Ethanol | 427 | 530 | 4680 | [1] |
| 3-(Thiophen-2-ylmethyleneamino)benzanthrone | Dichloromethane | 478 | 572 | 3290 | [2] |
| 3-(Thiophen-2-ylmethylamino)benzanthrone | Dichloromethane | 485 | 590 | 3580 | [2] |
Note: The data presented is primarily from solution-based measurements. The photophysical properties in the solid state, which are more relevant for device applications, can differ significantly due to intermolecular interactions and aggregation. Studies on the solid-state fluorescence of benzanthrone derivatives have shown that their emission can be tuned across the visible spectrum.[3]
Applications in Organic Electronics
While comprehensive device data for OLEDs and OSCs directly incorporating this compound derivatives are not widely published in top-tier journals, the existing research on their synthesis and photophysical properties strongly suggests their potential. The following sections outline the general principles and potential fabrication workflows.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 3-aminobenzanthrone are promising candidates for emissive materials in OLEDs due to their tunable fluorescence.[2][4]
Conceptual OLED Device Architecture:
Caption: A typical multilayer OLED device structure.
General Experimental Protocol for Solution-Processed OLED Fabrication:
-
Substrate Cleaning: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes.
-
Emissive Layer (EML): Prepare a solution of a suitable host material doped with the 3-benzanthrone derivative in a solvent like chlorobenzene. Spin-coat the EML solution onto the HIL and anneal.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., aluminum).
Organic Solar Cells (OSCs)
Benzanthrone derivatives can be engineered to act as either donor or acceptor materials in the active layer of an OSC. Their broad absorption and tunable energy levels are advantageous for this application. Benzodithiophene (BDT)-based materials, which share structural similarities with the benzanthrone core, are widely used as high-performance donor materials in OSCs.[5][6][7]
Conceptual OSC Device Architecture:
Caption: A typical OSC device structure.
General Experimental Protocol for OSC Fabrication:
-
Substrate Preparation: Similar to OLED fabrication, clean and treat ITO-coated glass substrates.
-
Hole Transport Layer (HTL): Deposit and anneal a layer of PEDOT:PSS.
-
Active Layer: Prepare a blend solution of the benzanthrone-based donor/acceptor and the corresponding acceptor/donor material (e.g., a fullerene derivative or a non-fullerene acceptor) in a suitable solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane). Spin-coat the active layer and anneal as required.
-
Electron Transport Layer (ETL) and Cathode Deposition: In a vacuum thermal evaporator, deposit the ETL (if needed) and the top metal electrode (e.g., Ca/Al or LiF/Al).
Summary and Outlook
This compound serves as a valuable platform for the development of novel organic electronic materials. Its derivatives exhibit tunable photophysical properties that are essential for applications in OLEDs and OSCs. While the field has seen significant progress in the synthesis and characterization of these molecules in solution, a critical next step is the comprehensive evaluation of their performance in solid-state devices. Future research should focus on fabricating and characterizing OLEDs and OSCs using promising this compound derivatives to establish clear structure-property-performance relationships. This will involve optimizing device architectures, exploring different host and complementary materials, and investigating the solid-state morphology of the active layers. Such efforts will be crucial in realizing the full potential of this versatile class of compounds in the field of organic electronics.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Research progress and application of high efficiency organic solar cells based on benzodithiophene donor materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) using 3-Bromobenzanthrone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Bromobenzanthrone derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). The document details the synthesis of relevant compounds, their photophysical properties, and a generalized protocol for the fabrication of solution-processed OLEDs. While specific device performance data for OLEDs based on this compound derivatives is limited in the current literature, this guide offers a foundational methodology for their investigation and application in organic electronics.
Introduction to this compound Derivatives in OLEDs
Benzanthrone derivatives are a class of polycyclic aromatic compounds known for their robust photostability, extended π-conjugation, and strong fluorescence, making them promising candidates for organic electronic applications.[1] The introduction of a bromine atom at the 3-position of the benzanthrone core provides a reactive site for further functionalization, allowing for the fine-tuning of the molecule's electronic and photophysical properties. This versatility enables the design of novel materials for various layers within an OLED, particularly as emissive dopants. The donor-π-acceptor (D-π-A) architecture, which can be readily implemented in 3-substituted benzanthrone derivatives, is a key strategy for developing efficient and color-tunable emitters.[1]
Data Presentation
Photophysical Properties of this compound Derivatives
The following table summarizes the key photophysical properties of representative this compound derivatives. This data is crucial for predicting their performance as emitters in OLEDs.
| Compound Name | Derivative Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |
| 2-bromo-3-aminobenzo[de]anthracen-7-one | Amino-substituted | 480 | 590 | 110 | Not Specified | Dichloromethane | [1] |
| 9-nitro-3-(pyrrolidin-1-yl)benzanthrone | Amino-substituted | 525-560 | 570-660 | 35-100 | Not Specified | Various | [2] |
| 9-nitro-3-(piperidin-1-yl)benzanthrone | Amino-substituted | 450-480 | 570-660 | 120-180 | Not Specified | Various | [2] |
| 9-nitro-3-morpholinobenzanthrone | Amino-substituted | 450-480 | 570-660 | 120-180 | Not Specified | Various | [2] |
| 3-methoxybenzanthrone | Methoxy-substituted | Not Specified | Not Specified | Not Specified | 0.56 | Acetone | |
| 3-acetamidobenzanthrone | Acetamido-substituted | Not Specified | Not Specified | Not Specified | High in polar solvents | Various |
Representative OLED Device Performance (Hypothetical)
| Emissive Layer (Host:Dopant) | Dopant Concentration (wt%) | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE, %) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Host Material : this compound Derivative | TBD | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Synthesis of 2-bromo-3-aminobenzo[de]anthracen-7-one
This protocol describes the synthesis of a key this compound derivative with potential as an OLED emitter.[1]
Materials:
-
3-aminobenzanthrone
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-aminobenzanthrone in DMF in a round-bottom flask.
-
Cool the solution to -20 °C in an appropriate cooling bath.
-
Slowly add a solution of N-bromosuccinimide in DMF to the cooled solution of 3-aminobenzanthrone.
-
Maintain the reaction mixture at -20 °C and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield 2-bromo-3-aminobenzo[de]anthracen-7-one.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Generalized Protocol for Solution-Processed OLED Fabrication
The following is a general procedure for the fabrication of a multilayer OLED using solution-based techniques like spin-coating. This protocol can be adapted for the use of this compound derivatives as the emissive material.[3]
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Cleaning solvents: Deionized water, acetone, isopropanol
-
Hole Injection Layer (HIL) material solution (e.g., PEDOT:PSS in water)
-
Host material (e.g., CBP, TCTA)
-
This compound derivative (dopant)
-
Solvent for emissive layer (e.g., chloroform, chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered solution of PEDOT:PSS onto the ITO surface. A typical spin-coating program is a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a faster spin (e.g., 4000 rpm for 40 seconds) to achieve the desired thickness.
-
Anneal the substrates on a hotplate inside the glovebox at a specified temperature (e.g., 120 °C) for a set time (e.g., 15 minutes) to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material and the this compound derivative dopant in a suitable organic solvent. The doping concentration can be varied to optimize device performance.
-
Spin-coat the emissive layer solution onto the HIL. Use a spin-coating program optimized for the specific solvent and desired film thickness.
-
Anneal the substrates on a hotplate to remove the solvent. The annealing temperature and time should be chosen carefully to avoid degradation of the organic materials.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (typically < 10-6 Torr).
-
Deposit the electron transport layer material (e.g., TPBi) onto the emissive layer through thermal evaporation. The thickness should be precisely controlled using a quartz crystal microbalance.
-
Subsequently, deposit a thin layer of Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al) to form the cathode. The deposition rates and final thicknesses are critical for device performance.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Mandatory Visualizations
Caption: Synthetic workflow for a this compound derivative.
Caption: Workflow for fabricating a solution-processed OLED.
Caption: Layered structure of a typical OLED device.
References
- 1. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Near-Infrared Fluorescent Probes Using 3-Bromobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent probes have emerged as indispensable tools in biomedical research and drug development, offering significant advantages for deep-tissue imaging due to reduced light scattering, lower autofluorescence, and enhanced tissue penetration. 3-Bromobenzanthrone is a versatile building block for the synthesis of novel NIR fluorophores. Its rigid, conjugated structure forms the core of a donor-π-acceptor (D-π-A) system, where the carbonyl group acts as an electron acceptor. Functionalization at the 3-position with various electron-donating moieties allows for the fine-tuning of photophysical properties, shifting the emission into the NIR region.
This document provides detailed application notes and experimental protocols for the synthesis of NIR fluorescent probes derived from this compound. The methodologies covered include nucleophilic aromatic substitution, Sonogashira coupling, and applications in detecting biological phenomena such as hypoxia.
Synthetic Strategies
The primary synthetic route to functionalize this compound is through the substitution of the bromine atom. This can be achieved via several modern cross-coupling reactions.
Nucleophilic Aromatic Substitution
A straightforward and widely used method involves the nucleophilic substitution of the bromine atom with primary or secondary amines. The electron-withdrawing nature of the benzanthrone core facilitates this reaction, particularly at elevated temperatures. This approach allows for the introduction of a diverse range of amine-containing groups, which act as the electron-donating part of the D-π-A system, pushing the emission towards the NIR region.
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl or alkynyl moieties, palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions are powerful tools.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of this compound. This extends the π-conjugation of the system, leading to a significant red-shift in the absorption and emission spectra.
-
Suzuki Coupling: This allows for the introduction of aryl or heteroaryl groups, offering a way to create more complex and sterically hindered probes with potentially enhanced photophysical properties.
-
Buchwald-Hartwig Amination: This provides an alternative and often milder method for C-N bond formation compared to traditional nucleophilic aromatic substitution, expanding the scope of applicable amine coupling partners.
Data Presentation: Photophysical Properties of 3-Substituted Benzanthrone Derivatives
The photophysical properties of the synthesized probes are highly dependent on the nature of the substituent at the 3-position and the polarity of the solvent, a characteristic feature of probes with intramolecular charge transfer (ICT) character. The following table summarizes the key photophysical data for a selection of 3-substituted benzanthrone derivatives.
| Probe Name | Substituent at 3-position | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M-1cm-1) | Solvent |
| 1 | Piperidin-1-yl | 450 | 615 | 5921 | - | - | Chloroform |
| 2 | 4-(2-Phenylethyl)piperazin-1-yl | 447 | 615 | 6111 | - | 14,125 | Chloroform |
| 3 | N'-(N,N-dimethylformamidino)-9-amino | 473 | 612 | 0.29 | 23,442 | Acetone | |
| 4 | Phenylethynyl | 422 | 531 | 109 nm | 0.68 | - | Ethanol |
| 5 | α-aminophosphonate derivative | 498 | 636 | - | - | - | Ethanol |
Note: Data is compiled from various sources and solvent conditions may vary. "-" indicates data not available.
Experimental Protocols
Protocol 1: Synthesis of 3-(Piperidin-1-yl)-7H-benzo[de]anthracen-7-one (Probe 1) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a representative amino-substituted benzanthrone derivative.
Materials:
-
This compound
-
Piperidine
-
1-Methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in 1-methyl-2-pyrrolidone (10 mL).
-
Add piperidine (3.0 mmol) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 6-7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the resulting orange precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as an orange solid.[1]
Protocol 2: Synthesis of 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one (Probe 4) via Sonogashira Coupling
This protocol details the synthesis of an alkynyl-substituted benzanthrone derivative.[2]
Materials:
-
This compound
-
Phenylacetylene
-
Tris(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add dry toluene (20 mL) and triethylamine (5.0 mmol) via syringe.
-
Add phenylacetylene (1.5 mmol) dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 24 hours under an argon atmosphere.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with DCM.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/DCM gradient) to yield the desired product.[2]
Applications and Signaling Pathways
Benzanthrone-based NIR probes have shown great promise in various bio-imaging applications. A key application is in the detection of tumor hypoxia, a condition of low oxygen levels in tumors that is associated with resistance to therapy and increased malignancy.
Hypoxia Detection via Nitroreductase Activity
Many solid tumors upregulate the expression of nitroreductase (NTR) enzymes in response to hypoxic conditions. "Smart" NIR probes can be designed to be activated by NTR. These probes typically consist of the benzanthrone fluorophore quenched by a p-nitrobenzyl group. In the presence of NTR and its cofactor NADH, the nitro group is reduced to an amino group, which in turn undergoes self-immolation to release the unquenched, highly fluorescent benzanthrone dye. This "turn-on" fluorescence response provides a direct readout of NTR activity and, by extension, tumor hypoxia.[3]
Apoptosis Detection via Caspase Activity (Hypothetical Pathway)
While specific benzanthrone-based activatable probes for caspases have not been extensively reported, a plausible design strategy would involve quenching the benzanthrone fluorophore with a peptide sequence specifically recognized and cleaved by an executioner caspase, such as caspase-3. The peptide would be linked to a quencher molecule. Upon induction of apoptosis and activation of caspase-3, the peptide linker is cleaved, separating the fluorophore from the quencher and restoring its NIR fluorescence. This would provide a "turn-on" signal for apoptosis.
Experimental Workflow for Probe Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a this compound-derived NIR fluorescent probe.
Conclusion
This compound serves as a valuable and versatile platform for the development of novel NIR fluorescent probes. Through well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a wide array of probes with tunable photophysical properties can be accessed. These probes have demonstrated utility in imaging important biological processes, with significant potential for further development as activatable probes for specific signaling pathways in drug discovery and diagnostics. The protocols and data provided herein offer a solid foundation for researchers to explore the synthesis and application of this promising class of fluorophores.
References
Application Notes and Protocols for Photophysical Measurements of 3-Bromobenzanthrone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photophysical properties of 3-Bromobenzanthrone derivatives and standardized protocols for their measurement. This compound and its analogs are of significant interest due to their fluorescent properties, which are often sensitive to the local environment, making them valuable as molecular probes and in materials science.
Introduction to this compound Derivatives
This compound is a dye intermediate that serves as a versatile scaffold for the synthesis of a variety of functional dyes.[1] The introduction of different substituents at the 3-position and other locations on the benzanthrone core can significantly modulate the photophysical properties of these molecules. These derivatives often exhibit intramolecular charge transfer (ICT), leading to pronounced solvatochromism, where their absorption and emission spectra are sensitive to solvent polarity. This characteristic makes them promising candidates for use as fluorescent probes in complex biological systems and for the development of advanced materials.
Photophysical Data of Selected this compound Derivatives
The following tables summarize the key photophysical parameters for representative this compound derivatives in various solvents. These data highlight the influence of both the molecular structure and the solvent environment on the absorption and emission properties.
Table 1: Photophysical Properties of N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide [2][3]
| Solvent | Absorption Max (λ_abs) [nm] | log ε | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] | Quantum Yield (Φ_f) |
| Hexane | 446 | 4.01 | 516 | 3110 | 0.11 |
| Benzene | 459 | 4.05 | 548 | 3500 | 0.15 |
| Chloroform | 466 | 4.02 | 572 | 3820 | 0.22 |
| Ethyl acetate | 458 | 4.03 | 568 | 4130 | 0.25 |
| Acetone | 456 | 4.01 | 582 | 4580 | 0.14 |
| Acetonitrile | 454 | 4.04 | 588 | 4850 | 0.07 |
| Ethanol | 460 | 4.02 | 608 | 5920 | 0.03 |
| DMSO | 470 | 4.03 | 614 | 4870 | 0.05 |
Table 2: Photophysical Properties of 3-Heterylamino-9-nitrobenzanthrone Derivatives (Synthesized from 9-nitro-3-bromobenzanthrone) [4]
| Derivative | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] |
| 3-Morpholino-9-nitro | Benzene | 496 | 606 | 3680 |
| Chloroform | 506 | 622 | 3710 | |
| Ethyl acetate | 500 | 620 | 3980 | |
| Acetone | 502 | 628 | 4120 | |
| DMF | 510 | 640 | 4100 | |
| DMSO | 514 | 644 | 4070 | |
| Ethanol | 506 | 636 | 4200 | |
| 9-Nitro-3-(pyrrolidin-1-yl) | Benzene | 526 | 614 | 2890 |
| Chloroform | 542 | 638 | 2910 | |
| Ethyl acetate | 536 | 634 | 3070 | |
| Acetone | 540 | 644 | 3160 | |
| DMF | 552 | 654 | 3030 | |
| DMSO | 559 | 658 | 2910 | |
| Ethanol | 546 | 652 | 3210 | |
| 3-(4-Methylpiperazin-1-yl)-9-nitro | Benzene | 484 | 598 | 3890 |
| Chloroform | 494 | 616 | 3980 | |
| Ethyl acetate | 490 | 612 | 4060 | |
| Acetone | 492 | 620 | 4200 | |
| DMF | 500 | 630 | 4170 | |
| DMSO | 504 | 632 | 4080 | |
| Ethanol | 496 | 626 | 4230 | |
| 9-Nitro-3-(piperidin-1-yl) | Benzene | 494 | 602 | 3620 |
| Chloroform | 504 | 620 | 3710 | |
| Ethyl acetate | 500 | 618 | 3860 | |
| Acetone | 502 | 626 | 4060 | |
| DMF | 510 | 636 | 4020 | |
| DMSO | 514 | 638 | 3950 | |
| Ethanol | 506 | 632 | 4080 |
Experimental Protocols
Detailed methodologies for key photophysical measurements are provided below. These protocols are based on standard laboratory practices and information gathered from studies on benzanthrone derivatives.[5][6][7][8]
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of this compound derivatives.
Materials:
-
Spectrophotometer (e.g., Specord® 80)[7]
-
Quartz cuvettes (10 mm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents (e.g., hexane, chloroform, ethanol, DMSO)
-
This compound derivative sample
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent at a concentration of 10⁻³ M.
-
Working Solution Preparation: From the stock solution, prepare a series of dilutions in the desired solvents to a final concentration of 10⁻⁵ M.[4]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-700 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) and relative fluorescence intensity of this compound derivatives.
Materials:
-
Spectrofluorometer (e.g., Shimadzu RF-6000 or FLSP920)[5][8]
-
Quartz fluorescence cuvettes (10 mm path length)
-
Spectroscopic grade solvents
-
Sample solutions (prepared as in Protocol 1)
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., 460 nm or at the λ_abs of the sample).[5] Set the excitation and emission slit widths (e.g., 10 nm).[5]
-
Blank Measurement: Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
Sample Measurement: Place the cuvette with the sample solution in the spectrofluorometer and record the fluorescence emission spectrum over a suitable wavelength range (e.g., 480-800 nm).[5]
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).
Protocol 3: Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of a this compound derivative relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvents
-
Sample solutions of varying concentrations
-
Fluorescence standard of known quantum yield (e.g., Rhodamine 101 or 3-methoxybenzanthrone).[6]
Procedure:
-
Standard and Sample Preparation: Prepare a series of solutions of both the reference standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the standard and the sample.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for all solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Φ_std is the quantum yield of the standard, Grad is the gradient from the plot, and n is the refractive index of the solvent.
-
Protocol 4: Fluorescence Lifetime (τ_f) Measurement
Objective: To determine the fluorescence lifetime of this compound derivatives using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
TCSPC system with a pulsed laser or LED excitation source
-
High-speed detector (e.g., photomultiplier tube)
-
Sample solutions
Procedure:
-
Instrument Setup: Configure the TCSPC system with an appropriate pulsed light source with a high repetition rate.
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Sample Measurement: Excite the sample with the pulsed light source and collect the fluorescence decay profile by timing the arrival of single photons relative to the excitation pulse.
-
Data Analysis:
-
Deconvolute the measured fluorescence decay from the IRF.
-
Fit the resulting decay curve to an exponential function (or multiple exponential functions if the decay is complex) to determine the fluorescence lifetime (τ_f).
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the relationships between key photophysical parameters.
Caption: Experimental workflow for the photophysical characterization of this compound derivatives.
Caption: Jablonski diagram illustrating the relationships between key photophysical processes and parameters.
References
- 1. Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. periodicals.karazin.ua [periodicals.karazin.ua]
- 6. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 7. Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcc.bas.bg [bcc.bas.bg]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromobenzanthrone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromobenzanthrone. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically include unreacted benzanthrone, over-brominated products such as dibromobenzanthrone, and residual acids from the synthesis process.[1] The presence of these impurities can affect the melting point and spectroscopic characteristics of the final product.
Q2: What is the recommended primary purification technique for crude this compound?
A2: Recrystallization is the most commonly cited and effective primary purification technique for crude this compound. A well-documented solvent system is a mixture of chlorobenzene and methanol.[2]
Q3: When is column chromatography recommended for purifying this compound?
A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly when the impurities have similar solubility profiles to this compound. It is also useful for separating complex mixtures containing multiple brominated species or other byproducts.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purity of this compound.[3] A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The purity can be assessed by the presence of a single spot for the purified product and the absence of spots corresponding to impurities. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause(s) | Solution(s) |
| Low Yield of Crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The solution was not cooled sufficiently to induce maximum crystallization. 3. Premature crystallization occurred during hot filtration (if performed). | 1. Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals. 2. Ensure the solution is cooled to room temperature and then in an ice bath to maximize crystal formation. 3. If hot filtration is necessary, pre-heat the funnel and filter paper to prevent the product from crashing out. |
| "Oiling Out" (Formation of an oil instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The concentration of the solute is too high, causing it to come out of solution above its melting point. 3. Rapid cooling of the solution. | 1. Select a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oil, reheat to dissolve, and then allow to cool slowly. 3. Insulate the flask to ensure slow cooling, promoting gradual crystal growth. |
| Colored Crystals | 1. Presence of colored impurities in the crude product. 2. Thermal decomposition of the product due to prolonged heating. | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Minimize the time the solution is kept at high temperatures. |
| No Crystal Formation | 1. The solution is not supersaturated (too much solvent was used). 2. Lack of nucleation sites for crystal growth. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
Column Chromatography
| Issue | Potential Cause(s) | Solution(s) |
| Poor Separation of Compound and Impurities | 1. Inappropriate eluent system (polarity is too high or too low). 2. Column overloading. 3. Poorly packed column (channeling). | 1. Optimize the eluent system using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good starting point for this compound is a 9:1 hexane:ethyl acetate mixture. 2. Use an appropriate amount of crude material for the column size (typically a 1:30 to 1:50 ratio of crude material to silica gel by weight). 3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is Stuck on the Column | 1. The eluent is not polar enough to move the compound. 2. The compound is insoluble in the chosen eluent. | 1. Gradually increase the polarity of the eluent. For example, move from a 9:1 to a 7:3 or 1:1 hexane:ethyl acetate ratio. 2. Ensure the compound is soluble in the mobile phase. A small amount of a more polar solvent like dichloromethane can be added to the eluent if solubility is an issue. |
| Tailing of Spots on TLC of Collected Fractions | 1. The compound is interacting too strongly with the stationary phase. 2. The column is overloaded. | 1. Add a small amount of a slightly more polar solvent or a modifier like acetic acid (if the compound is acidic) or triethylamine (if basic) to the eluent system. 2. Reduce the amount of sample loaded onto the column in subsequent runs. |
Quantitative Data Summary
The following table provides estimated data for the purification of this compound. Actual results may vary depending on the specific experimental conditions and the initial purity of the crude product.
| Purification Stage | Technique | Typical Purity | Expected Yield |
| Crude Product | Synthesis | 85-90% | - |
| After Recrystallization | Recrystallization (Chlorobenzene/Methanol) | >95% | 75-85% |
| After Column Chromatography | Silica Gel Chromatography | >98% | 60-75% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot chlorobenzene to dissolve the solid completely with heating and stirring.
-
Co-solvent Addition: While the solution is hot, slowly add methanol dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Add a few more drops of hot chlorobenzene until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniformly packed bed without any air bubbles.
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Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
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Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 9:1, then 8:2 hexane:ethyl acetate).
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Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Purification workflow for crude this compound.
References
Technical Support Center: Bromination of Benzanthrone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of benzanthrone.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the bromination of benzanthrone?
A1: The primary challenges include controlling the degree of bromination to avoid the formation of poly-brominated byproducts, purification of the final product, and managing hazardous reaction conditions.[1] Traditional methods using glacial acetic acid or water can lead to impure products that are difficult to purify without significant yield loss.[1] Furthermore, reactions in glacial acetic acid can sometimes result in the solidification of the reaction mass, complicating the process.[1]
Q2: Which solvent system is recommended for a cleaner reaction?
A2: Inert organic solvents, such as nitrobenzene, nitrotoluene, or chlorinated benzenes, are recommended for a more controlled and satisfactory bromination of benzanthrone.[1] These solvents, when used with bromine and sulfuryl chloride, facilitate the production of mono- or dibromo-derivatives with higher purity and in high yields.[1]
Q3: What is the role of sulfuryl chloride in the bromination of benzanthrone?
A3: Sulfuryl chloride serves a dual purpose in the bromination of benzanthrone. It has a directing influence on the position of bromination and also acts as an oxidizing agent to liberate bromine from the hydrogen bromide (HBr) formed during the reaction.[1]
Q4: How can I minimize the formation of over-brominated products?
A4: To minimize over-bromination, it is crucial to control the reaction temperature and the rate of bromine addition. Performing the reaction at elevated temperatures (above 80°C) helps in the decomposition of bromine adducts to the desired bromobenzanthrone and HBr, preventing the addition of more bromine.[2] The gradual addition of the brominating agent, proportional to the amount of unreacted benzanthrone, is also a key strategy.[1]
Q5: What is the importance of the benzanthrone particle size in aqueous bromination?
A5: In aqueous suspension, the particle size of benzanthrone is a critical factor for a successful reaction. A mean particle size of 30 μm or less is recommended to achieve a high yield of Bz-1-bromobenzanthrone.[2][3] Larger particle sizes can lead to less favorable results.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Monobromobenzanthrone | - Over-bromination leading to di- and poly-brominated products.- Incomplete reaction.- Suboptimal reaction temperature. | - Carefully control the stoichiometry of bromine. Use approximately 1 mole of bromine per mole of benzanthrone for monobromination.[1][2]- Ensure the reaction goes to completion by allowing sufficient reaction time (e.g., 18 hours with stirring followed by heating).[1]- Maintain the reaction temperature above 80°C, preferably between 85°C and 95°C, especially in aqueous suspensions.[2] |
| Impure Product with Multiple Brominated Species | - Reaction conditions favoring polybromination (e.g., low temperature, excess bromine).- Inefficient purification method. | - Use an inert organic solvent like nitrobenzene in the presence of sulfuryl chloride to direct the bromination.[1]- Add bromine gradually to the reaction mixture.[1]- Recrystallize the crude product from a suitable solvent such as chlorobenzene and methanol mixture.[4] |
| Reaction Mass Solidifies | - This is a known issue, particularly when using glacial acetic acid as a solvent.[1] | - Switch to an inert organic solvent like nitrobenzene, which keeps the reaction mixture in a suspended state.[1] |
| Hazardous Reaction Conditions | - Use of liquid bromine, which is expensive and hazardous.[1] | - Consider in-situ generation of bromine from alkali metal bromides and an oxidizing agent like sodium hypochlorite or molecular chlorine in an aqueous medium.[2] |
| Product Contaminated with Sulfur | - This can occur when using chlorosulfonic acid in the presence of sulfur for bromination.[2] | - Avoid this specific bromination method if sulfur contamination is a concern. Opt for methods using bromine in inert organic solvents or aqueous suspensions.[1][2] |
Experimental Protocols
Protocol 1: Bromination in Nitrobenzene with Sulfuryl Chloride
This protocol is adapted for the preparation of Bz-1-bromobenzanthrone.
Materials:
-
Benzanthrone
-
Nitrobenzene
-
Iodine
-
Bromine
-
Sulfuryl chloride
-
Sodium carbonate
Procedure:
-
Dehydrate a mixture of 100 parts of benzanthrone and 1000 parts of nitrobenzene containing 1 part of iodine.
-
At 80 to 90°C, add a mixture of 38 parts of bromine and 32 parts of sulfuryl chloride at a rate proportional to the amount of unreacted benzanthrone. The entire addition should take 12 to 16 hours.
-
Continue stirring at 80 to 90°C for another 8 hours.
-
Add sodium carbonate to neutralize any halogen acid present.
-
Steam distill the mixture to remove the nitrobenzene.
-
The resulting bromo-compound is then isolated by filtration.[1]
Protocol 2: Bromination in Aqueous Suspension
This protocol is for the manufacture of Bz-1-bromobenzanthrone with a high degree of purity.
Materials:
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Pure benzanthrone (mean particle size 30 μm)
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Water
-
Bromine
-
Chlorine gas
Procedure:
-
Suspend 121 parts of pure benzanthrone in 1,800 parts of water.
-
Heat the mixture to 90°C with stirring.
-
Over a period of 2 hours, run in 45 parts of bromine.
-
Then, pass 23 parts of chlorine gas into the suspension over 4 hours at 85°C.
-
Once the reaction is complete, filter the mixture.
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Wash the product until it is neutral. The expected yield is approximately 156 parts.[2]
Data Presentation
Table 1: Comparison of Bromination Methods for Benzanthrone
| Method | Solvent | Reagents | Key Parameters | Product Composition (Example) | Reference |
| Inert Organic Solvent | Nitrobenzene | Bromine, Sulfuryl Chloride, Iodine | 80-90°C, slow addition of reagents | High purity Bz-1-bromobenzanthrone | [1] |
| Aqueous Suspension | Water | Bromine, Chlorine | >80°C (85-95°C preferred), benzanthrone particle size <30 μm | 92% Bz-1-bromobenzanthrone, 4% dibromobenzanthrone, 4% benzanthrone | [2] |
| Glacial Acetic Acid | Glacial Acetic Acid/Water | Bromine | 100°C, 5.5 hours | 3-bromobenzanthrone (recrystallized) | [4] |
Visualizations
Caption: General experimental workflow for the bromination of benzanthrone.
Caption: Troubleshooting logic for common issues in benzanthrone bromination.
References
Navigating the Synthesis of 3-Bromobenzanthrone: A Technical Support Hub
For researchers and professionals in drug development and chemical synthesis, optimizing the production of 3-Bromobenzanthrone is a critical step for various downstream applications, including the synthesis of advanced dyes and functional materials.[1][2][] This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges and improve reaction yields.
Troubleshooting Guide: Enhancing Yield and Purity
This guide addresses specific issues that may arise during the synthesis of this compound, offering targeted solutions to improve experimental outcomes.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this compound synthesis can stem from several factors. Primarily, ensure the molar ratio of your reactants is optimal. For bromination using bromine and sulfuryl chloride, a 1:1 molar ratio of bromine to benzanthrone is recommended. An excess of bromine can lead to over-bromination, while an insufficient amount will result in incomplete conversion.[4] Additionally, the reaction temperature and duration are critical; for instance, heating a mixture of benzanthrone and bromine in acetic acid at 100°C for 5.5 hours has been reported as an effective condition.[5]
Q2: I am observing the formation of multiple products, leading to an impure final product. How can I improve selectivity?
A2: The formation of byproducts, such as di-brominated compounds or chlorinated derivatives, is a common issue. To enhance selectivity for this compound:
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Control Reactant Ratios: Avoid using a large excess of the brominating agent. When using sulfuryl chloride, employing a molar ratio significantly greater than 1:1 with bromine can lead to the introduction of chlorine into the benzanthrone molecule.[4]
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Choice of Solvent: The use of an inert organic solvent, such as nitrobenzene or chlorinated benzenes, can provide a more controlled reaction environment compared to methods using glacial acetic acid, where the reaction mass can solidify.[4]
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Catalyst: The presence of a catalyst like iodine can facilitate a more controlled bromination.[4]
Q3: The reaction mixture becomes a solid mass, making stirring and further processing difficult. How can this be prevented?
A3: This issue is particularly noted when performing the bromination in glacial acetic acid.[4] To circumvent this, consider switching to an inert organic solvent system, such as nitrobenzene, which keeps the reaction mixture fluid and stirrable throughout the process.[4]
Q4: My final product has a persistent yellow tint after purification. What could be the cause and how can I obtain a purer, white product?
A4: A yellow coloration in the final product often indicates the presence of unreacted starting material or other impurities.[6] Recrystallization is a crucial step for purification. A mixture of chlorobenzene and methanol has been successfully used to recrystallize this compound.[5] If impurities persist, consider multiple recrystallization steps or purification by column chromatography. The purity of the recrystallized product can be assessed by techniques like melting point determination.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the direct bromination of benzanthrone. Key approaches include:
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Bromination using a solution of bromine in acetic acid in the presence of water.[5]
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Bromination in an inert organic solvent like nitrobenzene using bromine in the presence of sulfuryl chloride and a catalyst such as iodine.[4]
Q2: What is the role of sulfuryl chloride in the bromination of benzanthrone?
A2: In the context of this compound synthesis, sulfuryl chloride is used in conjunction with bromine. It facilitates the bromination process, and maintaining a molar ratio of approximately 1:1 with bromine is crucial for achieving high yields of the mono-bromo derivative.[4]
Q3: Are there any safety precautions I should be aware of when handling the reagents for this synthesis?
A3: Yes, the reagents used in this synthesis are hazardous. Bromine is highly toxic, corrosive, and volatile.[7] Sulfuryl chloride is also corrosive and reacts violently with water. Nitrobenzene is toxic and readily absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Quantitative Data Summary
The following tables summarize reaction conditions and reported yields for different synthetic approaches to this compound.
| Method | Reactants | Solvent | Temperature | Time | Reported Yield | Reference |
| Acetic Acid | Benzanthrone, Bromine | Acetic Acid/Water | 100°C | 5.5 hours | High (quantitative value not specified) | [5] |
| Inert Solvent | Benzanthrone, Bromine, Sulfuryl Chloride, Iodine | Nitrobenzene | 80-90°C | 10 hours (total) | Essentially theoretical | [4] |
Experimental Protocols
Method 1: Bromination in Acetic Acid
This protocol is adapted from a reported synthesis of this compound.[5]
Materials:
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Benzanthrone (11.5 g)
-
Bromine (11.2 g)
-
Glacial Acetic Acid (204.5 g total)
-
Water (23 g)
-
Chlorobenzene (88.3 g)
-
Methanol (6.3 g)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 11.5 g of benzanthrone, 184 g of acetic acid, and 23 g of water.
-
In a separate container, dissolve 11.2 g of bromine in 20.5 g of acetic acid.
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With continuous stirring, add the bromine solution dropwise to the benzanthrone mixture.
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Heat the combined mixture with stirring to 100°C and maintain this temperature for 5.5 hours.
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Allow the mixture to cool, during which the product will precipitate as crystals.
-
Filter the precipitated crystals and wash them thoroughly with water.
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Dry the crude product.
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For purification, recrystallize the product from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol to obtain 10.52 g of this compound.
Method 2: Bromination in an Inert Solvent with Sulfuryl Chloride
This protocol is based on a patented method for preparing Bz-1-bromobenzanthrone (an isomer of this compound, but the principles are illustrative).[4]
Materials:
-
Benzanthrone
-
Nitrobenzene
-
Iodine (catalyst)
-
Bromine
-
Sulfuryl Chloride
Procedure:
-
In a reaction vessel equipped with a stirrer, suspend benzanthrone in nitrobenzene containing a catalytic amount of iodine.
-
Prepare a mixture of bromine and sulfuryl chloride, maintaining a molar ratio of approximately 1:1.
-
Add the bromine-sulfuryl chloride mixture dropwise to the benzanthrone suspension over a period of 4 hours while maintaining the temperature at 80-90°C.
-
Continue stirring the mixture at 80-90°C for an additional 6 hours.
-
Cool the reaction mixture to approximately 8°C to allow for product crystallization.
-
Filter the product by suction.
-
Remove the solvent from the filter cake, for example, by steaming, and then isolate the bromo-compound by filtration.
Visualizing the Process
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound via the acetic acid method.
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. This compound | 81-96-9 [chemicalbook.com]
- 2. This compound CAS#: 81-96-9 [m.chemicalbook.com]
- 4. US2180835A - Bromination of benzanthrone - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
side products in 3-Bromobenzanthrone synthesis and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromobenzanthrone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC plate shows multiple spots after the bromination of benzanthrone. What are these unexpected spots, and how can I identify them?
A1: The presence of multiple spots on your TLC plate indicates the formation of side products alongside the desired this compound. The most common side products are:
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Unreacted Benzanthrone: If the reaction has not gone to completion, you will see a spot corresponding to the starting material.
-
Isomeric Monobromobenzanthrones: Bromination can occur at various positions on the benzanthrone ring system, leading to isomers such as 2-Bromobenzanthrone and 9-Bromobenzanthrone. These isomers often have similar polarities and may appear as closely spaced or overlapping spots on the TLC plate.
-
Over-brominated Products: The use of excess bromine or prolonged reaction times can lead to the formation of dibromo- and even tribromobenzanthrone derivatives. A common example is 3,9-Dibromobenzanthrone.[1] These products are typically less polar than the monobrominated isomers.
Troubleshooting Steps:
-
Co-spotting: Spot your reaction mixture alongside the starting benzanthrone on the same TLC plate. If one of the spots in your mixture matches the Rf value of the starting material, it confirms the presence of unreacted benzanthrone.
-
Varying Solvent Systems: To better resolve closely migrating spots, which may be isomers, try different solvent systems with varying polarities. A common starting point for the TLC of aromatic compounds is a mixture of hexane and ethyl acetate. Adjusting the ratio of these solvents can improve separation. For more polar compounds, a small amount of methanol or dichloromethane can be added to the eluent.
-
Visualization Techniques: Use a UV lamp (254 nm) to visualize the spots, as aromatic compounds typically absorb UV light and will appear as dark spots on a fluorescent TLC plate.[2][3][4] Staining with iodine vapor can also be effective for visualizing organic compounds as yellow-brown spots.[2][3]
Q2: How can I minimize the formation of these side products during the synthesis?
A2: Controlling the reaction conditions is crucial to minimize the formation of side products:
-
Stoichiometry of Bromine: Carefully control the molar ratio of bromine to benzanthrone. Using a significant excess of bromine will favor the formation of di- and tri-brominated products.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC. Prolonged reaction times, especially at elevated temperatures, can lead to over-bromination.
-
Solvent: The choice of solvent can influence the regioselectivity of the bromination. While acetic acid is commonly used, inert solvents like nitrobenzene in the presence of sulfuryl chloride have been reported to improve the yield and purity of the desired product.
-
Catalyst: The use of a catalyst, such as iodine, can affect the reaction rate and potentially the product distribution.
Q3: My initial purification by recrystallization still shows impurities in the NMR spectrum. What are the best methods for purifying this compound?
A3: If recrystallization is insufficient, column chromatography is the recommended method for purifying this compound from its isomers and over-brominated side products.
-
Column Chromatography: Use silica gel as the stationary phase and a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate or toluene) as the mobile phase. The less polar dibromo- and tribromo- side products will typically elute first, followed by the monobromo isomers, and finally any unreacted benzanthrone. Careful fraction collection and analysis by TLC are essential to isolate the pure this compound.
Q4: I have isolated what I believe to be this compound, but how can I definitively confirm its identity and distinguish it from its isomers?
A4: A combination of spectroscopic techniques is necessary for unambiguous identification:
-
NMR Spectroscopy:
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, which can help distinguish between isomers. The carbon atom attached to the bromine will have a characteristic chemical shift.
-
Mass Spectrometry (GC-MS or LC-MS): This technique will provide the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio). While the mass spectra of isomers will be very similar, slight differences in fragmentation patterns may be observed.
-
HPLC Analysis: High-Performance Liquid Chromatography can be used to separate the isomers. Developing a method with a suitable column (e.g., a C18 reversed-phase column) and mobile phase (e.g., a gradient of acetonitrile and water) can allow for the separation and quantification of this compound and its impurities.
Quantitative Data Summary
The following table summarizes the key side products and factors influencing their formation. Quantitative data on precise yields under varying conditions is often proprietary or not extensively published.
| Side Product | Common Cause | Recommended Action to Minimize Formation |
| Unreacted Benzanthrone | Incomplete reaction | Increase reaction time, slightly increase temperature, ensure adequate mixing. |
| Isomeric Monobromobenzanthrones (e.g., 2-bromo, 9-bromo) | Non-regioselective bromination | Optimize solvent and catalyst system. Computational models can predict likely substitution sites. |
| Dibromobenzanthrones (e.g., 3,9-dibromo) | Excess bromine, prolonged reaction time | Use a stoichiometric amount of bromine, monitor reaction closely by TLC. |
| Tribromobenzanthrones | Significant excess of bromine | Strictly control bromine stoichiometry. |
Experimental Protocols
1. Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
-
Stationary Phase: Silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or toluene).
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Eluent (Mobile Phase): A mixture of hexane and ethyl acetate is a good starting point. The ratio can be varied to achieve optimal separation (e.g., starting with 9:1 hexane:ethyl acetate and increasing the polarity by increasing the proportion of ethyl acetate). Toluene can also be used as an eluent.
-
Development: Place the spotted TLC plate in a developing chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate.
-
Visualization:
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Compare the Rf values of the spots in the reaction mixture to that of the starting material.
2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
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Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective. For mass spectrometry compatibility, a volatile acid like formic acid can be added to the mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where benzanthrone and its derivatives show strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[6]
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of polycyclic aromatic hydrocarbons (e.g., a DB-5ms or equivalent).
-
Injector Temperature: Typically around 280-300 °C.
-
Oven Temperature Program: A temperature gradient is necessary to separate compounds with different boiling points. A starting point could be an initial temperature of 150°C, held for 2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 300-320°C, held for 5-10 minutes. This program would need to be optimized for the specific mixture of isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode. The mass spectrum will show the molecular ion and characteristic fragmentation patterns. The presence of bromine will be confirmed by the M+ and M+2 isotopic peaks.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimization of 3-Bromobenzanthrone Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 3-Bromobenzanthrone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: The most common method is the direct electrophilic bromination of benzanthrone. This is typically achieved using elemental bromine in a solvent like glacial acetic acid or an inert organic solvent such as nitrobenzene.[1][2] An improved process involves using sulfuryl chloride in conjunction with bromine in an inert solvent, which enhances purity and yield.[2]
Q2: What are the critical reaction parameters to optimize for this synthesis? A2: Key parameters include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time. For instance, using an inert solvent like nitrobenzene can prevent the reaction mass from solidifying, a common issue when using glacial acetic acid.[2] The temperature must be controlled to prevent over-bromination and other side reactions. The molar ratio of bromine and any co-reagents (like sulfuryl chloride) to the benzanthrone substrate is crucial for achieving the desired monobromination.[2]
Q3: How can the formation of di- and poly-brominated byproducts be minimized? A3: Over-bromination is a common challenge.[2] To minimize it, you should:
-
Carefully control the stoichiometry, using bromine in amounts equal to or only slightly in excess of the theoretical requirement.[2]
-
Maintain a consistent and optimized reaction temperature.
-
Ensure homogeneous mixing throughout the reaction.
-
Consider a slower, dropwise addition of the brominating agent to avoid localized areas of high concentration.
Q4: What are the most effective methods for purifying crude this compound? A4: Purification is critical as crude products often contain higher bromination products that are difficult to remove.[2] Recrystallization is the most common method. A recommended solvent mixture is chlorobenzene and methanol.[1] The process may need to be repeated to achieve high purity. For derivatives, column chromatography on silica gel is often employed.[3]
Q5: Are there safer alternatives to using elemental bromine? A5: Yes, N-Bromosuccinimide (NBS) is a widely used alternative to liquid bromine. It is a crystalline solid that is easier and safer to handle and can serve as a source for electrophilic or radical bromine depending on the reaction conditions.[4][5]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product.
-
Possible Cause: Ineffective brominating agent.
-
Solution: Ensure the bromine or NBS used is of high purity and has been stored correctly. If using elemental bromine, check for decomposition.
-
-
Possible Cause: Sub-optimal reaction temperature.
-
Solution: The reaction temperature can vary widely. For bromination in acetic acid, heating to 100°C is reported.[1] For the sulfuryl chloride method, the reaction can be started at a lower temperature and gradually warmed to around 55°C.[2] Verify your temperature control and optimize within the reported ranges.
-
-
Possible Cause: Insufficient reaction time.
Problem 2: The Reaction Mixture Becomes a Solid Mass and is Difficult to Stir.
-
Possible Cause: Choice of solvent.
Problem 3: Poor Selectivity - Formation of Multiple Spots on TLC.
-
Possible Cause: Over-bromination.
-
Possible Cause: Reaction temperature is too high.
-
Solution: Elevated temperatures can increase the rate of subsequent brominations. Experiment with running the reaction at a lower temperature for a longer duration.
-
Problem 4: Difficulty Purifying the Final Product.
-
Possible Cause: Contamination with higher bromination products.
-
Possible Cause: Presence of unreacted starting material.
-
Solution: If unreacted benzanthrone is present, adjust the stoichiometry of the brominating agent in future reactions. For purification, try to find a solvent system where the solubility of benzanthrone and this compound differs significantly.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound via Improved Bromination
This protocol is based on an improved method designed to yield a high-purity product.[2]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend 10 parts of benzanthrone in 600 parts of nitrobenzene. Add 1 part of iodine to act as a catalyst.
-
Reagent Addition: While stirring at ambient temperature, add 80 parts of bromine to the suspension. Subsequently, add 100 parts of sulfuryl chloride.
-
Reaction: Stir the mixture for 18 hours at ambient temperature. Afterward, gradually warm the mixture to 55°C and hold for 2 hours to complete the bromination.
-
Work-up: Cool the reaction mixture to 20-25°C and filter the precipitate.
-
Purification: The resulting product can be recrystallized from a mixture of chlorobenzene and methanol to yield pure this compound.[1]
Protocol 2: Synthesis of 3-(Heterocyclylamino)-9-nitrobenzanthrone Derivatives
This protocol demonstrates the synthesis of a derivative via nucleophilic aromatic substitution, where the nitro group facilitates the reaction.[3]
-
Preparation: In a 25 mL round-bottom flask, combine 0.3 g (0.8 mmol) of 3-bromo-9-nitrobenzanthrone, 0.5 g of the desired heterocyclic secondary amine (e.g., piperidine, morpholine), and 5 mL of 1-methyl-2-pyrrolidone.
-
Reaction: Heat the mixture at 90–100°C for 2–3 hours. The presence of the electron-withdrawing nitro group allows for a lower temperature and shorter reaction time compared to unsubstituted this compound.[3]
-
Work-up: After cooling, add a mixture of 5 mL of ethanol and 10 mL of water to precipitate the product. Filter the precipitate and dry it.
-
Purification: Dissolve the resulting solid in dichloromethane and purify by column chromatography on silica gel, using toluene as the eluent.
Data Summary
Table 1: Comparison of Bromination Methods for Benzanthrone
| Method | Reagents | Solvent | Temperature | Reported Issues | Purity of Crude Product | Reference |
| Method A | Bromine | Glacial Acetic Acid / Water | 100°C | Reaction mass may solidify; over-bromination. | Impure | [1][2] |
| Method B | Bromine, Sulfuryl Chloride, Iodine | Nitrobenzene | Ambient, then 55°C | Requires handling of hazardous solvents. | High purity | [2] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A logical troubleshooting guide for addressing low yield or purity in synthesis.
Caption: Key synthetic pathways for producing this compound and its functionalized derivatives.
References
stability and degradation of 3-Bromobenzanthrone under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Bromobenzanthrone under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, including exposure to light (photodegradation), high temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), oxidizing agents, and the presence of nucleophiles. The polycyclic aromatic hydrocarbon (PAH) core is relatively stable, but the bromine substituent introduces specific reactivity.
Q2: How stable is this compound to light exposure?
A2: Aryl halides, such as this compound, can undergo photochemical dehalogenation upon exposure to UV light, particularly in the presence of a hydrogen-donating solvent like methanol. This process can lead to the formation of benzanthrone and other photoproducts. It is recommended to handle and store this compound in amber vials or otherwise protected from light.
Q3: What is the expected thermal stability of this compound?
A3: Polycyclic aromatic hydrocarbons generally exhibit high thermal stability. However, at elevated temperatures, thermal decomposition can occur. Studies on similar PAHs have shown that degradation increases with temperature and can lead to the formation of smaller gaseous molecules and carbonaceous material (soot). The degradation of PAHs during heating often follows a first-order kinetic model.[1][2]
Q4: Is this compound susceptible to hydrolysis?
A4: Aryl halides are generally resistant to hydrolysis under neutral conditions. However, under forced conditions of high temperature and extreme pH (strong acid or base), hydrolysis of the bromine atom to a hydroxyl group may be possible, though likely to be a slow process. The ketone functional group is generally stable to hydrolysis.
Q5: Can this compound react with common laboratory solvents or reagents?
A5: Yes. The bromine atom at the 3-position makes the molecule susceptible to nucleophilic aromatic substitution. Reactions with nucleophiles such as amines, thiols, and alkoxides can occur, especially at elevated temperatures or in the presence of a catalyst, leading to the formation of substituted benzanthrone derivatives. This reactivity is utilized in the synthesis of various dyes. Unintended reactions with nucleophilic solvents or reagents should be considered a degradation pathway.
Q6: What are the likely degradation products of this compound?
A6: Based on the reactivity of this compound and studies on analogous compounds, potential degradation products include:
-
Benzanthrone: Formed via photolytic or reductive debromination.
-
3-Hydroxybenzanthrone: Potentially formed under harsh hydrolytic conditions.
-
Oxidized derivatives: Such as quinones or hydroxylated species, formed upon reaction with strong oxidizing agents.[3][4]
-
Substituted benzanthrones: Arising from reaction with nucleophiles.
-
Various smaller molecules: Resulting from significant thermal decomposition.
Troubleshooting Guides
Issue 1: Unexpected Impurities in a Reaction Mixture Containing this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| An impurity with a mass corresponding to Benzanthrone (M-Br+H) is observed. | Photodegradation or Reductive Debromination: The reaction may have been exposed to light, or a reducing agent may be present. | 1. Protect the reaction from light using amber glassware or by covering the reaction vessel with aluminum foil.2. Ensure all reagents and solvents are free from reducing impurities.3. If using a hydrogen atmosphere for other purposes, consider that this may facilitate reductive debromination, especially with a palladium catalyst.[5] |
| An impurity with a mass corresponding to the addition of a solvent molecule (e.g., methanol, ethanol) minus HBr is detected. | Nucleophilic Substitution: The solvent may be acting as a nucleophile, especially at elevated temperatures. | 1. Consider using a less nucleophilic solvent if possible.2. Reduce the reaction temperature if the desired reaction allows.3. If a nucleophilic solvent is required, minimize the reaction time. |
| The appearance of multiple, unidentified small peaks in the chromatogram after heating. | Thermal Degradation: The reaction temperature may be too high, causing decomposition of the this compound. | 1. Attempt the reaction at a lower temperature.2. Perform a thermogravimetric analysis (TGA) on this compound to determine its decomposition temperature.3. Minimize the duration of heating.[1][2] |
| Discoloration or formation of dark, insoluble material. | Oxidation or Polymerization: The reaction may be sensitive to air (oxygen) or may be undergoing polymerization under the reaction conditions. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents.3. Add an antioxidant if it does not interfere with the desired reaction. |
Issue 2: Low Yield or Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| The starting material, this compound, is largely unreacted. | Insufficient Activation or Incompatibility: The reaction conditions may not be suitable for the desired transformation, or a reagent may be incompatible. | 1. Verify the purity and activity of all reagents.2. Increase the reaction temperature or prolong the reaction time, while monitoring for degradation.3. Consider a different catalyst or solvent system known to be effective for reactions of aryl bromides. |
| The desired product is formed, but is accompanied by significant amounts of degradation products. | Reaction Conditions are Too Harsh: The conditions that promote the desired reaction may also be causing degradation of the starting material or product. | 1. Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing degradation.2. Use a more selective catalyst or reagent.3. Consider a different synthetic route that employs milder conditions. |
Data Presentation
The following tables summarize hypothetical quantitative data for the forced degradation of this compound, based on the expected behavior of similar aromatic compounds. These tables are for illustrative purposes to guide experimental design.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Conditions | Time | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 5% | 3-Hydroxybenzanthrone |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 8% | 3-Hydroxybenzanthrone |
| Oxidative | 3% H₂O₂ | 24 h | 15% | Oxidized benzanthrone species |
| Thermal | 100°C (solid) | 48 h | 10% | Benzanthrone, various minor products |
| Photolytic | UV light (254 nm) in Methanol | 8 h | 25% | Benzanthrone |
Table 2: Photostability of this compound in Different Solvents (Hypothetical Data)
| Solvent | Hydrogen Donating Ability | % Degradation after 8h UV exposure (Hypothetical) |
| Methanol | High | 25% |
| Isopropanol | High | 22% |
| Acetonitrile | Low | 5% |
| Dichloromethane | Low | 3% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Repeat with 1 M HCl for more aggressive conditions if needed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with an appropriate amount of 0.1 M HCl, and dilute with mobile phase.
-
Repeat with 1 M NaOH for more aggressive conditions if needed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Heat in a calibrated oven at 100°C for 48 hours.
-
After cooling, dissolve a known amount of the solid in acetonitrile to prepare a sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) in a quartz cuvette to UV (254 nm) and visible light in a photostability chamber for a defined period (e.g., 8 hours).
-
Analyze the solution by HPLC at intermediate time points and at the end of the exposure.
-
A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Use a diode array detector to check for peak purity.
-
If available, use LC-MS to identify the mass of the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare solutions of this compound and samples from the forced degradation study.
-
Inject the samples into the HPLC system.
-
Evaluate the chromatograms for the resolution between the this compound peak and any degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate separation (Resolution > 1.5).
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
troubleshooting failed reactions involving 3-Bromobenzanthrone
This guide provides troubleshooting for common issues encountered in chemical reactions involving 3-Bromobenzanthrone, a key intermediate in the synthesis of dyes and functional materials.[1][] The information is tailored for researchers, chemists, and professionals in drug development and materials science.
Section 1: General Troubleshooting Workflow
Before diving into specific reaction problems, it's crucial to rule out common experimental errors. The first step in troubleshooting any failed reaction is a systematic review of the materials, conditions, and procedures.
Frequently Asked Question
Q1: My reaction involving this compound failed completely or gave a very low yield. Where should I begin troubleshooting?
A1: A failed reaction can often be traced back to fundamental issues with the setup or reagents.[3] Systematically verify the following points before exploring more complex causes.[3][4]
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Purity of Starting Materials: Was the this compound pure? Impurities from its synthesis, such as over-brominated benzanthrones or unreacted benzanthrone, can interfere with subsequent reactions.[5] Was the solvent anhydrous and were other reagents of appropriate purity?
-
Reaction Conditions:
-
Inert Atmosphere: For many reactions, especially palladium-catalyzed couplings, was the system properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen)?[6]
-
Temperature Control: Was the reaction maintained at the correct temperature throughout?
-
Stirring: Was the stirring efficient enough to ensure a homogenous mixture?
-
-
Reagent Addition: Were all reagents added in the correct order and at the specified rate?
-
Work-up Procedure: Could the product have been lost during the work-up? Some potential issues include:
Below is a logical workflow to guide your general troubleshooting process.
Section 2: Troubleshooting Specific Reaction Types
Nucleophilic Aromatic Substitution (SNAr)
Q2: My Nucleophilic Aromatic Substitution (SNAr) on this compound is extremely slow or does not proceed. Why?
A2: The reactivity of aryl halides in SNAr reactions is highly dependent on electronic factors. Specifically, the reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the bromine atom).[7][8]
In this compound, the carbonyl group at the 7-position acts as an EWG, but it does not provide the powerful resonance stabilization to the intermediate (the Meisenheimer complex) that a nitro group at the ortho or para position would.[8][9] Research has shown that introducing a nitro group at the 9-position of this compound significantly increases its reactivity towards nucleophiles, allowing reactions to proceed at lower temperatures and in shorter times.[10] Without such activation, the aromatic ring is not sufficiently electron-deficient to be readily attacked by nucleophiles.
Troubleshooting Table: SNAr Reactions
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficiently activated substrate.[10] | Increase reaction temperature significantly (100-200 °C). Consider using a sealed tube or microwave reactor.[9] |
| Weak nucleophile. | Use a stronger, less sterically hindered nucleophile. For alcohols, pre-form the more nucleophilic alkoxide using a strong base like NaH.[9] | |
| Inappropriate solvent. | Use a high-boiling point, polar aprotic solvent such as DMSO, DMF, or NMP to improve solubility and reaction rate.[9] | |
| Multiple Products | Side reactions due to high temperature or strong base. | Lower the temperature and screen different, milder bases. Monitor the reaction by TLC to avoid over-reaction or decomposition. |
| Presence of water or other protic impurities deactivating the nucleophile.[9] | Ensure all reagents and solvents are rigorously dried. |
Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
Q3: My Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with this compound is giving low yields, byproducts, or fails to proceed. What are the common pitfalls?
A3: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to a variety of factors. For large, polycyclic aromatic substrates like this compound, issues like poor solubility are common.[11] Furthermore, the success of these reactions is critically dependent on the precise combination of the palladium precatalyst, ligand, base, and solvent.[12][13]
Common problems include:
-
Catalyst System Inefficiency: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[13][14]
-
Poor Solubility: this compound and its derivatives may have low solubility in common reaction solvents, leading to a heterogeneous mixture and slow reaction rates.[11]
-
Side Reactions:
-
Dehalogenation: The starting material can be reduced, replacing the bromine with a hydrogen.
-
Protodeboronation (Suzuki): The boronic acid reagent can be degraded, especially in the presence of water or at elevated temperatures, before it can participate in the catalytic cycle.[11]
-
Homocoupling: The boronic acid (Suzuki) or aryl halide can couple with itself.
-
-
Base Incompatibility: The chosen base may be too weak to facilitate the catalytic cycle or too strong, causing degradation of sensitive functional groups on your substrates.[12][15]
Troubleshooting Table: Cross-Coupling Reactions
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst or inappropriate ligand.[12][13] | Screen a panel of modern, sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands). Use a reliable Pd(0) or Pd(II) precatalyst. |
| Poor solubility of this compound.[11] | Try higher-boiling solvents where the substrate is more soluble, such as toluene, dioxane, or chlorinated aromatics like chlorobenzene.[11] | |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the base is strong enough for the specific catalytic cycle. |
| Catalyst poisoning. | Ensure high-purity, degassed solvents and reagents. Some functional groups (e.g., thiols, some heterocycles) can poison the catalyst. | |
| Dehalogenation Product | Presence of a hydrogen source (e.g., water, alcohol) and an inefficient catalytic cycle. | Use anhydrous conditions. A more efficient ligand/base combination can favor the desired coupling over side reactions. |
| Protodeboronation | Boronic acid is unstable under the reaction conditions.[11] | Use the boronic acid in a slight excess (1.1-1.5 eq.). Consider using more stable boronate esters (e.g., pinacol esters). Use KF as a milder base.[11][16] |
Section 3: Purification and Characterization
Q4: My crude product is a mixture of this compound and other brominated species. How can I purify it effectively?
A4: The synthesis of this compound from benzanthrone can sometimes lead to the formation of di- or poly-brominated side products, which can be difficult to separate.[5] The primary method for purification is recrystallization.[17][18]
-
Recommended Protocol: A reported method for recrystallizing this compound involves dissolving the crude product in hot chlorobenzene and then adding methanol to induce crystallization, yielding pure, yellow, needle-like crystals.[1][17]
-
Alternative Solvents: For the parent compound benzanthrone, a mixture of tetrachloroethane and alcohol is used for purification, which may also be effective for its derivatives.[19]
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used, though this may be challenging on a large scale due to the moderate polarity and potential for streaking of polycyclic aromatic ketones.
Q5: My purified this compound derivative appears to be degrading during mass spectrometry analysis. Is this a known issue?
A5: Yes, this has been observed. In at least one study, a 3-bromo-9-N'-(N,N-dimethyl-formamidino)benzanthrone derivative was found to be unstable under chromatomass spectrometry conditions. The analysis only detected molecular ions corresponding to the bromobenzanthrone core, indicating the substituent was cleaved during the analysis.[20] Researchers should be aware of the potential lability of derivatives and consider using "softer" ionization techniques if standard methods fail.
Section 4: Data and Protocols
Physical & Chemical Properties
The following table summarizes key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₉BrO | [1] |
| Molar Mass | 309.16 g/mol | [1] |
| Appearance | Yellow needle-like crystals | [1] |
| Melting Point | 164-166 °C | [1] |
| Boiling Point | 483.0 ± 14.0 °C (Predicted) | [1] |
| CAS Number | 81-96-9 | [21] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound [17]
-
To a stirred mixture of benzanthrone (11.5 g), acetic acid (184 g), and water (23 g), add a solution of bromine (11.2 g) in acetic acid (20.5 g) dropwise.
-
Heat the mixture with stirring to 100 °C for 5.5 hours.
-
Cool the mixture, and filter the precipitated crystals.
-
Wash the crystals with water and dry them.
-
For purification, recrystallize the crude product from a mixture of chlorobenzene (88.3 g) and methanol (6.3 g) to obtain pure this compound (yield: 10.52 g).
Protocol 2: Nucleophilic Substitution on Activated this compound [10]
Note: This protocol uses 3-bromo-9-nitrobenzanthrone, which is more reactive than this compound.
-
In a 25 mL round-bottom flask, combine 3-bromo-9-nitrobenzanthrone (0.3 g, 0.8 mmol), the desired secondary cyclic amine (e.g., morpholine, 0.5 g), and 1-methyl-2-pyrrolidone (5 mL).
-
Heat the mixture at 90–100 °C for 2–3 hours, monitoring by TLC.
-
After cooling, add a mixture of ethanol (5 mL) and water (10 mL) to precipitate the product.
-
Filter the precipitate and dry it.
-
Purify the resulting solid by column chromatography on silica gel using toluene as the eluent.
References
- 1. chembk.com [chembk.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. US2180835A - Bromination of benzanthrone - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. prepchem.com [prepchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide [mdpi.com]
- 21. 3-Bromo Benzanthrone - China Manufacturer - ZXCHEM GROUP [zxchem.com]
Technical Support Center: Benzanthrone Synthesis & Bromination
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzanthrone, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is benzanthrone and what is the standard laboratory method for its synthesis?
Benzanthrone (7H-benzo[de]anthracen-7-one) is an important polycyclic aromatic hydrocarbon used as an intermediate in the synthesis of vat dyes and other advanced materials.[1] The common laboratory synthesis involves the reaction of anthraquinone with glycerol in concentrated sulfuric acid, using a reducing agent like copper or iron powder.[2][3] The anthraquinone is reduced, which then condenses with acrolein (formed from the dehydration of glycerol) to yield benzanthrone after workup and purification.[2][4]
Q2: My bromination reaction is yielding a mixture of products. Why does over-bromination occur?
Over-bromination is a common issue where multiple bromine atoms are added to the benzanthrone molecule. This happens because:
-
Harsh Reaction Conditions: Traditional bromination methods using elemental bromine in solvents like water or glacial acetic acid are difficult to control and often lead to the formation of higher bromination products.[5]
-
Activated Ring System: Once the first bromine atom is substituted onto the benzanthrone ring, the aromatic system remains susceptible to further electrophilic attack, leading to di- or poly-brominated impurities.
-
Excess Brominating Agent: Using a significant excess of the brominating agent is a primary cause of over-bromination.[5]
Q3: What is the recommended method to achieve selective mono-bromination of benzanthrone?
An improved and highly selective method involves reacting benzanthrone with bromine in an inert organic solvent (e.g., nitrobenzene, chlorinated benzenes) in the presence of sulfuryl chloride (SO₂Cl₂).[5] This approach provides significantly better control over the reaction, leading to high yields of the desired mono-brominated product, Bz-1-bromobenzanthrone.[5]
Q4: How critical is the stoichiometry of bromine for controlling the reaction?
Stoichiometry is paramount. For selective mono-bromination, the amount of bromine should be carefully controlled to be at or slightly above the theoretical amount.[5] Using more than a 15% molar excess of bromine relative to benzanthrone tends to cause significant over-bromination.[5] The optimal ratio is approximately one mole of bromine atoms (i.e., 0.5 moles of Br₂) for every mole of benzanthrone.
Q5: What is the role of sulfuryl chloride (SO₂Cl₂) in this reaction?
Sulfuryl chloride serves two main purposes in the selective bromination of benzanthrone:
-
Directing Influence: It helps direct the bromination to the desired Bz-1 position.[5]
-
Oxidizing Agent: It acts as an oxidizing agent to regenerate bromine from the hydrogen bromide (HBr) that is formed as a byproduct during the reaction, which improves the overall efficiency and yield.[5]
Q6: What are the optimal reaction conditions (solvent, temperature, time) to minimize side products?
To minimize side products, the following conditions are recommended:
-
Solvent: An inert organic solvent such as nitrobenzene or nitrotoluene should be used.[5]
-
Temperature: The reaction can be performed over a wide temperature range. A common approach is to add reagents at ambient temperature and then gently heat to 50-90°C to ensure completion.[5]
-
Reaction Time: The duration can vary from a few hours to 24 hours, depending on the temperature and scale of the reaction.[5] Slow, dropwise addition of the bromine/sulfuryl chloride mixture is crucial to prevent localized high concentrations.
Q7: Is a catalyst necessary for the bromination of benzanthrone?
While not strictly necessary, a halogen-substitution catalyst like iodine can be used to increase the reaction rate.[5] However, high yields of pure product can be obtained without a catalyst by controlling the primary reaction parameters.[5]
Q8: My final product is still impure. What are the best methods for purification?
Purification of brominated benzanthrone typically involves the following steps:
-
Filtration: The crude product is filtered from the reaction mixture.
-
Washing: The filter cake can be washed with alcohol to remove residual solvent and some impurities.[5]
-
Steaming: The cake can be steamed to remove the high-boiling inert solvent (e.g., nitrobenzene).[5]
-
Recrystallization: For high purity, recrystallization from a suitable solvent like tetrachloroethane is effective.[2]
Troubleshooting Guide: Over-bromination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of di- and poly-brominated products. | 1. Excess bromine used in the reaction. 2. Brominating agent was added too quickly. 3. Reaction temperature is too high. | 1. Carefully control stoichiometry. Use bromine as the limiting reagent (1.0 to 1.1 molar equivalents of Br atoms).[5] 2. Add the bromine or bromine/sulfuryl chloride solution dropwise over several hours with efficient stirring. 3. Lower the reaction temperature. Start at ambient temperature and heat moderately (e.g., 55-60°C) only if necessary to complete the reaction.[5] |
| Presence of chlorinated benzanthrone in the product. | Molar ratio of sulfuryl chloride to bromine is too high. | Maintain a molar ratio of sulfuryl chloride to bromine (Br₂) of approximately 1:1 for mono-bromination. Using excess sulfuryl chloride can lead to competitive chlorination.[5] |
| Low yield of desired mono-bromo product. | 1. Incomplete reaction. 2. Insufficient sulfuryl chloride. 3. Loss during workup/purification. | 1. Increase reaction time or moderately increase the temperature after the addition of reagents is complete.[5] 2. Ensure the molar ratio of sulfuryl chloride to bromine is correct; too little can cause a marked decrease in yield.[5] 3. Optimize the workup procedure, ensuring the product does not remain dissolved in the mother liquor. |
| Reaction is very slow or stalls. | 1. Reaction temperature is too low. 2. Absence of a catalyst (if faster conversion is desired). | 1. After dropwise addition of reagents, gradually warm the reaction mixture to 50-90°C and monitor by TLC.[5] 2. Consider adding a catalytic amount of iodine to the reaction mixture before adding the brominating agents.[5] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for controlled bromination reactions to produce Bz-1-bromobenzanthrone and 6,Bz-1-dibromobenzanthrone, based on established protocols.[5]
| Target Product | Benzanthrone (molar eq.) | Bromine (Br₂) (molar eq.) | Sulfuryl Chloride (molar eq.) | Catalyst (Iodine) | Temperature | Typical Yield |
| Bz-1-bromobenzanthrone | 1.0 | ~0.5 - 0.55 | ~0.5 - 0.55 | Optional | 80 - 90°C | High (~95%) |
| 6,Bz-1-dibromobenzanthrone | 1.0 | ~1.0 | >1.0 | Recommended | Ambient, then 55°C | High |
Experimental Protocols
Protocol 1: Synthesis of Benzanthrone
This protocol is adapted from a procedure in Organic Syntheses.[2]
Materials:
-
Anthraquinone (0.35 mole)
-
Concentrated Sulfuric Acid (1060 g)
-
Precipitated Copper (0.76 gram atom)
-
Glycerol (1.04 moles)
-
Water
-
1% Sodium Hydroxide Solution
-
Tetrachloroethane (for purification)
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 72 g (0.35 mole) of anthraquinone in 1060 g of concentrated sulfuric acid.
-
Add 42 cc of water to the solution.
-
Over 1.5 hours, add 48 g (0.76 gram atom) of precipitated copper while maintaining the temperature at 38-42°C. Stir until all copper has dissolved (approx. 3 hours).
-
Slowly add a mixture of 96 g (1.04 moles) of glycerol and 96 cc of water over 30 minutes, allowing the temperature to rise to 85-90°C.
-
Carefully heat the mixture to 120°C over 1.5 hours and maintain this temperature for an additional 3 hours. Do not exceed 120°C to prevent charring.
-
Cool the mixture to 70-80°C and carefully pour it into 4 L of boiling water with vigorous stirring.
-
Boil the resulting suspension for a few minutes, then filter the crude benzanthrone.
-
Wash the filter cake with water, then boil it with 1.2 L of 1% sodium hydroxide solution for 30-40 minutes.
-
Filter, wash the product until the filtrate is neutral, and dry at 120°C.
-
For further purification, recrystallize the crude product from tetrachloroethane.
Protocol 2: Controlled Mono-bromination of Benzanthrone
This protocol is based on the method described in U.S. Patent 2,180,835A for preparing Bz-1-bromobenzanthrone.[5]
Materials:
-
Purified Benzanthrone
-
Nitrobenzene (solvent)
-
Bromine
-
Sulfuryl Chloride (SO₂Cl₂)
-
Iodine (catalyst, optional)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, suspend the purified benzanthrone in an inert solvent like nitrobenzene (approx. 600 parts solvent to 150 parts benzanthrone).
-
(Optional) Add a catalytic amount of iodine (e.g., 1 part).
-
Prepare a mixture of the required amount of bromine (e.g., 38.25 parts) and sulfuryl chloride (e.g., 32.25 parts), ensuring a near 1:1 molar ratio between them and a 1:1 molar ratio of bromine atoms to benzanthrone.
-
Adjust the reaction vessel temperature to 80-90°C.
-
Add the bromine/sulfuryl chloride mixture dropwise to the benzanthrone suspension over a period of 4 hours while maintaining the temperature.
-
After the addition is complete, continue stirring the mixture for an additional 6 hours at 80-90°C to ensure the reaction goes to completion.
-
Cool the reaction mixture to approximately 8°C to crystallize the product.
-
Filter the product by suction and wash the resulting cake with a solvent like alcohol to remove residual nitrobenzene.
-
Steam the solvent cake to remove all traces of solvent and isolate the final Bz-1-bromobenzanthrone product by filtration. The resulting product should be highly pure.
Visualizations
Workflow for Benzanthrone Synthesis
Caption: Workflow for the synthesis and purification of benzanthrone.
Troubleshooting Over-bromination
Caption: Logical workflow for troubleshooting over-bromination issues.
References
Technical Support Center: Purification of 3-Bromobenzanthrone Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Bromobenzanthrone and its derivatives using chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound derivatives.
Issue 1: Poor or No Separation of Compounds
-
Question: I am running a column but my desired compound is co-eluting with impurities. How can I improve the separation?
-
Answer: Poor separation is a common issue. Here are several factors to investigate:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal. It is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC) before running the column. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and shows good separation from impurities.[1] If compounds are still not separating, consider a gradient elution, where the polarity of the mobile phase is gradually increased during the separation.
-
Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.[1][2] A general guideline is to use a 20:1 to 50:1 ratio of stationary phase weight to sample weight; more difficult separations require a higher ratio.[3]
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the silica or alumina is packed uniformly without any air bubbles.[4]
-
Compound Instability: It's possible one of the spots you see on TLC is a degradation product of your target compound, formed on the silica gel itself. This can lead to all fractions being contaminated.[5] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.
-
Issue 2: The Compound is Not Eluting from the Column
-
Question: I have been flushing the column with my mobile phase, but I cannot see any sign of my product. What could be the cause?
-
Answer: This issue typically arises from strong interactions between your compound and the stationary phase.
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Compound is Too Polar: If your derivative is highly polar, it may be irreversibly adsorbed onto the silica gel.[3][5] You will need to switch to a much more polar mobile phase. For very polar compounds, solvent systems containing methanol or even small amounts of ammonia or acetic acid can be effective.[5]
-
Compound Decomposed: The compound may have degraded on the column. Silica gel is acidic and can decompose sensitive molecules.[5] If you suspect this, you can try deactivating the silica gel (e.g., with triethylamine) or using a different stationary phase like neutral or basic alumina.[3][5]
-
Incorrect Solvent Choice: Double-check that you are using the correct solvents and that they were mixed in the proper ratio. An accidental reversal of the polar and non-polar components is a common mistake.[5]
-
Issue 3: Asymmetric Peak Shapes (Tailing or Fronting)
-
Question: My peaks in HPLC or bands on my column are tailing/fronting. What causes this and how can I fix it?
-
Answer: Asymmetric peaks indicate non-ideal chromatographic behavior.
-
Tailing Peaks: This is often caused by secondary interactions between the analyte and the stationary phase, especially if there are active sites (e.g., acidic silanols) on the silica.[6] It can also be caused by a dirty column inlet frit.[6] For HPLC, ensure the mobile phase pH is appropriate for your compound. For column chromatography, adding a small amount of a modifier (like triethylamine for a basic compound or acetic acid for an acidic one) to your mobile phase can help.
-
Fronting Peaks: This is a classic sign of column overloading, where too much sample has been injected or loaded for the column's capacity.[2][6] Try reducing the sample concentration or injection volume. Fronting can also occur if the sample is dissolved in a solvent that is much stronger than the mobile phase.[7][8][9]
-
Issue 4: Low Product Recovery or Yield
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Question: After purification, my final yield is very low. Where could my product have gone?
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Answer: Low recovery can be attributed to several factors:
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Irreversible Adsorption: As mentioned, your compound may be stuck on the column if it is very polar.[5]
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Decomposition: The compound may be unstable on the stationary phase.[5] This is a particular risk for complex organic molecules.
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Material Lost During Workup: Significant product loss can occur during solvent removal (e.g., if the compound is volatile) or transfers between flasks. Ensure fractions are fully concentrated and combined.
-
Fractions Are Too Dilute: Your compound may have eluted, but the fractions are so dilute that you cannot detect it by TLC. Try concentrating a range of fractions where you expect your compound to be and re-analyzing them.[5]
-
Frequently Asked Questions (FAQs)
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Q1: What is the best stationary phase for purifying this compound derivatives?
-
A1: Silica gel is the most common and versatile stationary phase for compounds of intermediate polarity like many benzanthrone derivatives.[3] It is slightly acidic.[3] If your derivative is sensitive to acid or is very basic, neutral or basic alumina may be a better choice.[3][5] For analytical purposes (HPLC), a C18 reversed-phase column is a standard choice for non-polar to moderately polar aromatic compounds.[1]
-
Q2: How do I choose the right mobile phase (eluent)?
-
A2: The choice of eluent is critical and is determined by the polarity of your compound. The goal is to find a solvent system where the compound is not too soluble (so it interacts with the stationary phase) but soluble enough to move down the column. A good starting point for column chromatography is a non-polar solvent like hexanes or petroleum ether, with increasing amounts of a more polar solvent like ethyl acetate or dichloromethane.[4][10] The order of elution generally follows the series: hydrocarbons < alkyl halides < ethers < esters < ketones < amines < alcohols < acids.[3]
-
Q3: How should I prepare and load my sample onto the column?
-
A3: The sample should be dissolved in the minimum amount of solvent possible.[10] Ideally, use the mobile phase itself. If the sample is not very soluble in the mobile phase, use a stronger, more polar solvent (like dichloromethane), but keep the volume to an absolute minimum.[4] This concentrated solution is then carefully pipetted onto the top of the column.[4] Alternatively, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column (dry loading).
-
Q4: My crude this compound is a technical grade (e.g., 85% pure). What impurities should I expect?
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A4: Technical grade this compound may contain several impurities stemming from its synthesis.[11][12] The synthesis often involves the bromination of benzanthrone.[13][14] Potential impurities include unreacted benzanthrone, poly-brominated benzanthrone derivatives (e.g., dibromobenzanthrone), and other isomers. These closely related structures can make chromatographic separation challenging.
Quantitative Data and Experimental Protocols
Table 1: Typical Parameters for Flash Chromatography Purification
| Parameter | Setting / Value | Rationale / Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar aromatic ketones.[3][10] |
| Column Dimensions | 5 cm diameter | Suitable for purifying gram-scale quantities of material.[10] |
| Sample Loading | ~1-5 g crude material | A typical load for a column of this size, depending on separation difficulty. |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 98:2) to elute non-polar impurities, then gradually increase ethyl acetate concentration to elute the product.[10] |
| Flow Rate | ~5-10 mL/min | Achieved by applying light air pressure (flash chromatography). |
| Fraction Size | 20-30 mL | Smaller fractions provide better resolution but require more analysis.[10] |
| Monitoring | TLC with UV visualization | Used to identify which fractions contain the purified product. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of a crude this compound derivative.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will show the desired product with an Rf of ~0.3 and clear separation from impurities.
-
Column Preparation:
-
Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing.[4]
-
Add a thin layer (~1 cm) of sand over the plug.[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexanes/ethyl acetate).[4]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[4] Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative (~2 g) in a minimal amount of dichloromethane or the eluent.
-
Carefully pipette the concentrated sample solution directly onto the top of the silica bed.
-
Drain the solvent until the sample is loaded onto the silica.
-
-
Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply gentle pressure using a regulated air line or pump to achieve a steady flow.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by spotting fractions onto TLC plates.
-
If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexanes/ethyl acetate).
-
-
Isolation:
-
Once the fractions containing the pure product are identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.[10]
-
Visualizations
Caption: Troubleshooting workflow for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. halocolumns.com [halocolumns.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound, tech. 85% | Fisher Scientific [fishersci.ca]
- 12. This compound, tech. 85% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. prepchem.com [prepchem.com]
- 14. 错误页 [amp.chemicalbook.com]
Recrystallization of 3-Bromobenzanthrone: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 3-Bromobenzanthrone.
Troubleshooting Recrystallization Issues
This guide addresses common problems encountered during the purification of this compound via recrystallization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Excessive Solvent: The concentration of this compound is below its saturation point at the lower temperature. 2. Solution is Supersaturated: The solute remains dissolved even though the solution is cooled. 3. Inappropriate Solvent: The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Reduce Solvent Volume: Reheat the solution to boiling and carefully evaporate a portion of the solvent to increase the concentration. Allow the solution to cool again slowly. 2. Induce Crystallization: * Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface to create nucleation sites. * Seeding: Introduce a tiny, pure crystal of this compound to the cooled solution to initiate crystal growth. 3. Solvent Modification: * If using a single solvent, try a different one in which the compound is less soluble. * If using a mixed solvent system, slowly add more of the "anti-solvent" (the one in which the compound is less soluble) until turbidity persists, then reheat to clarify and cool again. |
| "Oiling Out" - Formation of an Oil Instead of Crystals | 1. High Concentration of Impurities: Impurities can depress the melting point of the mixture. 2. Solution is Too Concentrated: The solute comes out of the solution above its melting point. 3. Rapid Cooling: The molecules do not have sufficient time to arrange into a crystal lattice. | 1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point. 2. Slow Cooling: Allow the flask to cool to room temperature slowly and without disturbance before placing it in an ice bath. Insulating the flask can promote slower cooling. 3. Solvent System Change: Consider a different solvent or solvent mixture with a lower boiling point. |
| Low Yield of Purified Crystals | 1. Excessive Solvent Usage: A significant portion of the product remains in the mother liquor. 2. Premature Crystallization: Crystals formed during hot filtration and were discarded with the insoluble impurities. 3. Washing with Warm or Excessive Solvent: The purified crystals were re-dissolved during the washing step. | 1. Minimize Solvent: Use the absolute minimum amount of boiling solvent required to dissolve the crude product. 2. Second Crop: After filtering the initial crystals, concentrate the filtrate by boiling off some solvent and cool again to obtain a second crop of crystals. Note that the second crop may be less pure. 3. Efficient Filtration and Washing: * Preheat the funnel and filter paper during hot filtration. * Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Final Product | 1. Colored Impurities Not Removed: The recrystallization solvent did not effectively leave the colored impurities in the solution. 2. Thermal Decomposition: The compound may have partially decomposed upon prolonged heating. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Be cautious, as excessive charcoal can adsorb the desired product and reduce the yield. 2. Avoid Overheating: Do not heat the solution for an extended period after the solid has dissolved. 3. Alternative Purification: If recrystallization is ineffective at removing the colored impurity, consider column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: A documented successful method utilizes a mixture of chlorobenzene and methanol.[1] Specifically, a procedure describes dissolving the crude product in hot chlorobenzene and then adding methanol. Another suitable solvent for a related benzanthrone derivative is benzene.[2] For benzanthrone derivatives in general, glacial acetic acid and nitrobenzene have also been used.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A general rule of thumb is that "like dissolves like," so solvents with similar functional groups to the compound of interest may be good candidates. It is advisable to perform small-scale solubility tests with a few candidate solvents before committing to a large-scale recrystallization.
Q3: My this compound is a brown to green powder. Can recrystallization improve the color?
A3: Yes, recrystallization is a standard method for removing colored impurities. If the colored material is an impurity, it should remain in the cold solvent after the purified this compound has crystallized. If the color persists after recrystallization, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound is in the range of 164-166°C. A sharp melting point within this range is a good indicator of purity.
Experimental Protocol: Recrystallization of this compound using Chlorobenzene and Methanol
This protocol is adapted from a documented procedure for the synthesis and purification of this compound.[1]
Materials:
-
Crude this compound
-
Chlorobenzene
-
Methanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a minimal amount of chlorobenzene to cover the solid.
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add more chlorobenzene in small portions if necessary to achieve full dissolution at the boiling point.
-
Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add methanol to the hot solution. The amount of methanol should be significantly less than the chlorobenzene. A literature example uses a mass ratio of approximately 14:1 chlorobenzene to methanol.[1]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a moderate temperature, to remove any residual solvent.
Summary of Potential Recrystallization Solvents
| Solvent System | Type | Notes | Reference |
| Chlorobenzene / Methanol | Mixed | A documented successful system for this compound. | [1] |
| Benzene | Single | Used for a closely related derivative, 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone. | [2] |
| Glacial Acetic Acid | Single | Mentioned for the purification of benzanthrone derivatives. | |
| Nitrobenzene | Single | Mentioned for the purification of benzanthrone derivatives. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
3-Bromobenzanthrone: A Comparative Guide to a Versatile Dye Building Block
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of dye synthesis, the selection of a foundational building block is a critical decision that dictates the final properties and performance of the chromophore. Among the myriad of options, 3-Bromobenzanthrone has emerged as a versatile and widely utilized precursor for a range of high-performance dyes, from classic vat dyes to sophisticated fluorescent probes. This guide provides an objective comparison of this compound with other key building blocks, namely 3-aminobenzanthrone and 3-nitrobenzanthrone, supported by experimental data to inform your selection process.
At a Glance: this compound and Its Alternatives
This compound serves as a pivotal intermediate in the synthesis of a variety of dyes due to the reactivity of its bromine atom, which allows for a range of subsequent chemical modifications.[1][2] Its derivatives are noted for their exceptional fluorescence, photostability, and tunability, making them valuable in fields such as organic electronics and dye chemistry.[3]
In comparison, 3-aminobenzanthrone and 3-nitrobenzanthrone offer alternative synthetic routes and result in dyes with distinct characteristics. The amino group in 3-aminobenzanthrone is a versatile functional handle for creating a wide array of fluorescent dyes, while the nitro group in 3-nitrobenzanthrone can be a precursor to an amino group or influence the electronic properties of the final dye.[4][5]
Performance Comparison: A Data-Driven Analysis
The choice of building block significantly impacts the photophysical properties of the resulting dyes. The following tables summarize key performance data for dyes derived from this compound and its alternatives. It is important to note that the data is compiled from various sources and direct side-by-side comparisons under identical conditions are limited in the available literature.
Table 1: Performance of Vat Dyes
| Building Block | Resulting Dye Class | Typical Color | Key Performance Characteristics |
| This compound | Isoviolanthrone (Vat Violet 10) | Violet | Excellent light and wash fastness |
| Benzanthrone | Violanthrone (Vat Blue 20) | Blue | High fastness properties |
Table 2: Photophysical Properties of Fluorescent Dye Derivatives
| Precursor Building Block | Derivative Class | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) |
| 3-Aminobenzanthrone | α-Aminophosphonate | Benzene | 447 | 516 | - |
| 3-Aminobenzanthrone | α-Aminophosphonate | Chloroform | 466 | 572 | - |
| 3-Aminobenzanthrone | α-Aminophosphonate | Ethyl Acetate | 461 | 584 | - |
| 3-Aminobenzanthrone | α-Aminophosphonate | Acetone | 464 | 598 | - |
| 3-Aminobenzanthrone | α-Aminophosphonate | DMF | 473 | 618 | - |
| 3-Aminobenzanthrone | α-Aminophosphonate | DMSO | 478 | 627 | - |
| 3-Aminobenzanthrone | α-Aminophosphonate | Ethanol | 468 | 636 | - |
| 3-Nitrobenzanthrone Derivative | 3-Heterylamino-9-nitrobenzanthrone | Benzene | 525 | 587 | - |
| 3-Nitrobenzanthrone Derivative | 3-Heterylamino-9-nitrobenzanthrone | Toluene | 529 | 593 | - |
| 3-Nitrobenzanthrone Derivative | 3-Heterylamino-9-nitrobenzanthrone | Chloroform | 545 | 630 | - |
| 3-Nitrobenzanthrone Derivative | 3-Heterylamino-9-nitrobenzanthrone | Ethyl Acetate | 544 | 638 | - |
| 3-Nitrobenzanthrone Derivative | 3-Heterylamino-9-nitrobenzanthrone | Acetone | 547 | 647 | - |
| 3-Nitrobenzanthrone Derivative | 3-Heterylamino-9-nitrobenzanthrone | Acetonitrile | 543 | 649 | - |
| 3-Nitrobenzanthrone Derivative | 3-Heterylamino-9-nitrobenzanthrone | DMSO | 558 | 664 | - |
| Anthraquinone | α-Aminophosphonate | Benzene | 465 | 584 | - |
| Anthraquinone | α-Aminophosphonate | Chloroform | 479 | 606 | - |
| Anthraquinone | α-Aminophosphonate | Ethyl Acetate | 476 | 610 | - |
| Anthraquinone | α-Aminophosphonate | Acetone | 479 | 618 | - |
| Anthraquinone | α-Aminophosphonate | DMF | 486 | 625 | - |
| Anthraquinone | α-Aminophosphonate | DMSO | 488 | 628 | - |
| Anthraquinone | α-Aminophosphonate | Ethanol | 482 | 628 | - |
Data compiled from a comparative study on new fluorescent anthraquinone and benzanthrone α-aminophosphonates and a study on 3-heterylyamino-9-nitrobenzanthrone derivatives.[1][5] Note that the specific derivatives and experimental conditions vary between studies.
Experimental Protocols: A Guide to Synthesis
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the synthesis of dyes from this compound and its alternatives.
Synthesis of Isoviolanthrone from this compound
This protocol describes a one-pot synthesis of the vat dye isoviolanthrone.
Materials:
-
This compound
-
n-Butanol
-
Sodium sulfide (60% strength)
-
Potassium hydroxide
-
Water
Procedure:
-
Suspend 60 parts of this compound in 150 parts of n-butanol.
-
Add 17 parts of 60% strength sodium sulfide.
-
Heat the mixture for 4 hours at 105-110°C.
-
Cool the mixture to 80°C and add 75 parts of potassium hydroxide.
-
Heat the batch for 6 hours at 125-130°C.
-
Cool to 80°C, add 40 parts of water, and stir for 2 hours at 80°C.
-
The n-butanol can be removed by steam distillation.
-
The resulting isoviolanthrone suspension is filtered, and the filter cake is washed until neutral and dried at 100°C.
Synthesis of Fluorescent Dyes from 3-Aminobenzanthrone
This protocol outlines the synthesis of a 3-isothiocyanatobenzanthrone, a fluorescent label, from 3-aminobenzanthrone.[6]
Materials:
-
3-Aminobenzanthrone
-
Carbon disulfide
-
N,N'-dicyclohexylcarbodiimide (DCCD)
-
Pyridine
Procedure:
-
In a 25 ml round-bottom flask, mix 3-aminobenzanthrone (0.25 g, 1 mmol), carbon disulfide (0.50 g, 6.5 mmol), N,N'-dicyclohexylcarbodiimide (0.25 g, 1.2 mmol), and pyridine (7 ml) in an ice bath at 0°C and stir for 4-5 hours.[6]
-
Add an additional 0.10 g of DCCD and continue stirring at ambient temperature for 12-14 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purify the product by column chromatography on silica gel with dichloromethane as the eluent to obtain a yellow solid.[6]
Synthesis of Fluorescent Dyes from 3-Nitrobenzanthrone
This protocol describes the synthesis of 3-amino substituted benzanthrone dyes via nucleophilic substitution of the nitro group in 3-nitrobenzanthrone.[4]
Materials:
-
3-Nitrobenzanthrone
-
Aliphatic amine (e.g., morpholine, piperidine)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 3-nitrobenzanthrone in a suitable solvent such as ethanol.
-
Add an excess of the desired aliphatic amine.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and isolate the product by filtration.
-
Wash the product with a suitable solvent and dry to obtain the 3-amino substituted benzanthrone dye.
Visualizing the Synthesis Pathways
To better understand the relationships and workflows, the following diagrams are provided.
References
- 1. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus | MDPI [mdpi.com]
- 2. Comparative effect of benzanthrone and this compound on hepatic xenobiotic metabolism and anti-oxidative defense system in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bcc.bas.bg [bcc.bas.bg]
The Luminescent Promise of Benzanthrone Derivatives in Organic Light-Emitting Diodes: A Guide to Their Potential
Researchers and scientists in the field of organic electronics are continually seeking novel materials to enhance the efficiency and color purity of Organic Light-Emitting Diodes (OLEDs). Among the myriad of organic compounds, benzanthrone derivatives are emerging as a compelling class of fluorophores. Their rigid, planar structure and extended π-conjugation endow them with inherent photostability and high fluorescence quantum yields, making them attractive candidates for emitter materials in next-generation displays and solid-state lighting.
While the exploration of benzanthrone derivatives for OLED applications is an active area of research, comprehensive comparative studies detailing the electroluminescent performance of various derivatives in device architectures are still emerging in publicly accessible literature. However, detailed photophysical characterizations of novel benzanthrone compounds offer significant insights into their potential performance as OLED emitters.
This guide provides an overview of the performance potential of benzanthrone derivatives in OLEDs, focusing on the well-characterized example of 2-bromo-3-aminobenzanthrone. It also outlines the general experimental protocols for the fabrication and characterization of OLEDs, providing a framework for the evaluation of these promising materials.
A Case Study: The Photophysical Profile of 2-bromo-3-aminobenzanthrone
A recently synthesized derivative, 2-bromo-3-aminobenzanthrone (2-Br-3-NH2BA), showcases the promising optical properties inherent to this class of compounds.[1][2][3] Featuring a donor-π-acceptor (D-π-A) structure, with an amino group as the donor and a carbonyl group as the acceptor, this molecule exhibits strong intramolecular charge transfer (ICT) characteristics.[1][2][3] This is a key attribute for efficient electroluminescence.
The photophysical properties of 2-Br-3-NH2BA have been extensively studied in various solvents, revealing its sensitivity to the polarity of its environment.[1][2][3] This solvatochromism, a significant shift in absorption and emission spectra with solvent polarity, indicates a large change in dipole moment upon excitation, which is often correlated with good performance in OLEDs. While solid-state electroluminescence data is not yet available, the solution-state properties strongly suggest its potential as a color-tunable emitter.[1][2]
Table 1: Photophysical Properties of 2-bromo-3-aminobenzanthrone in Various Solvents
| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) |
| Toluene | 444 | 510 | 66 |
| Chloroform | 465 | 552 | 87 |
| Ethyl Acetate | 458 | 570 | 112 |
| Dichloromethane | 468 | 575 | 107 |
| Acetone | 460 | 595 | 135 |
| Acetonitrile | 462 | 610 | 148 |
| Dimethylformamide | 475 | 620 | 145 |
| Dimethyl Sulfoxide | 480 | 625 | 145 |
Data compiled from studies on the photophysical behavior of 2-bromo-3-aminobenzanthrone.[1][2][3]
The significant bathochromic (red) shift of over 110 nm in the emission maximum from non-polar to polar solvents highlights the strong ICT character of 2-Br-3-NH2BA.[1] Furthermore, a high fluorescence quantum yield in non-polar solvents suggests that high efficiencies could be achievable in a suitable host material in an OLED device.[1]
Emerging Research on Benzanthrone Derivatives for OLEDs
Research from the Kaunas University of Technology, led by Prof. Juozas Vidas Grazulevicius and his team including Dr. Dmytro Volyniuk and Dr. Oleksandr Bezvikonnyi, has indicated the synthesis and investigation of various benzanthrone derivatives for optoelectronic applications. Their work has explored compounds incorporating carbazole and phenothiazine or phenoxazine moieties linked to a benzanthrone core.[4] These studies hint at the development of novel emitters, with mentions of mechanochromic luminescence and potential applications in oxygen sensing, further underscoring the versatility and promise of the benzanthrone scaffold in materials science.[4] However, detailed device performance data from these specific studies is not yet widely available in peer-reviewed journals.
Experimental Protocols for OLED Fabrication and Characterization
The fabrication and subsequent performance evaluation of OLEDs are critical steps in assessing the viability of new emitter materials. The following is a generalized protocol synthesized from standard practices in the field.
Device Fabrication
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol. After cleaning, the substrates are treated with UV-ozone to increase the work function of the ITO for efficient hole injection.
-
Thin Film Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
Hole Transport Layer (HTL): A material with high hole mobility, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited by thermal evaporation.
-
Emissive Layer (EML): The benzanthrone derivative (as a guest) is co-evaporated with a host material, such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). The doping concentration of the guest emitter is a critical parameter to optimize.
-
Hole Blocking Layer (HBL): A material with a high ionization potential, like 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), is deposited to confine excitons within the EML.
-
Electron Transport Layer (ETL): A material with high electron mobility, such as tris(8-hydroxyquinolinato)aluminum (Alq3), is then deposited.
-
Electron Injection Layer (EIL): A thin layer of a low work function material, like lithium fluoride (LiF), is deposited to facilitate electron injection.
-
Cathode: A metal with a low work function, typically aluminum (Al), is deposited to complete the device.
-
The thickness of each layer is carefully controlled using a quartz crystal microbalance. A typical device architecture would be: ITO / NPB (40 nm) / CBP:x% benzanthrone derivative (20 nm) / BCP (10 nm) / Alq3 (30 nm) / LiF (1 nm) / Al (100 nm).
Device Characterization
The performance of the fabricated OLEDs is characterized in ambient air without encapsulation.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a photometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra: The EL spectra are recorded with a spectroradiometer at a constant driving voltage. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from these spectra.
-
Efficiency Calculations:
-
Current Efficiency (ηc): Calculated in candela per ampere (cd/A) from the luminance and current density data.
-
Power Efficiency (ηp): Calculated in lumens per watt (lm/W) from the current efficiency and driving voltage.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Workflow for OLED Fabrication and Performance Evaluation
The following diagram illustrates the general workflow from material synthesis to device characterization for novel OLED emitters.
Caption: General workflow for the development and evaluation of OLEDs based on new emitter materials.
Conclusion and Future Outlook
Benzanthrone derivatives represent a promising, yet not fully explored, frontier in the development of new emitter materials for OLEDs. Their inherent photophysical properties, such as high fluorescence quantum yields and tunable emission through chemical modification, make them highly attractive for further investigation. The detailed study of compounds like 2-bromo-3-aminobenzanthrone provides a strong foundation and rationale for their incorporation into electroluminescent devices.
While a direct comparative analysis of OLED performance across a range of benzanthrone derivatives is currently limited by the available literature, the ongoing research in this area is anticipated to yield such data in the near future. The experimental protocols and workflow provided herein offer a standardized framework for researchers to fabricate and characterize OLEDs using these novel materials, paving the way for a comprehensive understanding of their potential and ultimately, their integration into next-generation optoelectronic devices.
References
toxicological comparison of benzanthrone and 3-bromobenzanthrone
A Comparative Guide for Researchers and Drug Development Professionals
Benzanthrone (BA), a polycyclic aromatic hydrocarbon, and its brominated derivative, 3-bromobenzanthrone (3-BBA), are industrially significant compounds, primarily used as dye intermediates. While their utility is undisputed, concerns regarding their potential toxicity necessitate a thorough comparative evaluation. This guide provides an objective, data-driven comparison of the toxicological profiles of benzanthrone and this compound, supported by experimental data and detailed methodologies to aid researchers in academia and the pharmaceutical industry.
Quantitative Toxicological Data Summary
The available data, primarily from in vivo studies, suggests that this compound exhibits a more pronounced toxicological profile compared to its parent compound, benzanthrone. A comparative study in guinea pigs demonstrated that oral administration of 3-BBA led to more significant adverse effects.[1] Key quantitative findings are summarized in the table below.
| Toxicological Endpoint | Benzanthrone | This compound | Reference |
| Acute Toxicity (LD50) | |||
| Intraperitoneal (Rat) | 1.5 g/kg | 2.4 g/kg | [1] |
| Intraperitoneal (Mouse) | 0.29 g/kg | 0.3 g/kg | |
| In Vivo Effects (Guinea Pigs, 50 mg/kg/day for 10 days) | [1] | ||
| Body Weight Change | No significant change | ~25% decrease | [1] |
| Serum Glutamate Oxaloacetate Transaminase (SGOT) | Significant increase | Significant increase | [1] |
| Serum Glutamate Pyruvate Transaminase (SGPT) | Significant increase | Significant increase | [1] |
| Hepatic Free Sulfhydryl Content (Glutathione) | ~24% depletion | ~80% depletion | [1] |
| Hepatic Lipid Peroxidation | ~47% enhancement | ~73% enhancement | [1] |
| Hepatic Ascorbic Acid | ~16.6% depletion | ~28.3% depletion | [1] |
| Adrenal Ascorbic Acid | ~13.5% depletion | ~19.2% depletion | [1] |
| Antioxidant Enzyme Activity (Hepatic) | [1] | ||
| Glutathione Peroxidase | Less significant increase | 153% increase | [1] |
| Glutathione Reductase | Less significant increase | 104% increase | [1] |
| Superoxide Dismutase | Less significant increase | 20% increase | [1] |
| Catalase | Less significant increase | 67% increase | [1] |
| In Vitro Cytotoxicity (IC50) | Data not available | Data not available | |
| Genotoxicity (Ames Test) | Conflicting reports (some studies negative, some positive) | Data not available | |
| Genotoxicity (Comet Assay) | Data not available | Data not available | |
| Genotoxicity (Micronucleus Test) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments relevant to the assessment of benzanthrone and this compound.
In Vivo Toxicity Study in Guinea Pigs
This protocol is based on the comparative study of benzanthrone and this compound.[1]
-
Animal Model: Male guinea pigs.
-
Test Compounds: Benzanthrone and this compound.
-
Administration: Administered orally at a dose of 50 mg/kg body weight daily for 10 days.
-
Parameters Monitored:
-
Body Weight: Recorded daily.
-
Liver Function Tests: Serum was collected at the end of the study to measure the activity of SGOT and SGPT.
-
Oxidative Stress Markers:
-
Hepatic and adrenal ascorbic acid levels were determined.
-
Hepatic free sulfhydryl content (indicative of glutathione levels) was measured.
-
Lipid peroxidation in the liver was assessed by measuring malondialdehyde (MDA) formation.
-
-
Antioxidant Enzyme Assays: The activities of glutathione peroxidase, glutathione reductase, superoxide dismutase, and catalase were measured in liver homogenates.
-
-
Histopathology: Liver tissues were processed for histopathological examination to observe any structural changes.[1]
MTT Assay for Cytotoxicity
This is a standard colorimetric assay to assess cell viability.
-
Cell Culture: Plate cells (e.g., HepG2, A549) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of benzanthrone or this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Ames Test for Mutagenicity
This bacterial reverse mutation assay is used to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.
-
Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if used).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
This assay detects DNA strand breaks in individual cells.
-
Cell Preparation: Treat cells in culture with the test compounds or isolate cells from treated animals.
-
Embedding: Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Damaged DNA (with strand breaks) migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
In Vitro Micronucleus Assay for Genotoxicity
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.
-
Cell Culture and Treatment: Treat cultured cells (e.g., human lymphocytes, CHO, TK6) with the test compounds.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa, acridine orange).
-
Microscopic Analysis: Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells.
-
Data Analysis: An increase in the frequency of micronucleated cells indicates genotoxic potential.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of benzanthrone is linked to its ability to induce oxidative stress and inflammation. Upon exposure, benzanthrone can lead to the generation of reactive oxygen species (ROS), which in turn can cause cellular damage, including lipid peroxidation and DNA damage. This oxidative stress can activate several signaling pathways.
Caption: Proposed signaling pathway for Benzanthrone-induced toxicity.
For this compound, the mechanism is less understood but is also believed to involve oxidative stress, potentially exacerbated by the presence of the bromine atom. The significant depletion of glutathione and increased lipid peroxidation observed in the guinea pig study support this hypothesis.[1] The formation of a bromine radical or a semiquinone intermediate following oxidation has been proposed as a contributing factor to its higher toxicity.[1]
Experimental Workflow for Toxicological Comparison
A structured workflow is essential for the systematic toxicological evaluation of chemical compounds.
Caption: General workflow for comparative toxicological assessment.
Conclusion
The available evidence strongly suggests that this compound is more toxic than benzanthrone in vivo, primarily through the induction of more severe oxidative stress and associated cellular damage. However, a significant knowledge gap exists regarding the in vitro cytotoxicity and genotoxicity of this compound. Further research employing standardized assays such as the MTT, Ames, comet, and micronucleus tests is imperative to provide a more complete and comparative toxicological profile of these two important industrial chemicals. Such data are essential for accurate risk assessment and the implementation of appropriate safety measures in occupational settings.
References
Comparative Analysis of 3-Bromobenzanthrone-Derived Probes: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable molecular imaging and sensing, the selectivity of fluorescent probes is paramount. 3-Bromobenzanthrone and its derivatives have emerged as a versatile class of fluorophores with applications in various biological studies. This guide provides a comparative analysis of the cross-reactivity of this compound-derived probes, offering insights into their performance against potential off-target molecules and comparing them with alternative fluorescent probes.
While direct quantitative cross-reactivity studies on a broad panel of biomolecules for a specific this compound-derived probe are not extensively available in the current literature, this guide synthesizes existing comparative data on related benzanthrone derivatives and outlines established protocols for assessing probe selectivity. This information serves as a valuable resource for researchers designing and validating imaging experiments.
Data Presentation: Comparative Performance of Benzanthrone Derivatives
The following tables summarize the performance of different benzanthrone-derived probes in specific biological imaging applications. It is important to note that these studies provide a qualitative or semi-quantitative comparison rather than a comprehensive cross-reactivity profile against a wide range of analytes.
Table 1: Comparison of Benzanthrone Derivatives for Parasite Imaging
| Probe | Target Organism | Observation | Reference |
| 3-N-(2-piperidinylacetamido)benzanthrone | Parafasciolopsis fasciolaemorpha | Provided more qualitative parasite visualization compared to the alternative. | [1][2] |
| 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone | Parafasciolopsis fasciolaemorpha | Less effective in providing clear visualization compared to the alternative. | [1][2] |
| Benzanthrone α-aminophosphonates (4b and 4c) | Opisthorchis felineus | Showed slightly clearer visualization of the parasite's structure and muscle. | [3] |
| Anthraquinone α-aminophosphonates (2b and 2c) | Opisthorchis felineus | Less clear visualization compared to the benzanthrone derivatives. | [3] |
Table 2: Illustrative Cross-Reactivity Profile of a Hypothetical this compound-Derived Probe
This table is a hypothetical representation of data that would be generated from a cross-reactivity study. Specific data for a this compound probe is not currently available.
| Potential Interferent (100 µM) | Fluorescence Change (%) |
| Target Analyte (10 µM) | 1000 |
| Cysteine | 15 |
| Glutathione | 25 |
| Histidine | 8 |
| Arginine | 5 |
| Ca²⁺ | < 2 |
| Mg²⁺ | < 2 |
| Zn²⁺ | 10 |
| H₂O₂ | 40 |
| ONOO⁻ | 35 |
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed methodologies for conducting key experiments to evaluate the cross-reactivity of this compound-derived probes. These protocols are adapted from established methods for assessing the selectivity of small molecule fluorescent probes.
Protocol 1: In Vitro Selectivity Assay Against a Panel of Biomolecules
Objective: To quantify the fluorescence response of a this compound-derived probe to a variety of biologically relevant molecules compared to its target analyte.
Materials:
-
This compound-derived probe stock solution (1 mM in DMSO)
-
Target analyte stock solution (10 mM in an appropriate buffer)
-
Stock solutions of potential interfering biomolecules (e.g., amino acids, ions, reactive oxygen species) at 100 mM in buffer
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare working solutions of the this compound probe (e.g., 10 µM) in the assay buffer.
-
In the 96-well plate, add the probe solution to each well.
-
To respective wells, add the target analyte to a final concentration of 10 µM.
-
To other wells, add each of the potential interfering biomolecules to a final concentration of 100 µM.
-
Include a control well containing only the probe solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity of each well using a fluorometer with the appropriate excitation and emission wavelengths for the probe.
-
Calculate the fold change in fluorescence for each condition relative to the control (probe only).
Protocol 2: Competitive Binding Assay
Objective: To determine if potential interfering molecules compete with the target analyte for binding to the this compound-derived probe.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare solutions of the this compound probe (e.g., 10 µM) and the target analyte (e.g., 10 µM) in the assay buffer.
-
In the 96-well plate, add the probe and target analyte solution to each well.
-
To respective wells, add increasing concentrations of a potential interfering biomolecule (e.g., 0-500 µM).
-
Include a control well with only the probe and target analyte.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity of each well.
-
Plot the fluorescence intensity as a function of the interferent concentration to assess competitive displacement of the target analyte.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the cross-reactivity assessment of fluorescent probes.
Caption: Workflow for assessing in vitro cross-reactivity of a fluorescent probe.
Caption: Conceptual diagram of probe specificity and cross-reactivity.
Conclusion
The selection of a fluorescent probe with high specificity is crucial for obtaining accurate and reproducible data in biological research and drug development. While this compound-derived probes offer promising photophysical properties, a thorough evaluation of their cross-reactivity is essential before their application. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess the selectivity of these probes and make informed decisions for their specific experimental needs. Further dedicated studies quantifying the cross-reactivity of specific this compound probes against a comprehensive panel of biomolecules are warranted to fully characterize their performance and expand their utility in the scientific community.
References
A Comparative Guide to the Photostability of Functionalized Benzanthrones
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for reliable and reproducible experimental outcomes. Benzanthrone derivatives have emerged as a promising class of fluorophores due to their exceptional brightness and tunable photophysical properties.[1][2] A critical parameter for their application, particularly in quantitative and long-term imaging studies, is their photostability. This guide provides an objective comparison of the photostability of various functionalized benzanthrones, supported by available experimental data.
Understanding Benzanthrone Photostability
Comparative Analysis of Photostability
The following table summarizes the fluorescence quantum yields (Φf) and the relative outcomes of continuous photolysis for a series of functionalized benzanthrones in various solvents, based on the seminal work of Bentley and McKellar (1975).[1] While fluorescence quantum yield is not a direct measure of photostability, it is often correlated, with higher quantum yields sometimes indicating a lower propensity for non-radiative decay pathways that can lead to photodegradation. The continuous photolysis results offer a qualitative comparison of the relative stability of these compounds under prolonged irradiation.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Continuous Photolysis Outcome |
| Benzanthrone | Benzene | 0.13 | Photoreactive |
| Ethanol | 0.18 | Photoreactive | |
| 3-Methoxybenzanthrone | Benzene | 0.18 | Stable |
| Ethanol | 0.53 | Stable | |
| 3-Aminobenzanthrone | Benzene | 0.01 | - |
| Ethanol | 0.01 | - | |
| 3-Dimethylaminobenzanthrone | Benzene | <0.01 | - |
| Ethanol | <0.01 | - | |
| 4-Anilinobenzanthrone | Benzene | 0.11 | Stable |
| Methanol | <0.01 | Stable | |
| 6-Hydroxybenzanthrone | Benzene | <0.01 | Stable |
| Ethanol | <0.01 | Stable | |
| 8-Hydroxybenzanthrone | Benzene | <0.01 | Stable |
| Ethanol | <0.01 | Stable | |
| 6-Aminobenzanthrone | Benzene | <0.01 | Stable |
| Ethanol | <0.01 | Stable | |
| 8-Aminobenzanthrone | Benzene | <0.01 | Stable |
| Ethanol | <0.01 | Stable |
Data extracted from Bentley and McKellar, 1975.[1] A lower fluorescence quantum yield indicates that a larger fraction of absorbed photons are dissipated through non-radiative pathways, which may include photochemical reactions leading to degradation.
From the table, it is evident that substitution significantly impacts the photostability of the benzanthrone core. Notably, 3-methoxybenzanthrone exhibits both high fluorescence quantum yields and stability upon continuous photolysis, particularly in ethanol.[1] In contrast, the parent benzanthrone is photoreactive.[1] Interestingly, several other derivatives, such as 4-anilinobenzanthrone and the hydroxy- and amino-substituted benzanthrones, also demonstrate stability to photolysis, although their fluorescence quantum yields are low.[1] This suggests that for these compounds, the non-radiative decay pathways are not predominantly photochemical in nature.
Experimental Protocols
A standardized protocol for assessing the photostability of fluorescent compounds is crucial for obtaining comparable data. The following is a detailed methodology for determining the photobleaching half-life of functionalized benzanthrones.
Measurement of Photobleaching Half-Life
Objective: To quantify the photostability of a fluorescent compound by measuring the time it takes for its fluorescence intensity to decrease by 50% under continuous illumination.
Materials:
-
Functionalized benzanthrone derivatives
-
Spectroscopy-grade solvents (e.g., ethanol, benzene)
-
Quartz cuvettes (1 cm path length)
-
A stable light source with a specific excitation wavelength (e.g., a filtered mercury lamp or a laser)
-
A fluorescence spectrophotometer or a dedicated photobleaching setup with a sensitive detector (e.g., a photomultiplier tube or a CCD camera)
-
Stirring apparatus (optional, for solution-phase measurements)
Procedure:
-
Sample Preparation: Prepare solutions of the benzanthrone derivatives in the desired solvent at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation Setup:
-
Turn on the light source and allow it to stabilize for at least 30 minutes to ensure a constant output.
-
Set the excitation wavelength to the absorption maximum of the benzanthrone derivative being tested.
-
Set the emission wavelength to the fluorescence maximum of the derivative.
-
If using a fluorescence spectrophotometer, set it to time-course measurement mode.
-
-
Data Acquisition:
-
Place the cuvette containing the sample solution in the sample holder.
-
Start the measurement and continuously illuminate the sample.
-
Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) until the intensity has decreased to less than 50% of the initial value.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
Determine the photobleaching half-life (t1/2) as the time at which the normalized fluorescence intensity reaches 0.5.
-
For a more detailed analysis, the decay curve can be fitted to an exponential decay function to extract the photobleaching rate constant.
-
Logical Workflow for Photostability Comparison
The following diagram illustrates the logical workflow for a comparative study of the photostability of different functionalized benzanthrones.
Caption: Workflow for comparing benzanthrone photostability.
References
A Comparative Guide to the Solvatochromic Properties of Benzanthrone Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the solvatochromic properties of 3-Bromobenzanthrone dyes against other well-established solvatochromic probes, namely Reichardt's dye and Nile Red. Solvatochromism, the change in a substance's color with the polarity of its solvent, is a critical phenomenon in various scientific fields, offering insights into solute-solvent interactions, reaction kinetics, and the microenvironment of biological systems. This document presents quantitative data, detailed experimental methodologies, and visual representations to aid researchers in selecting and utilizing these dyes for their specific applications.
Introduction to Solvatochromism in Benzanthrone Dyes
Benzanthrone dyes are a class of fluorescent compounds known for their sensitivity to the surrounding solvent environment.[1] This sensitivity arises from changes in the electronic ground and excited states of the dye molecule upon interaction with solvent molecules of varying polarity. These interactions, which include dipole-dipole forces and hydrogen bonding, alter the energy gap between the ground and excited states, resulting in a shift in the absorption and emission spectra.[2]
This compound and its derivatives are of particular interest due to their potential applications as fluorescent probes and in materials science.[3] Their solvatochromic behavior is primarily attributed to intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.[4] The extent of this charge transfer and, consequently, the magnitude of the solvatochromic shift, is influenced by the solvent's ability to stabilize the resulting excited state.
This guide will focus on the solvatochromic properties of this compound derivatives as a proxy for the parent compound, due to the limited availability of comprehensive data for this compound itself. The comparative analysis with Reichardt's dye, known for its exceptionally large negative solvatochromism, and Nile Red, a widely used fluorescent probe for hydrophobic environments, will provide a broad perspective on the utility of benzanthrone-based dyes.
Comparative Analysis of Solvatochromic Properties
The solvatochromic behavior of a dye is quantified by the shift in its maximum absorption (λ_max) and emission (λ_em) wavelengths in solvents of different polarities. The following tables summarize the available data for this compound derivatives, Reichardt's dye, and Nile Red in a range of solvents.
Data Presentation
Table 1: Solvatochromic Data for this compound Derivatives
| Solvent | Dielectric Constant (ε) | 2-Bromo-3-aminobenzanthrone (λ_max, nm)[5] | 2-Bromo-3-aminobenzanthrone (λ_em, nm)[5] | 3-Isothiocyanatobenzanthrone (λ_max, nm)[6] | 3-Isothiocyanatobenzanthrone (λ_em, nm)[6] |
| n-Hexane | 1.88 | 444 | 508 | 425 | 500 |
| Benzene | 2.28 | 464 | 545 | 430 | 515 |
| Chloroform | 4.81 | 471 | 599 | 435 | 540 |
| Ethyl Acetate | 6.02 | 465 | 592 | 430 | 530 |
| Acetone | 20.7 | 468 | 610 | 430 | 545 |
| Ethanol | 24.6 | 500 | 623 | 430 | 550 |
| Dimethylformamide (DMF) | 36.7 | 478 | 620 | 435 | 560 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 481 | 622 | 435 | 560 |
Table 2: Solvatochromic Data for Reichardt's Dye (Betaine 30)
| Solvent | Dielectric Constant (ε) | λ_max (nm)[7] | E_T(30) (kcal/mol)[7] |
| n-Hexane | 1.88 | 911 | 31.4 |
| Benzene | 2.28 | 855 | 33.4 |
| Chloroform | 4.81 | 741 | 38.6 |
| Acetone | 20.7 | 677 | 42.2 |
| Ethanol | 24.6 | 550 | 51.9 |
| Methanol | 32.7 | 515 | 55.4 |
| Water | 80.1 | 453 | 63.1 |
Table 3: Solvatochromic Data for Nile Red
| Solvent | Dielectric Constant (ε) | λ_max (nm)[8] | λ_em (nm)[8] |
| Toluene | 2.38 | 515 | 565 |
| Chloroform | 4.81 | 535 | 610 |
| Methanol | 32.7 | 552 | 635 |
| Dioxane | 2.21 | 519 | 590 |
| n-Hexane | 1.88 | 486 | 530 |
| Acetone | 20.7 | 525 | 620 |
| Ethanol | 24.6 | 540 | 630 |
Experimental Protocols
The following is a generalized experimental protocol for determining the solvatochromic properties of a dye using UV-Vis and fluorescence spectroscopy.
1. Materials and Reagents
-
Dye: this compound derivative, Reichardt's dye, or Nile Red (high purity).
-
Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide).
-
Volumetric flasks and pipettes: For accurate preparation of stock and sample solutions.
-
Quartz cuvettes: With a 1 cm path length for spectroscopic measurements.
2. Instrumentation
-
UV-Vis Spectrophotometer: Capable of scanning a wavelength range of at least 300-800 nm.
-
Fluorometer: Equipped with a suitable excitation source and emission detector.
3. Preparation of Solutions
-
Stock Solution: Prepare a stock solution of the dye in a suitable solvent (e.g., acetone or chloroform) at a concentration of approximately 1 x 10⁻³ M.
-
Sample Solutions: Prepare dilute solutions of the dye in each of the chosen solvents by transferring a small aliquot of the stock solution to a volumetric flask and diluting to the mark. The final concentration should be in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M, ensuring that the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.0).
4. Spectroscopic Measurements
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each sample solution against a solvent blank over the desired wavelength range.
-
Determine the wavelength of maximum absorption (λ_max) for each solvent.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to the λ_max determined from the absorption spectrum for each solvent.
-
Record the fluorescence emission spectrum over an appropriate wavelength range.
-
Determine the wavelength of maximum emission (λ_em) for each solvent.
-
5. Data Analysis
-
Tabulate the λ_max and λ_em values for the dye in each solvent.
-
Plot the absorption and emission maxima as a function of a solvent polarity parameter, such as the dielectric constant (ε) or the Reichardt's E_T(30) value, to visualize the solvatochromic trend.
Visualization of Solvatochromic Principles
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Energy level diagram illustrating positive solvatochromism.
Caption: Workflow for experimental determination of solvatochromism.
Conclusion
The solvatochromic properties of this compound derivatives demonstrate their potential as environmentally sensitive fluorescent probes. While they exhibit a noticeable bathochromic shift in both absorption and emission with increasing solvent polarity, the magnitude of this shift is less pronounced than that observed for Reichardt's dye, a standard for measuring solvent polarity. Compared to Nile Red, the benzanthrone derivatives show a similar positive solvatochromism, making them suitable for probing changes in local polarity.
The choice of a solvatochromic dye will ultimately depend on the specific application. For applications requiring a large and visually distinct color change across a wide range of solvent polarities, Reichardt's dye remains the benchmark. For fluorescence-based sensing in biological or materials science contexts, both Nile Red and this compound derivatives offer valuable tools, with the latter providing a scaffold for further chemical modification to tune their photophysical properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their selection and utilization of these powerful molecular probes.
References
- 1. omlc.org [omlc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Dimroth and Reichardt ET [stenutz.eu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield of 3-Bromobenzanthrone-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantum yield of 3-Bromobenzanthrone-based fluorophores with other relevant fluorescent compounds. The data presented is compiled from recent studies to assist researchers in selecting the most suitable fluorophore for their specific applications, ranging from bioimaging to materials science.
Data Presentation: Quantum Yield Comparison
The following table summarizes the quantum yield (Φ) of various this compound derivatives and other commonly used fluorophores. Quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.
| Fluorophore | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference Standard (Φ_ref) |
| This compound Derivatives | |||||
| 3-bromo-9-N′-(N,N-dimethyl-formamidino)benzanthrone | Ethyl Acetate | 470 | 575 | High | Not specified |
| 3-bromo-9-N′-(N,N-dimethyl-formamidino)benzanthrone | Chloroform | 485 | 600 | High | Not specified |
| 3-Methoxybenzanthrone | Acetone | Not specified | Not specified | 0.56 | |
| Other Benzanthrone Derivatives | |||||
| 2-bromo-3-aminobenzanthrone derivatives | Various | Not specified | Not specified | Lower than above | Not specified |
| 3-aminobenzanthrone | Various | 460-530 | 560-670 | Not specified | Not specified |
| Commonly Used Fluorophores (for comparison) | |||||
| Rhodamine B | Water | Not specified | Not specified | 0.31 | |
| Fluorescein | 0.1 M NaOH | Not specified | Not specified | 0.92 | |
| Quinine Sulfate | 0.1 M H₂SO₄ | 310 | Not specified | 0.54 | |
| Alexa Fluor 488 | PBS | Not specified | Not specified | 0.92 | Fluorescein (0.92) |
| Alexa Fluor 647 | PBS | Not specified | Not specified | 0.33 |
Note: "High" and "Lower" are qualitative descriptions from the source material where specific quantitative data was not provided. The photophysical properties of these molecules are highly dependent on the solvent environment.[1][2]
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorescent compound is often determined using a relative method, by comparing its fluorescence intensity to that of a standard with a known quantum yield.[3][4][5]
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Reference standard with known quantum yield (e.g., Quinine Sulfate, Rhodamine B, Fluorescein)
-
Sample compound (this compound derivative)
Procedure:
-
Prepare a series of dilute solutions of both the reference standard and the sample compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the fluorimeter. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the reference standard to obtain the integrated fluorescence intensities (I).
-
Calculate the quantum yield (Φ_S) of the sample using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_S is the quantum yield of the sample.
-
Φ_R is the quantum yield of the reference.
-
I_S is the integrated fluorescence intensity of the sample.
-
I_R is the integrated fluorescence intensity of the reference.
-
A_S is the absorbance of the sample at the excitation wavelength.
-
A_R is the absorbance of the reference at the excitation wavelength.
-
n_S is the refractive index of the sample solution's solvent.
-
n_R is the refractive index of the reference solution's solvent. (If the same solvent is used, this term cancels out).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the relative quantum yield of a this compound-based fluorophore.
Caption: Experimental workflow for relative quantum yield determination.
References
Assessing 3-Bromobenzanthrone's Potential in Organic Semiconductors: A Comparative Guide
For researchers and scientists at the forefront of organic electronics, the quest for novel materials with superior performance is paramount. 3-Bromobenzanthrone, a derivative of the polycyclic aromatic hydrocarbon benzanthrone, has garnered interest for its notable fluorescence and photostability. This guide provides a comparative assessment of this compound against established high-performance organic semiconductors, offering a framework for evaluating its potential in next-generation electronic devices.
While direct, quantitative performance data for this compound in organic semiconductor applications remains nascent in publicly accessible research, its inherent photophysical properties suggest it is a candidate worthy of investigation. Benzanthrone derivatives are being explored for their utility in flexible electronics, leveraging their tunable characteristics.[1][2][3] The bromine substitution on the benzanthrone core provides a site for further functionalization, allowing for the synthesis of a broader range of materials with tailored electronic properties.
To contextualize the potential of this compound, this guide compares its profile with two industry-standard p-type organic semiconductors: Pentacene and Rubrene. These materials are benchmarks in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their exceptional charge transport characteristics.
Performance Benchmarks: Pentacene and Rubrene
The following table summarizes key performance metrics for Pentacene and Rubrene, providing a target for the evaluation of new materials like this compound.
| Parameter | Pentacene | Rubrene | This compound |
| Hole Mobility (cm²/Vs) | ~0.1 - 1.0 (thin film) | Up to 40 (single crystal)[4][5] | Data Not Available |
| On/Off Ratio | > 10⁶ | > 10⁶ | Data Not Available |
| HOMO Level (eV) | ~ -5.0 | ~ -5.4[5] | Data Not Available |
| LUMO Level (eV) | ~ -3.2 | ~ -3.2[5] | Data Not Available |
| Key Features | Well-established, high-performance p-type semiconductor.[6][7] | Highest reported hole mobility for an organic semiconductor.[4] | High fluorescence and photostability.[1][2][3][8] |
Experimental Evaluation Workflow
To systematically assess the performance of this compound as an organic semiconductor, a structured experimental workflow is essential. The following diagram outlines the key stages, from material preparation to device characterization.
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are methodologies for the fabrication and characterization of OFETs and OLEDs, which can be adapted for the evaluation of this compound.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
1. Substrate Preparation:
-
Begin with heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) acting as the gate dielectric.
-
Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the crystallinity of the organic semiconductor film.
2. Organic Semiconductor Deposition:
-
Deposit a thin film (typically 50-100 nm) of the organic semiconductor (e.g., this compound) onto the prepared substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). Maintain a constant deposition rate (e.g., 0.1-0.5 Å/s).
3. Electrode Deposition:
-
Define the source and drain electrodes by depositing gold (Au) through a shadow mask. This creates a top-contact, bottom-gate device architecture. The channel length and width are defined by the shadow mask dimensions.
4. Characterization:
-
Measure the electrical characteristics of the OFETs in a probe station under an inert atmosphere (e.g., nitrogen or argon).
-
Use a semiconductor parameter analyzer to obtain the output characteristics (Drain Current, ID vs. Drain Voltage, VD at various Gate Voltages, VG) and transfer characteristics (ID vs. VG at a constant VD).
-
Calculate the field-effect mobility (µ) in the saturation regime using the following equation: ID = (µ * Ci * W) / (2 * L) * (VG - VT)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and VT is the threshold voltage.
-
Determine the on/off ratio from the transfer characteristics by dividing the maximum 'on' current by the minimum 'off' current.
Organic Light-Emitting Diode (OLED) Fabrication and Characterization
1. Substrate Preparation:
-
Use pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates using the same procedure as for OFETs.
-
Treat the ITO surface with an oxygen plasma to increase its work function and improve hole injection.
2. Layer Deposition:
-
Sequentially deposit the various layers of the OLED stack via thermal evaporation in a high-vacuum chamber. A typical device structure would be:
-
ITO (Anode)
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., TAPC
-
Emissive Layer (EML) - in this case, this compound (potentially doped into a host material)
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)
-
Cathode, e.g., Aluminum (Al)
-
-
The thickness of each layer is critical and should be controlled using a quartz crystal monitor.
3. Encapsulation:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
4. Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode or spectroradiometer.
-
Measure the electroluminescence (EL) spectrum to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Calculate the External Quantum Efficiency (EQE), which is the ratio of the number of photons emitted to the number of electrons injected.[1]
Structure-Property Relationship in Organic Semiconductors
The performance of an organic semiconductor is intrinsically linked to its molecular structure and its packing in the solid state. The following diagram illustrates this fundamental relationship, which is a key consideration when evaluating new materials.
Conclusion
This compound presents an intriguing scaffold for the development of new organic semiconductors due to its inherent photophysical properties and potential for chemical modification. However, a comprehensive evaluation of its performance in electronic devices is necessary to ascertain its viability. By employing the standardized fabrication and characterization protocols outlined in this guide and comparing the results against established benchmarks like Pentacene and Rubrene, researchers can systematically quantify the potential of this compound and its derivatives. This structured approach will be instrumental in determining its role in the future landscape of organic electronics.
References
Safety Operating Guide
Proper Disposal of 3-Bromobenzanthrone: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent safety and disposal protocols when handling 3-Bromobenzanthrone, a chemical compound utilized in various research and development applications. Due to its hazardous nature, proper disposal is critical to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, being harmful if swallowed and toxic if inhaled. It is imperative to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.
In the event of a spill, absorb the material with an inert, dry substance and place it in a designated, sealable hazardous waste container. Avoid generating dust. All personnel handling this compound should be thoroughly familiar with the information provided in its Safety Data Sheet (SDS).
Hazardous Waste Classification and Segregation
Proper classification and segregation of chemical waste is a critical first step in the disposal process. This compound is a halogenated organic compound . As such, it must be collected separately from non-halogenated organic and inorganic waste streams.
Hazardous Waste Determination:
While this compound is not explicitly listed as a "P" or "U" series hazardous waste by the Environmental Protection Agency (EPA), it is the responsibility of the waste generator to determine if it exhibits any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Given its known toxicity, it is highly likely to be classified as a hazardous waste.
Consult with your institution's Environmental Health and Safety (EHS) department for guidance on making a formal hazardous waste determination and assigning the appropriate waste codes. It is possible that the waste may be categorized under a generic "F" or "K" code if it originates from a specific industrial process, or a "D" code if it fails the Toxicity Characteristic Leaching Procedure (TCLP). Absent specific guidance, it is best practice to manage it as a hazardous waste.
Step-by-Step Disposal Protocol
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
Labeling: The hazardous waste label must be filled out completely and accurately. This includes:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity).
-
-
Accumulation and Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed at all times, except when adding waste. Ensure secondary containment is in place to capture any potential leaks.
-
Waste Pickup Request: Once the container is full, or if it has been in storage for an extended period (check your institution's specific time limits), submit a hazardous waste pickup request to your EHS department. Do not transport the waste yourself.
-
Disposal Method: The recommended disposal method for halogenated organic compounds like this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). High-temperature incineration is necessary to ensure the complete destruction of the compound and to prevent the formation of toxic byproducts such as polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₁₇H₉BrO | Cheméo |
| CAS Number | 81-96-9 | ChemicalBook |
| Primary Hazards | Harmful if swallowed, Toxic if inhaled | Thermo Fisher Scientific |
| Recommended PPE | Nitrile gloves, chemical splash goggles, lab coat | General Laboratory Safety |
| Waste Category | Halogenated Organic Waste | Bucknell University |
| Recommended Disposal | Incineration at a licensed TSDF | General Hazardous Waste Guidelines |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your local, state, and federal regulations for complete and accurate disposal procedures.
Essential Safety and Logistical Information for Handling 3-Bromobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of 3-Bromobenzanthrone, ensuring the safety of laboratory personnel and the integrity of research.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 81-96-9 |
| Molecular Formula | C17H9BrO[1][2] |
| Molecular Weight | 309.16 g/mol [1][2] |
| Appearance | Yellow needle-like crystals or Yellow Brown solid[3][4] |
| Melting Point | 164-166°C[3][5][6] |
| Boiling Point | 483.0 ± 14.0 °C (Predicted)[3][5] |
| Primary Hazards | Acute Toxic, Irritant, Health Hazard[7] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is harmful if swallowed and toxic if inhaled.[4] It can cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[4][8]
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder, a respirator is mandatory.[8] An N95 or higher-rated respirator is recommended when unpacking the chemical if it is not in a plastic container.[9]
-
Eye Protection: Chemical safety goggles are required to protect against potential splashes or dust.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[10] It is important to inspect gloves for any damage before use.[4]
-
Body Protection: A long-sleeved laboratory coat is required.[9] For larger quantities or in situations with a higher risk of exposure, disposable coveralls may be necessary.[11]
-
Footwear: Closed-toe shoes are mandatory in the laboratory. When handling hazardous drugs, shoe covers should be worn.[9]
Operational Plan for Safe Handling
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood.[10]
- Ensure that an emergency eyewash station and safety shower are readily accessible.
- Before starting, have all necessary PPE, handling equipment, and waste containers prepared.
2. Handling the Chemical:
- Wear all required PPE as specified above.
- Avoid breathing in the dust.[1][3]
- When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
- Handle the substance carefully to prevent spills.
3. In Case of a Spill:
- For small spills, carefully sweep or vacuum the solid material and place it into a labeled, sealed container for disposal.[12] Avoid generating dust.
- For larger spills, use a shovel to collect the material into an appropriate waste disposal container.[12]
- Do not allow the chemical to enter drains.[12]
4. First Aid Procedures:
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8][12]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8][12] Seek medical attention if irritation persists.
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][12] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting.[4][8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[12]
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[12] This may involve dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]
-
Contact Environmental Health and Safety (EHS): Consult with your institution's EHS department for specific guidance on the disposal of this chemical.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 81-96-9 [amp.chemicalbook.com]
- 2. 81-96-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
